Technical Documentation Center

3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile
  • CAS: 1246088-46-9

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic design of highly functionalized heterocyclic building blocks is critical for accelerating hit-to-lead optimization. 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic design of highly functionalized heterocyclic building blocks is critical for accelerating hit-to-lead optimization. 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile (CAS: 1246088-46-9) represents a premium, multi-handle pyridine intermediate [1]. By integrating an electron-deficient picolinonitrile core with an orthogonal alkyne handle and a strategically placed fluorine atom, this scaffold provides researchers with precise control over both physicochemical properties and downstream derivatization. This whitepaper details the compound's structural causality, physicochemical metrics, and self-validating synthetic protocols.

Physicochemical Properties & Quantitative Metrics

Understanding the baseline physicochemical profile of a building block is essential for predicting its impact on the final Active Pharmaceutical Ingredient (API). The metrics below highlight its compliance with Lipinski’s Rule of Five and its utility in designing bioavailable therapeutics [2].

PropertyValueScientific Implication
CAS Number 1246088-46-9Unique registry identifier for procurement and tracking [3].
Molecular Formula C9H5FN2ODefines the atomic composition and isotopic distribution.
Molecular Weight 176.15 g/mol Low MW allows for significant downstream functionalization without exceeding the 500 Da limit for oral bioavailability.
Exact Mass 176.0386 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Topological Polar Surface Area (TPSA) ~56.9 ŲOptimal for membrane permeability; allows addition of polar groups while remaining under the 140 Ų threshold.
H-Bond Donors / Acceptors 1 / 4Provides sufficient polarity for target engagement without excessive desolvation penalties.
Rotatable Bonds 2Low conformational entropy, favoring high-affinity target binding.

Structural Causality and Reactivity Profile

The architecture of 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile is not arbitrary; every functional group serves a distinct mechanistic and pharmacological purpose.

  • The Picolinonitrile Core: The nitrile group at the C2 position acts as a strong electron-withdrawing group (EWG). It lowers the pKa of the pyridine nitrogen, reducing basicity to mitigate hERG liability (cardiotoxicity). Furthermore, the nitrile serves as a precursor for tetrazoles (bioisosteres of carboxylic acids) or amidines.

  • The 3-Fluoro Substituent: Fluorine incorporation at the C3 position serves a dual purpose. First, it sterically shields the pyridine ring from cytochrome P450-mediated oxidation, enhancing metabolic stability. Second, its strong inductive effect further modulates the electron density of the ring, facilitating specific nucleophilic aromatic substitution ( SN​Ar ) trajectories if the nitrile is converted to a leaving group.

  • The 5-(3-hydroxyprop-1-yn-1-yl) Handle: The propargyl alcohol moiety introduces a rigid, linear alkyne spacer. This linearity is highly prized in kinase inhibitor design to project pharmacophores deep into hydrophobic pockets. The terminal hydroxyl group provides an immediate site for esterification, etherification, or oxidation to an aldehyde.

Reactivity Core 3-Fluoro-5-(3-hydroxyprop- 1-yn-1-yl)picolinonitrile Nitrile Nitrile Group (-CN) Tetrazole Formation Amidine Synthesis Core->Nitrile Alkyne Alkyne Group (-C≡C-) Click Chemistry (Triazoles) Partial Reduction Core->Alkyne Hydroxyl Hydroxyl Group (-OH) Esterification Oxidation to Aldehyde Core->Hydroxyl Fluoro Fluoro Group (-F) Metabolic Stability SNAr Reactions Core->Fluoro

Figure 1: Divergent downstream reactivity pathways for key functional groups.

Synthetic Methodology: Sonogashira Cross-Coupling

The most robust method for synthesizing this compound is via a Sonogashira cross-coupling reaction between 5-bromo-3-fluoropicolinonitrile and propargyl alcohol. The electron-deficient nature of the pyridine ring accelerates the oxidative addition of the palladium catalyst, making this a highly efficient transformation.

Step-by-Step Protocol

Preparation & Degassing (Self-Validating Step):

  • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon. Repeat this cycle three times to ensure strict exclusion of oxygen, which prevents the unwanted Glaser homocoupling of the alkyne.

  • Add 5-bromo-3-fluoropicolinonitrile (1.0 mmol, 1.0 eq), Pd(PPh3​)2​Cl2​ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%) to the flask.

Reaction Assembly: 3. Inject anhydrous Tetrahydrofuran (THF) (10 mL) and Triethylamine ( Et3​N ) (2.0 mmol, 2.0 eq) via a gas-tight syringe. The solution will typically adopt a pale yellow/green hue. 4. Add propargyl alcohol (1.2 mmol, 1.2 eq) dropwise over 5 minutes. 5. Heat the reaction mixture to 60°C. Causality note: 60°C provides the optimal kinetic energy to drive transmetalation without degrading the sensitive propargyl alcohol.

Monitoring & Workup: 6. Stir for 4–6 hours. Monitor the reaction via LC-MS. The disappearance of the starting material mass ( m/z ~201 for the bromine isotope pattern) and the appearance of the product mass ( m/z 177 [M+H]+ ) validates reaction completion. 7. Cool to room temperature, quench with saturated aqueous NH4​Cl (15 mL), and extract with Ethyl Acetate (3 x 15 mL). 8. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. 9. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure product as a solid.

Synthesis A 5-Bromo-3-fluoro- picolinonitrile C Pd(PPh3)2Cl2, CuI Et3N, THF, 60°C A->C B Propargyl Alcohol B->C D 3-Fluoro-5-(3-hydroxyprop- 1-yn-1-yl)picolinonitrile C->D Sonogashira Coupling

Figure 2: Sonogashira cross-coupling synthesis workflow.

Analytical Validation Protocols

To ensure the integrity of the synthesized or procured batch, rigorous analytical validation is required. A self-validating analytical system relies on orthogonal techniques:

  • 1 H NMR (400 MHz, DMSO- d6​ ): Look for the highly deshielded pyridine protons. The C6 proton will appear as a distinct doublet/multiplet furthest downfield (approx. 8.5-8.8 ppm) due to the electron-withdrawing nitrile and fluoro groups. The propargylic CH2​ will appear as a doublet (approx. 4.3 ppm) coupling with the adjacent hydroxyl proton (triplet, approx. 5.4 ppm).

  • 19 F NMR (376 MHz, DMSO- d6​ ): A single peak (typically around -115 to -125 ppm) validates the presence of the fluorine atom on the aromatic ring.

  • FT-IR Spectroscopy: Crucial for rapid functional group verification. Expect a sharp, distinct stretching frequency at ~2230 cm−1 representing the nitrile ( C≡N ) and a broad band around 3300 cm−1 for the hydroxyl (-OH) stretch. The internal alkyne stretch ( C≡C ) may be weak but observable near 2200 cm−1 .

References

  • Echemi. "3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile Product Information.
  • Howei Pharm. "CAS 1246088-46-9 | 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile.
  • Hamari Chemicals, Ltd. "Catalog of Pyridine Compounds 2017.
  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922. DOI:[Link]

Exploratory

Modulating Pyridine Scaffolds: The Electronic Effects of Fluorine in 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile

Executive Summary In modern medicinal chemistry and advanced organic synthesis, the strategic incorporation of fluorine is a premier tactic for modulating the physicochemical and electronic properties of drug-like scaffo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and advanced organic synthesis, the strategic incorporation of fluorine is a premier tactic for modulating the physicochemical and electronic properties of drug-like scaffolds. 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile (CAS: 1246088-46-9) represents a highly functionalized, electron-deficient building block. This technical guide deconstructs the profound electronic influence of the C3-fluorine atom on this specific cyanopyridine core, detailing its impact on basicity, lipophilicity, and its exceptional activation toward Nucleophilic Aromatic Substitution ( SN​Ar ).

The Push-Pull Dynamics: Inductive vs. Resonance Effects

Fluorine is an electronic paradox. As the most electronegative element (3.98 on the Pauling scale), it exerts a powerful σ -electron-withdrawing inductive effect (-I). Concurrently, its lone pairs can participate in π -electron donation (+R resonance effect) [1]. However, within the highly electron-deficient environment of a cyanopyridine ring, the -I effect overwhelmingly dominates the electronic landscape.

Causality on Physicochemical Properties
  • pKa​ Modulation (Reduced Basicity): The strong inductive withdrawal from the C3-fluorine depletes electron density from the adjacent pyridine nitrogen. This significantly lowers the pKa​ of the conjugate acid. In drug development, reducing the basicity of a pyridine nitrogen is a deliberate structural choice used to enhance passive membrane permeability and mitigate off-target hERG channel liabilities [2].

  • Lipophilicity ( logD7.4​ ): The substitution of a C-H bond with a C-F bond increases the hydrophobic surface area of the molecule. The highly polarized but non-polarizable nature of the C-F bond predictably increases the partition coefficient ( logP ) and distribution coefficient ( logD7.4​ ), optimizing the scaffold for biological target engagement [5].

G F_Subst C3-Fluorine Substitution Inductive Strong Inductive Effect (-I) σ-Electron Withdrawal F_Subst->Inductive Resonance Weak Resonance Effect (+R) π-Electron Donation F_Subst->Resonance pKa Lowered Pyridine N pKa (Reduced Basicity) Inductive->pKa Lipophilicity Modulated Lipophilicity (Increased logD) Inductive->Lipophilicity SNAr Enhanced Electrophilicity (SNAr Activation at C3/C2) Inductive->SNAr Resonance->SNAr Minor offset

Logical framework of C3-fluorine electronic effects on the pyridine scaffold.

Scaffold Activation: SN​Ar Kinetics and Thermodynamics

While the C-F bond is the strongest single bond to carbon (~115 kcal/mol), making it highly resistant to aliphatic SN​2 cleavage, fluorine acts as the premier leaving group in Nucleophilic Aromatic Substitution ( SN​Ar ) [3].

The Mechanistic Causality

The rate-determining step in an SN​Ar reaction is not the elimination of the halide, but the initial nucleophilic attack that disrupts aromaticity to form an anionic Meisenheimer intermediate. In 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile, the C3 position is exceptionally activated:

  • Inductive Stabilization: The extreme electronegativity of the C3-fluorine lowers the activation energy required to form the transition state [4].

  • Orthogonal Resonance: When a nucleophile attacks C3, the resulting negative charge is localized on C2, C4, and C6. Crucially, the charge at C2 is directly conjugated with the strongly electron-withdrawing C2-nitrile (-CN) group, forming a highly stable ketenimine-like resonance structure.

This synergistic electron withdrawal (from the pyridine nitrogen, the C2-nitrile, and the C3-fluorine) renders the C3-fluorine highly labile to displacement by amines, thiols, or alkoxides.

Quantitative Data: Halogen Leaving Group Ability in Pyridines
Halogen SubstituentPauling ElectronegativityRelative SN​Ar Rate (vs Cl)C-X Bond Dissociation EnergyMeisenheimer TS Stabilization
Fluorine (-F) 3.98~320x ~115 kcal/molExcellent (Strong -I effect)
Chlorine (-Cl) 3.161x (Reference)~81 kcal/molModerate
Bromine (-Br) 2.96~0.8x~68 kcal/molPoor
Iodine (-I) 2.66~0.2x~51 kcal/molVery Poor

Table 1: Comparative kinetic and thermodynamic parameters demonstrating why fluorine is the optimal leaving group in electron-deficient aromatic systems [3][4].

Orthogonal Reactivity: The C5-Alkynyl Vector

The 3-hydroxyprop-1-yn-1-yl group at C5 provides an orthogonal synthetic handle that remains largely unreactive under standard SN​Ar conditions. However, the profound electron deficiency of the fluorinated cyanopyridine ring subtly polarizes this alkyne. By withdrawing electron density through the σ -framework, the C3-fluorine increases the electrophilicity of the alkyne, subtly accelerating its kinetics in cycloaddition reactions (e.g., CuAAC "click" chemistry) and facilitating its role as a robust π -acceptor in downstream transition-metal-catalyzed cross-couplings.

Self-Validating Experimental Methodology: SN​Ar Displacement

To harness the activated C3-fluorine, the following self-validating protocol details the nucleophilic aromatic substitution using a secondary amine (e.g., morpholine).

Causality Behind Experimental Choices
  • Solvent Selection (DMF/NMP): Polar aprotic solvents are strictly required. They solvate the cations (e.g., from the base) but leave the nucleophilic amine unsolvated and highly reactive, while simultaneously stabilizing the highly polar Meisenheimer transition state.

  • Base Selection (DIPEA): N,N-Diisopropylethylamine is chosen because it is a sterically hindered, non-nucleophilic base. It acts purely as an acid scavenger (to neutralize the generated HF) without competing with the primary nucleophile for the electrophilic C3 carbon.

G Reagents 1. Reagent Prep Fluoropyridine + Amine Solvent 2. Solvent & Base Polar Aprotic + DIPEA Reagents->Solvent Reaction 3. Thermal Activation 80-110°C Solvent->Reaction Monitor 4. Reaction Monitoring LC-MS / TLC Reaction->Monitor Workup 5. Aqueous Workup Phase Separation Monitor->Workup Purify 6. Purification Flash Chromatography Workup->Purify

Step-by-step experimental workflow for Nucleophilic Aromatic Substitution ( SN​Ar ).

Step-by-Step Protocol
  • Preparation: In an oven-dried, inert-gas-flushed reaction vial, dissolve 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add the nucleophile (e.g., morpholine, 1.2 equiv) followed by DIPEA (2.0 equiv). Self-Validation Check: Ensure the solution remains homogeneous; precipitation at this stage indicates moisture contamination.

  • Thermal Activation: Heat the reaction mixture to 80–110 °C. The high temperature provides the activation energy required to overcome the aromatic resonance energy during Meisenheimer complex formation.

  • Reaction Monitoring (Critical): Aliquot 10 µL of the reaction mixture every 2 hours, dilute in MeCN, and analyze via LC-MS. Self-Validation Check: The reaction is deemed complete only when the starting material mass ( [M+H]+=177.1 ) is fully consumed and replaced by the product mass, confirming the Meisenheimer intermediate has successfully collapsed and eliminated fluoride.

  • Quenching & Workup: Cool to room temperature and quench with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x). The aqueous quench removes the polar DMF solvent and neutralizes residual base.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

References

  • Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups The Journal of Organic Chemistry - ACS Public
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Journal of the American Chemical Society - ACS Public
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines Benchchem
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
Foundational

Thermodynamic Stability of 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile at Room Temperature: A Technical Guide

Executive Summary In modern pharmaceutical development, highly functionalized heteroaromatic intermediates are critical for synthesizing complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors. 3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, highly functionalized heteroaromatic intermediates are critical for synthesizing complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors. 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile is a prime example of such an intermediate, featuring an electron-deficient pyridine core, a reactive nitrile, a highly activated fluorine atom, and a propargyl alcohol moiety.

This whitepaper provides an in-depth technical analysis of the thermodynamic and kinetic stability of this molecule at room temperature (25°C). Designed for analytical chemists and drug development professionals, this guide establishes the structural causality behind its stability profile and outlines a self-validating experimental workflow for empirical verification.

Structural & Thermodynamic Profiling

To accurately predict the behavior of 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile at room temperature, we must deconstruct its thermodynamic profile by its functional moieties.

The Picolinonitrile Core

The pyridine ring is heavily deactivated by the inductive and mesomeric electron-withdrawing effects of the C2-nitrile (-CN) and C3-fluorine (-F) groups. Thermodynamically, this highly conjugated aromatic system is exceptionally stable at room temperature. The primary vulnerability of this core is not thermodynamic degradation, but rather Nucleophilic Aromatic Substitution (SNAr). The C3-fluorine is highly activated; however, in the absence of a strong nucleophile (e.g., primary amines) and at neutral pH, the core remains completely inert.

The Propargyl Alcohol Moiety

The 3-hydroxyprop-1-yn-1-yl group at C5 represents the molecule's highest energy state. Alkynes inherently possess a high heat of formation, making them thermodynamically less stable than their saturated alkane counterparts. However, stability in organic solids is governed by kinetic trapping. At 25°C, the activation energy required to break the C≡C bond or induce a Meyer-Schuster rearrangement to an enone is insurmountable without a transition metal catalyst (e.g., Au, Ru) or a strong base.

Authoritative studies on analogous alkynylheteroaromatic substrates confirm that these conjugated alkynes are "thermally stable at, and well past, room temperature"[1]. Furthermore, the propargyl alcohol functional group itself exhibits robust thermodynamic stability, to the extent that it is actively deployed as a thermodynamic hydrate inhibitor in extreme, high-pressure natural gas pipelines[2]. Thus, under standard ambient conditions, the propargyl alcohol moiety is kinetically trapped and highly stable.

MechanisticPathways API 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl) picolinonitrile Allene Allenyl Intermediate (Base-Catalyzed Isomerization) API->Allene Strong Base (Room Temp) Ketone Ketone Derivative (Acid-Catalyzed Hydration) API->Ketone Strong Acid + H2O (Room Temp) SNAr SNAr Product (Nucleophilic Displacement of F) API->SNAr Nucleophile (e.g., Amines)

Potential degradation pathways of the target molecule under chemical stress.

Self-Validating Experimental Protocol: Stability Assessment

To empirically validate the thermodynamic stability of this compound, we employ a self-validating protocol based on ICH Q1A(R2) guidelines.

Causality of Design: Relying on a single analytical method can lead to false positives (e.g., UV-transparent degradants escaping HPLC detection). This protocol pairs thermal analysis (DSC/TGA) with chromatographic techniques (LC-MS) to create a closed mass-balance loop. If the compound degrades, the loss in purity via HPLC must mathematically align with the appearance of new MS peaks or changes in thermal phase transitions.

Step 1: Sample Preparation & Environmental Control
  • Solid-State: Prepare 10 mg aliquots of the solid API in amber glass vials. Causality: Amber glass prevents photolytic degradation, isolating thermal and thermodynamic variables.

  • Solution-State: Prepare 1 mg/mL solutions in LC-MS grade Acetonitrile (ACN).

  • Incubation: Store all samples in a controlled environmental chamber at 25°C ± 2°C and 60% ± 5% Relative Humidity (RH).

Step 2: Thermal Profiling (DSC/TGA)
  • Action: Subject 2-3 mg of the solid sample to Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) at a heating rate of 10°C/min from 25°C to 300°C.

  • Causality: DSC measures the endothermic melting transition, providing the enthalpy of fusion ( ΔHf​ ), a direct indicator of crystal lattice stability. TGA monitors weight loss, differentiating between true thermodynamic decomposition and simple solvent evaporation.

Step 3: Chromatographic Quantification (HPLC-UV/MS)
  • Action: At intervals of 0, 1, 3, and 6 months, dissolve solid aliquots to 1 mg/mL and inject 5 µL into an HPLC system equipped with a C18 reverse-phase column, a Diode Array Detector (DAD), and a single quadrupole Mass Spectrometer.

  • Causality: The DAD tracks the highly conjugated picolinonitrile chromophore at 254 nm. The MS provides the m/z for any newly formed peaks, allowing immediate structural elucidation of thermodynamic degradation products (e.g., +18 Da for hydration).

Step 4: Data Synthesis (Self-Validation)
  • Action: Cross-reference the area percent purity from HPLC with the onset of decomposition temperature ( Td​ ) from TGA.

  • Validation: A stable thermodynamic profile is confirmed only if HPLC purity remains >99.5% and the Td​ remains constant across all time points, proving that no amorphous degradants are disrupting the crystal lattice.

ExperimentalWorkflow Start Sample Prep (Solid & Solution) Storage Incubation 25°C / 60% RH Start->Storage Thermal Thermal Profiling (DSC / TGA) Storage->Thermal t=0, 3, 6 mo Chromatography Purity Analysis (HPLC-UV/MS) Storage->Chromatography t=0, 1, 3, 6 mo Validation Data Synthesis & Kinetic Modeling Thermal->Validation Chromatography->Validation

Self-validating experimental workflow for thermodynamic stability assessment.

Quantitative Data Presentation

The following tables summarize the expected thermodynamic parameters and stability profiles based on the structural logic and historical data of analogous alkynylpyridines.

Table 1: Solid-State Thermodynamic Parameters (Representative Baseline)
ParameterAnalytical TechniqueExpected ObservationThermodynamic Implication
Melting Point ( Tm​ ) DSCSharp endotherm (e.g., 110-125°C)High crystal lattice energy; stable solid state.
Enthalpy of Fusion ( ΔHf​ ) DSC> 25 J/gStrong intermolecular hydrogen bonding (OH N).
Decomposition Onset ( Td​ ) TGA> 200°CHigh thermal stability; no spontaneous RT degradation.
Purity (t=6 months) HPLC-UV> 99.5%Negligible thermodynamic degradation at 25°C.
Table 2: Solution-State Stability Profile (Acetonitrile, 25°C)
Time PointPurity (Area %)Principal DegradantMass Balance Recovery
Day 0 99.8%None detected100%
Day 7 99.8%None detected100%
Day 14 99.7%Trace allene isomer (<0.1%)99.9%
Day 30 99.6%Trace allene isomer (<0.2%)99.9%

Note: In solution, trace isomerization may occur over extended periods due to ambient basic impurities in solvents, but the overall thermodynamic stability remains exceptionally high.

References

  • Kraemer, N., Eason, E. M., & Hoye, T. R. (2023). "Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles." The Journal of Organic Chemistry (ACS Publications). 1

  • Dubey, S., Choudhary, V., Kumar, S., Prakashaiah, B. G., & Kumar, A. (2025). "Investigating the Hydrate and Corrosion Inhibition Efficacy of Propargyl Alcohol: Applicable to Flow Assurance in Natural Gas Pipelines." Chem & Bio Engineering (ACS Publications). 2

Sources

Exploratory

Investigational Safety and Toxicity Profiling Guide: 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile

Executive Summary 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile (CAS: 1246088-46-9) is a highly specialized, fluorinated pyridine building block utilized primarily in early-stage drug discovery and complex organic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile (CAS: 1246088-46-9) is a highly specialized, fluorinated pyridine building block utilized primarily in early-stage drug discovery and complex organic synthesis 1[1]. Because it is an investigational chemical entity, comprehensive in vivo clinical safety data does not yet exist. Consequently, toxicological assessment must rely on predictive structural alerts and rigorous in vitro profiling.

This whitepaper provides drug development professionals with a mechanistic framework and self-validating experimental protocols to evaluate the preliminary toxicity of this compound, focusing on its specific structural liabilities.

Predictive Toxicology and Structural Alerts

The molecule contains three distinct functional moieties, each carrying specific toxicological liabilities that must be evaluated during lead optimization:

  • Propargyl Alcohol Moiety: Aliphatic alkynes paired with hydroxyl groups are notorious for their metabolic instability. Research demonstrates that propargyl alcohols are preferentially metabolized by hepatic Cytochrome P450 2E1 (CYP2E1) into highly reactive alkynyl aldehydes (e.g., propiolaldehyde) 2[2]. These electrophilic intermediates rapidly deplete intracellular glutathione (GSH), leading to lipid peroxidation and hepatocyte cytotoxicity 3[3].

  • Picolinonitrile (2-Cyanopyridine) Core: Aromatic nitriles are frequently utilized as reversible or irreversible inhibitors of cysteine proteases. However, their intrinsic electrophilicity can lead to off-target covalent bonding with endogenous thiols. In human liver microsomes, pyridine-carbonitriles can undergo rearrangement to form transient glutathione and N-acetylcysteine conjugates, occasionally yielding thiazoline derivatives 4[4].

  • Fluorinated Pyridine: While fluorine substitution often improves metabolic stability by blocking specific CYP oxidation sites, fluoropyridines can still undergo bioactivation, occasionally leading to idiosyncratic drug toxicity (IDT) or localized respiratory/skin irritation during handling 5[5].

Mechanistic Pathway of Hepatotoxicity

Understanding the causality between compound exposure and cellular damage is critical for designing effective safety assays. The primary liability of 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile lies in its potential for CYP-mediated bioactivation. The diagram below maps the expected signaling and metabolic degradation pathway.

Mechanism Compound 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)- picolinonitrile CYP Hepatic CYP450 (e.g., CYP2E1) Compound->CYP Phase I Metabolism Electrophile Direct Cysteine/Thiol Conjugation Compound->Electrophile Nitrile Reactivity Reactive Reactive Propiolaldehyde Intermediate CYP->Reactive Oxidation GSH Glutathione (GSH) Depletion Reactive->GSH Adduct Formation ROS Oxidative Stress (ROS Accumulation) GSH->ROS Antioxidant Loss Apoptosis Hepatocellular Cytotoxicity ROS->Apoptosis Cellular Damage

Proposed metabolic activation and hepatotoxicity pathway of the investigational compound.

Self-Validating In Vitro Safety Protocols

To empirically test the liabilities outlined above, the following experimental workflows must be executed. Each protocol is designed as a self-validating system —incorporating strict internal controls to ensure data integrity and prove causality.

Protocol A: CYP-Mediated Reactive Metabolite Trapping (Microsomal Assay)
  • Causality: Because the expected propiolaldehyde metabolite is highly transient, we cannot measure it directly. We must trap it using exogenous GSH before it degrades to confirm bioactivation.

  • Step 1: Incubate 10 µM of the compound with Human Liver Microsomes (HLM, 1 mg/mL protein) and 5 mM GSH in phosphate buffer (pH 7.4) at 37°C.

  • Step 2: Initiate the reaction by adding 1 mM NADPH. Aliquot samples at 0, 15, 30, and 60 minutes.

  • Step 3: Quench the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins.

  • Step 4: Analyze the supernatant via LC-MS/MS, scanning for neutral loss of 129 Da (characteristic of GSH adducts).

  • Self-Validation Check (System Integrity Rule): Run a parallel incubation with acetaminophen (a known GSH-trapping positive control). If the acetaminophen-GSH adduct is not detected via LC-MS/MS, the HLM batch lacks sufficient CYP3A4/2E1 activity, and the assay must be rejected.

Protocol B: Hepatocyte Cytotoxicity and Oxidative Stress Profiling
  • Causality: If reactive metabolites deplete intracellular GSH, the resulting oxidative stress (ROS) will trigger apoptosis. We measure both ROS and viability, while using a CYP inhibitor to prove the toxicity is metabolite-driven, not parent-driven.

  • Step 1: Seed HepG2 cells in a 96-well plate at 10,000 cells/well and incubate overnight.

  • Step 2: Treat cells with a dose-response gradient of the compound (0.1 µM to 100 µM). In a parallel set of wells, co-treat with 1 mM 4-methylpyrazole (a specific CYP2E1 inhibitor) 2[2].

  • Step 3: After 24 hours, add DCFDA (2',7'-dichlorofluorescin diacetate) to measure ROS generation via fluorescence (Ex/Em = 485/535 nm).

  • Step 4: Assess cell viability using a standard ATP-luminescence assay (e.g., CellTiter-Glo).

  • Self-Validation Check (System Integrity Rule): Treat control wells with 50 µM Menadione. If Menadione fails to induce at least a 3-fold increase in DCFDA fluorescence compared to the vehicle, the fluorescent probe is oxidized or compromised, invalidating the ROS data.

Protocol C: Genotoxicity Assessment (Ames Test)
  • Causality: Reactive aldehydes formed from propargyl alcohols can act as DNA alkylating agents, necessitating a bacterial reverse mutation assay to check for mutagenicity.

  • Step 1: Prepare agar plates with Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Step 2: Expose the bacteria to the compound (up to 5000 µ g/plate ) in the presence and absence of rat liver S9 fraction (metabolic activation).

  • Step 3: Incubate at 37°C for 48 hours and quantify revertant colonies.

  • Self-Validation Check (System Integrity Rule): Utilize 2-aminoanthracene as a positive control for S9-dependent activation. If 2-aminoanthracene does not produce a >3-fold increase in revertant colonies in the +S9 condition, the S9 fraction is enzymatically dead, and the assay is invalid.

Anticipated Quantitative Safety Metrics

Based on the established toxicological profiles of isolated propargyl alcohols 6[6] and picolinonitriles 4[4], the following table summarizes the expected preliminary data ranges for 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile.

Assay / ParameterExpected Range / OutcomeMechanistic Implication
HepG2 Cytotoxicity (IC50) 15 µM – 50 µMModerate cytotoxicity, likely exacerbated by CYP450 bioactivation.
HepG2 Cytotoxicity (+ CYP Inhibitor) > 100 µM (Shifted)Confirms toxicity is metabolite-driven (propiolaldehyde) rather than parent-driven.
HLM Intrinsic Clearance (CL_int) High (> 50 µL/min/mg)Rapid phase I oxidation of the propargyl alcohol side chain.
GSH Adduct Formation (LC-MS/MS) Positive (Thiazoline/Aldehyde adducts)Validates electrophilic reactivity of the nitrile and alkyne metabolites.
Ames Test (TA98 / TA100) Potentially Positive (+S9 only)Alkynyl aldehydes are known mutagens; S9 activation is required for detection.

References

  • Echemi Chemical Database. "3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile Product Information." 1

  • Moridani MY, et al. "Cytochrome P450 2E1 metabolically activates propargyl alcohol: propiolaldehyde-induced hepatocyte cytotoxicity." Chemico-Biological Interactions, 2001. 2

  • National Toxicology Program. "Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice Following Whole-body Inhalation Exposure." PMC, 2018. 3

  • Obach RS, et al. "Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes." Chemical Research in Toxicology, 2014. 4

  • Fisher Scientific. "SAFETY DATA SHEET: 2-Fluoropyridine." 5

  • National Center for Biotechnology Information (NCBI). "Propargyl Alcohol: Acute Exposure Guideline Levels." National Academies Press, 2013. 6

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Sonogashira Coupling Protocol for 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile

Strategic Context & Scientific Significance The synthesis of highly functionalized heteroaryl alkynes is a cornerstone in modern drug discovery. The target compound, 3-fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile (a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Scientific Significance

The synthesis of highly functionalized heteroaryl alkynes is a cornerstone in modern drug discovery. The target compound, 3-fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile (also known as 3-fluoro-5-(3-hydroxyprop-1-yn-1-yl)pyridine-2-carbonitrile), serves as a critical, rigidified intermediate [1]. This specific scaffold is frequently utilized in the development of next-generation oxazolidinone antibiotics targeting multidrug-resistant Gram-negative ESKAPE pathogens [1], as well as in the synthesis of potent CCR6 receptor modulators for autoimmune diseases like psoriasis [2].

The most atom-economical and direct route to this scaffold is the palladium-catalyzed Sonogashira cross-coupling between 5-bromo-3-fluoropicolinonitrile and prop-2-yn-1-ol (propargyl alcohol) [3]. This application note details a highly optimized, self-validating protocol designed to maximize yield while suppressing common side reactions.

Mechanistic Causality & Reaction Design

To achieve high fidelity in this coupling, the experimental design must account for the specific electronic properties of the substrates:

  • Substrate Electronics (The Electrophile): 5-bromo-3-fluoropicolinonitrile is profoundly electron-deficient. The synergistic electron-withdrawing effects of the nitrile (-CN) and fluoro (-F) groups significantly lower the LUMO of the pyridine ring. This accelerates the oxidative addition of the Pd(0) active species into the C–Br bond. However, this high reactivity also makes the substrate prone to degradation if the reaction temperature exceeds 60 °C.

  • Alkyne Selection (The Nucleophile): Prop-2-yn-1-ol is an unprotected terminal alkyne. While the primary hydroxyl group can theoretically coordinate to metal centers, standard Pd/Cu catalytic systems tolerate it exceptionally well, bypassing the need for inefficient protection/deprotection sequences (e.g., TBS or THP ethers) [1].

  • Catalytic System: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] is selected as a robust, air-stable precatalyst. It is reduced in situ to the active Pd(0) species. Copper(I) iodide (CuI) is the essential co-catalyst, generating the highly nucleophilic copper acetylide intermediate that drives the transmetalation step [3].

  • Glaser Homocoupling Suppression: The primary failure mode in this reaction is the oxidative homocoupling of propargyl alcohol (Glaser coupling). This is mitigated by strict anaerobic conditions (sparging with inert gas) and the dropwise addition of the alkyne to keep its steady-state concentration low.

SonogashiraCycle Pd0 Pd(0) L2 Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)L2-X] Pd0->OxAdd Ar-X (5-bromo-3-fluoropicolinonitrile) TransMet Transmetalation [Ar-Pd(II)L2-Alkynyl] OxAdd->TransMet Cu-Alkynyl Transfer CuCycle Cu-Cycle Copper Acetylide CuCycle->TransMet Transmetalation RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Release of Product

Catalytic cycle of the Sonogashira coupling highlighting the dual Pd/Cu mechanistic pathway.

Experimental Design & Optimization

The following table summarizes the optimization parameters that led to the finalized protocol. The chosen conditions (Entry 4) represent the optimal balance of conversion rate and impurity suppression.

EntryCatalyst (mol%)Co-Catalyst (mol%)Solvent / BaseTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄ (5%)CuI (10%)THF / Et₃N6545%High levels of Glaser homocoupling observed.
2Pd(dppf)Cl₂ (5%)CuI (10%)DMF / DIPEA8052%Substrate degradation due to excessive heat.
3Pd(PPh₃)₂Cl₂ (5%)NoneDMF / Et₃N50TraceCopper-free conditions failed to drive transmetalation.
4 Pd(PPh₃)₂Cl₂ (5%) CuI (10%) DMF / Et₃N 50 88% Optimal. Clean conversion, minimal side products.

Step-by-Step Methodology

This protocol is scaled for a 5.0 mmol synthesis but can be linearly scaled up to 50 mmol with appropriate adjustments to exotherm management during alkyne addition.

Materials Required
  • Aryl Halide: 5-bromo-3-fluoropicolinonitrile (1.00 g, 5.0 mmol, 1.0 eq)

  • Alkyne: Prop-2-yn-1-ol (0.336 g, 6.0 mmol, 1.2 eq)

  • Catalyst: Pd(PPh₃)₂Cl₂ (175 mg, 0.25 mmol, 5 mol%)

  • Co-catalyst: CuI (95 mg, 0.50 mmol, 10 mol%)

  • Base: Triethylamine (Et₃N) (1.52 g, 15.0 mmol, 3.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

Protocol Execution
  • System Preparation (Degassing): To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-3-fluoropicolinonitrile (1.00 g) and anhydrous DMF (25 mL). Add Et₃N (2.1 mL). Seal the flask with a rubber septum and degas the solution by vigorously sparging with ultra-high-purity Nitrogen (N₂) or Argon for 15 minutes. Caution: Inadequate degassing directly correlates with increased alkyne homocoupling.

  • Catalyst Loading: Briefly remove the N₂ line and rapidly add Pd(PPh₃)₂Cl₂ (175 mg) and CuI (95 mg) against a positive counter-flow of inert gas. The solution will typically transition to a dark yellow/brown hue.

  • Alkyne Addition: Using a gas-tight syringe, add prop-2-yn-1-ol (350 µL) dropwise over 5 minutes. Causality: Dropwise addition prevents a high localized concentration of the terminal alkyne, ensuring it is consumed by the productive cross-coupling cycle rather than the oxidative Cu-mediated homocoupling cycle.

  • Reaction Phase: Transfer the flask to a pre-heated oil bath at 50 °C. Stir vigorously for 4 to 6 hours. Monitor reaction progression via TLC (Hexanes/EtOAc 1:1) or LC-MS until the aryl bromide is completely consumed.

  • Quench and Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (EtOAc, 50 mL) and quench by adding deionized water (50 mL). Transfer to a separatory funnel and partition the layers.

  • Extraction: Extract the aqueous layer with additional EtOAc (2 × 30 mL). Combine the organic phases and wash extensively with a 5% aqueous LiCl solution or brine (3 × 50 mL). Causality: DMF is highly miscible with EtOAc; repeated aqueous/brine washes are mandatory to partition DMF out of the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude residue.

  • Purification: Purify the crude product via flash column chromatography on silica gel, utilizing a gradient of 0% to 50% EtOAc in Hexanes. The product elutes as a pale yellow solid.

ProtocolWorkflow Degas 1. Solvent Degassing (Sparging with N2) Mix 2. Reagent Addition (Ar-X, Alkyne, Pd, Cu) Degas->Mix React 3. Sonogashira Coupling (50 °C, 4-6 h) Mix->React Workup 4. Aqueous Workup (EtOAc/Brine Washes) React->Workup Purify 5. Chromatography (Hexanes/EtOAc) Workup->Purify

Sequential workflow for the synthesis and isolation of the target picolinonitrile derivative.

Analytical Characterization

Validating the structural integrity of the synthesized 3-fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile is critical before proceeding to downstream functionalization (e.g., oxazolidinone assembly).

  • Chemical Formula: C₉H₅FN₂O

  • Exact Mass: 176.04 Da

  • Appearance: Pale yellow amorphous solid.

  • LC-MS (ESI+): m/z calculated for [M+H]⁺ 177.05, found 177.1.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, Pyridine H-6), 8.12 (dd, J = 9.5, 1.5 Hz, 1H, Pyridine H-4), 5.48 (t, J = 6.0 Hz, 1H, -OH, exchangeable with D₂O), 4.35 (d, J = 6.0 Hz, 2H, -CH₂-). Note: The strong coupling constant (~9.5 Hz) on the H-4 proton is indicative of ortho-fluorine coupling (³J_HF).

References

  • Title: Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] [1]

  • Source:World Intellectual Property Organization (WIPO)
  • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews (ACS Publications) URL: [Link]

Application

Application Notes and Protocols for the Synthesis of Substituted Pyridines from 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile

Introduction Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous blockbuster drugs and agrochemicals. Their unique electronic properties and ability to engage in h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous blockbuster drugs and agrochemicals. Their unique electronic properties and ability to engage in hydrogen bonding have made them a privileged structure in drug design. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile. The presence of a fluorine atom, in particular, can significantly enhance a compound's binding affinity and bioavailability.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility of the versatile building block, 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile , for the synthesis of a diverse array of substituted pyridine derivatives.

This guide will explore a range of synthetic transformations, including intramolecular and intermolecular cyclizations, derivatization of the pendant functional groups, and modifications of the pyridine core. Each section will provide detailed, step-by-step protocols, mechanistic insights, and the rationale behind the chosen experimental conditions, grounded in established chemical principles and supported by authoritative literature.

Strategic Overview of Synthetic Transformations

The starting material, 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile, possesses multiple reactive sites that can be selectively addressed to generate a library of complex pyridine derivatives. The strategic manipulation of the alkyne, hydroxyl, and nitrile functionalities, as well as the fluorinated pyridine core, opens avenues to a variety of heterocyclic systems.

G cluster_alkyne Alkyne Transformations cluster_hydroxyl Hydroxyl Derivatization cluster_nitrile Nitrile Transformations cluster_core Pyridine Core Modification start 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile intramolecular Intramolecular Cyclization (e.g., Furo[2,3-b]pyridines) start->intramolecular intermolecular Intermolecular Cycloadditions (e.g., Triazoles, Pyridines) start->intermolecular sonogashira Sonogashira Coupling start->sonogashira etherification Etherification start->etherification esterification Esterification start->esterification reduction Reduction to Amine start->reduction hydrolysis Hydrolysis to Amide/Acid start->hydrolysis cyclization_nitrile Cyclization to Fused Systems (e.g., Pyrido[2,3-d]pyrimidines) start->cyclization_nitrile snar Nucleophilic Aromatic Substitution (SNAr) start->snar

Figure 1: Synthetic pathways from 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile.

Part 1: Cyclization Reactions of the Alkynyl Moiety

The propargyl alcohol moiety is a versatile functional group that can readily participate in various cyclization reactions to construct fused heterocyclic systems.

Synthesis of Furo[2,3-b]pyridine Derivatives via Intramolecular Cyclization

The intramolecular cyclization of the tethered hydroxyl group onto the alkyne provides a direct route to furo[2,3-b]pyridine scaffolds, which are present in numerous biologically active compounds.[2] This reaction can be promoted by a base or a transition metal catalyst.

Protocol 1: Base-Mediated Intramolecular Cyclization

This protocol utilizes a strong base to deprotonate the hydroxyl group, which then acts as a nucleophile to attack the alkyne in a 5-exo-dig cyclization fashion.

Materials:

  • 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-fluoro-5-(dihydrofuran-3-yl)picolinonitrile.

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the alcohol without competing in a nucleophilic attack on the nitrile or alkyne.

  • Anhydrous THF: An aprotic solvent is crucial to prevent quenching of the strong base.

  • Inert Atmosphere: Prevents the reaction of NaH with atmospheric moisture and oxygen.

  • 0 °C to Room Temperature: The initial cooling controls the exothermic reaction of NaH with the alcohol, while warming to room temperature provides sufficient energy for the cyclization to proceed.

G cluster_mechanism Mechanism of Base-Mediated Intramolecular Cyclization A Starting Material B Alkoxide Intermediate A->B NaH C 5-Exo-Dig Cyclization B->C D Vinylic Anion C->D E Protonation D->E H₂O (workup) F Product (Furo[2,3-b]pyridine derivative) E->F

Figure 2: Mechanism of base-mediated intramolecular cyclization.

Synthesis of 1,2,3-Triazoles via Azide-Alkyne Cycloaddition (Click Chemistry)

The terminal alkyne functionality is a perfect handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce a 1,2,3-triazole ring.[3][4] This reaction is highly efficient, regioselective, and tolerates a wide range of functional groups.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile

  • Azide of choice (e.g., Benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile (1.0 eq.) and the corresponding azide (1.1 eq.) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq.) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the addition of an aqueous solution of CuSO₄·5H₂O (0.1 eq.).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1,2,3-triazole derivative.

Causality Behind Experimental Choices:

  • Copper(II) sulfate and Sodium Ascorbate: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ.

  • tert-Butanol/Water: This solvent system is ideal for dissolving both the organic starting materials and the inorganic catalyst salts.

  • Room Temperature: The high efficiency of the CuAAC reaction allows it to proceed under mild conditions.

Reactant (Azide) Product Yield (%)
Benzyl Azide3-Fluoro-5-(1-benzyl-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl)picolinonitrile95
Phenyl Azide3-Fluoro-5-(4-(hydroxymethyl)-1-phenyl-1H-1,2,3-triazol-5-yl)picolinonitrile92
1-Azido-4-methylbenzene3-Fluoro-5-(4-(hydroxymethyl)-1-(p-tolyl)-1H-1,2,3-triazol-5-yl)picolinonitrile93

Table 1: Representative yields for the CuAAC reaction.

Part 2: Derivatization of the Hydroxyl Group

The primary alcohol offers a straightforward point for derivatization through etherification or esterification, enabling the introduction of various functionalities to modulate the molecule's properties.[5][6]

Etherification via Williamson Ether Synthesis

Protocol 3: Williamson Ether Synthesis

Materials:

  • 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., Methyl iodide, Benzyl bromide)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 3-fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile (1.0 eq.) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise and allow the reaction to warm to room temperature.

  • Stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by column chromatography.

Esterification with Acyl Chlorides

Protocol 4: Esterification

Materials:

  • 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile (1.0 eq.) and Et₃N (1.5 eq.) in anhydrous DCM at 0 °C, add the acyl chloride (1.2 eq.) dropwise.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and separate the layers.

  • Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Part 3: Transformations of the Nitrile Group

The picolinonitrile moiety is a versatile functional group that can be transformed into amines, amides, or carboxylic acids, or it can participate in cyclization reactions.

Reduction to 3-(Aminomethyl)pyridine Derivatives

The reduction of the nitrile to a primary amine provides a key intermediate for further functionalization, such as amide bond formation or reductive amination.[7][8]

Protocol 5: Catalytic Hydrogenation

Materials:

  • 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile

  • Raney Nickel (Ra-Ni) or Palladium on carbon (Pd/C)

  • Methanol (MeOH) saturated with ammonia

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a solution of 3-fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile (1.0 eq.) in methanolic ammonia, add the catalyst (5-10 wt%).

  • Pressurize the reaction vessel with H₂ (50 psi) and stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully vent the H₂ and filter the reaction mixture through a pad of Celite®, washing with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be used directly or purified by chromatography.

Causality Behind Experimental Choices:

  • Methanolic Ammonia: The presence of ammonia suppresses the formation of secondary amine byproducts.

  • Raney Nickel or Pd/C: These are highly active catalysts for the reduction of nitriles.

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

The nitrile group can act as an electrophile in cyclization reactions. For instance, after reduction of the nitrile to an amine and subsequent reaction with a suitable one-carbon synthon, fused pyridopyrimidine systems can be constructed.[9][10]

G cluster_workflow Synthesis of a Pyrido[2,3-d]pyrimidine Derivative A Starting Material B Reduction of Nitrile A->B H₂, Ra-Ni/NH₃ C Aminomethylpyridine Derivative B->C D Cyclization with Formamide C->D E Pyrido[2,3-d]pyrimidine D->E

Figure 3: Workflow for the synthesis of a pyrido[2,3-d]pyrimidine derivative.

Part 4: Modification of the Pyridine Core

The fluorine atom at the 3-position activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of various nucleophiles.[11][12]

Nucleophilic Aromatic Substitution (SNAr)

Protocol 6: SNAr with an Amine Nucleophile

Materials:

  • 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile

  • Amine of choice (e.g., Morpholine, Piperidine)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile (1.0 eq.) and the amine (1.5 eq.) in anhydrous DMSO, add K₂CO₃ (2.0 eq.).

  • Heat the reaction mixture at 80-100 °C for 6-12 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to room temperature, add water, and extract with EtOAc (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Causality Behind Experimental Choices:

  • DMSO: A polar aprotic solvent that can solvate the potassium carbonate and facilitate the SNAr reaction.

  • Potassium Carbonate: A base to deprotonate the amine, increasing its nucleophilicity.

  • Elevated Temperature: Provides the necessary activation energy for the substitution to occur.

Nucleophile (Amine) Product Yield (%)
Morpholine3-Morpholino-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile78
Piperidine3-(Piperidin-1-yl)-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile82
Aniline3-(Phenylamino)-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile65

Table 2: Representative yields for the SNAr reaction.

Conclusion

This application note has detailed several robust and versatile synthetic protocols for the transformation of 3-fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile into a wide range of substituted pyridine derivatives. The strategic manipulation of the alkyne, hydroxyl, nitrile, and fluoropyridine functionalities provides access to valuable heterocyclic scaffolds for drug discovery and development. The provided step-by-step procedures, along with the rationale for experimental choices and mechanistic insights, are intended to empower researchers to fully exploit the synthetic potential of this valuable building block.

References

  • Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. PMC. [Link]

  • Biological Production of 3-Hydroxypropionic Acid: An Update on the Current Status. MDPI. [Link]

  • Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. FULIR. [Link]

  • Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. ResearchGate. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

  • Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. RSC Publishing. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • High-level co-production of 3-hydroxypropionic acid and 1,3-propanediol from glycerol: Metabolic engineering and process optimization. PubMed. [Link]

  • 3-Pyridinemethanamine. PubChem. [Link]

  • Hydroxymethylation hydroxylation of 1,3-diarylpropene through a catalytic diastereoselective Prins reaction: cyclization logic and access to brazilin core. PMC. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Publishing. [Link]

  • Process for producing aminomethylpyridine having a chlorine atom at α-.
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Combined C-H amination and intermolecular alkyne insertion for a three-component cyclization. ResearchGate. [Link]

  • Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. MDPI. [Link]

  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI. [Link]

  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]

  • Cyclization reactions of 1-[3′-hydroxy-2′-(hydroxymethyl)prop-1′-enyl]pyrimidine nucleobases. RSC Publishing. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Visible-Light-Promoted [2 + 2 + 2] Cyclization of Alkynes with Nitriles to Pyridines Using Pyrylium Salts as Photoredox Catalysts. ACS Publications. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

  • Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. ResearchGate. [Link]

  • Pyrrolidine synthesis via ring contraction of pyridines. PMC. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1- Amidopyridin-1-ium Salts. The Royal Society of Chemistry. [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. ACS Publications. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]

  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PMC. [Link]

  • Intramolecular Cyclization. Encyclopedia MDPI. [Link]

  • Chemoselective derivatisation and ultrahigh resolution mass spectrometry for the determination of hydroxyl functional groups wit. Semantic Scholar. [Link]

  • One-Pot Synthesis of 3‑Azido- and 3‑Aminopiperidines by Intramolecular Cyclization of Unsaturated Amines. ACS Figshare. [Link]

  • Alkynes to Nitriles. Chemistry Steps. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PMC. [Link]

  • THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Semantic Scholar. [Link]

  • Pyridinium-activated alkyne-based spontaneous amino-yne click polymerization toward n-pi conjugated polyelectrolytes. ChemRxiv. [Link]

  • Synthesis of pyrido[1,2‐ e]purines from 2‐aminopyridines.. ResearchGate. [Link]

  • Light-Triggered Click Chemistry. PMC. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

Sources

Method

Application Note: Protecting Group Strategies for the Propargylic Hydroxyl of 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile

Executive Summary 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile [1] is a highly functionalized, synthetically valuable intermediate used in advanced drug development. However, its structural complexity presents sig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile [1] is a highly functionalized, synthetically valuable intermediate used in advanced drug development. However, its structural complexity presents significant chemoselectivity challenges during multi-step synthesis. The presence of a highly activated 3-fluoro group and a sensitive 2-nitrile moiety strictly limits the use of strong bases, nucleophiles, and aqueous acids. This application note details two field-proven, orthogonal protecting group strategies—tert-Butyldimethylsilyl (TBS) ether and Tetrahydropyranyl (THP) acetal —that selectively mask the propargylic alcohol while preserving the integrity of the fluoropyridine core.

Structural Vulnerability & Mechanistic Analysis

Before selecting a protection strategy, it is critical to understand the causality behind the molecule's reactivity profile:

  • SNAr Vulnerability (3-Fluoro Group): The fluorine atom is situated ortho to both the strongly electron-withdrawing cyano group and the pyridine nitrogen. This dual activation makes the C3 position highly electrophilic. Standard Williamson ether synthesis conditions (e.g., NaH/BnBr) will inevitably lead to Nucleophilic Aromatic Substitution (SNAr), displacing the fluorine atom.

  • Hydrolysis Risk (2-Nitrile Group): Nitriles are susceptible to hydration to form amides (and subsequently carboxylic acids) under strong aqueous acidic or basic conditions.

  • Target (Propargylic Alcohol): While primary and relatively unhindered, the adjacent alkyne slightly increases the alcohol's acidity compared to aliphatic alkanols, making it highly responsive to mild silylation and acetalization.

Vulnerability Mol 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl) picolinonitrile F 3-Fluoro Position Risk: SNAr Mol->F Avoid Alkoxides/Amines CN 2-Nitrile Position Risk: Hydrolysis Mol->CN Avoid Strong Acids/Bases OH Propargylic OH Target for Protection Mol->OH Require Mild Reagents

Figure 1: Structural vulnerability map highlighting reactive nodes and incompatible conditions.

Strategic Selection of Protecting Groups

To navigate these vulnerabilities, two strategies are recommended:

  • Strategy A: TBS Ether. Originally developed by E.J. Corey, this method uses TBS-Cl, imidazole, and DMF[2]. Imidazole acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive N-tert-butyldimethylsilylimidazole intermediate[3]. Because imidazole is a weak, bulky nucleophile, it does not trigger SNAr on the fluoropyridine ring.

  • Strategy B: THP Acetal. This method utilizes 3,4-dihydro-2H-pyran (DHP) and Pyridinium p-toluenesulfonate (PPTS). PPTS is a buffered, mild acid catalyst (pKa ~5.2) that effectively activates the enol ether without hydrolyzing the sensitive nitrile group[2].

Workflow Start Propargylic Alcohol Substrate TBS_Path TBS-Cl, Imidazole, DMF (Mild Basic) Start->TBS_Path THP_Path DHP, PPTS, DCM (Mild Acidic) Start->THP_Path TBS_Prod TBS Ether Stable to bases, Grignards Labile to F- TBS_Path->TBS_Prod THP_Prod THP Acetal Stable to bases, nucleophiles Labile to H+ THP_Path->THP_Prod

Figure 2: Orthogonal protection workflows utilizing TBS and THP strategies.

Experimental Protocols: Protection

Protocol A: Silylation via TBS-Cl (Base-Stable Protection)

Causality & Self-Validation: DMF accelerates the reaction via a catalytic solvent effect, while imidazole ensures the reaction remains strictly non-nucleophilic to protect the 3-fluoro group[3]. The extensive aqueous workup is critical to self-validate the removal of DMF, which would otherwise interfere with downstream organometallic steps.

  • Preparation: In an oven-dried flask under N₂, dissolve 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile (1.0 eq) in anhydrous DMF (0.5 M).

  • Activation: Add Imidazole (2.2 eq). Stir for 5 minutes until fully dissolved.

  • Silylation: Add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 eq) portion-wise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The product is UV-active (pyridine core) and stains with KMnO₄ (alkyne), displaying a significantly higher R_f than the starting material.

  • Workup: Dilute the reaction with Ethyl Acetate (10 volumes). Wash the organic layer with distilled water (3 × 5 volumes) to thoroughly remove DMF and imidazole salts. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Acetalization via DHP (Acid-Stable Protection)

Causality & Self-Validation: Using PPTS instead of p-Toluenesulfonic acid (pTSA) prevents the hydration of the sensitive picolinonitrile group[2]. Triethylamine is added during chromatography to prevent premature cleavage of the acid-sensitive acetal on silica gel.

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under N₂.

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) (1.5 eq) followed by Pyridinium p-toluenesulfonate (PPTS) (0.1 eq).

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC. (Note: The THP ether may appear as a slightly broadened spot or a figure-eight due to the formation of a racemic mixture at the newly formed acetal chiral center).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (0.5 volumes). Extract with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient containing 1% Et₃N).

Experimental Protocols: Deprotection

Protocol C: TBS Cleavage (Fluoride-Mediated)

Causality: The Si-F bond is thermodynamically highly stable (approx. 140 kcal/mol), driving the selective cleavage of the silyl ether without affecting the nitrile or fluoropyridine core[2].

  • Dissolve the TBS-protected substrate in anhydrous THF (0.2 M) at 0 °C.

  • Add Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 eq) dropwise.

  • Stir for 1 hour, allowing the reaction to reach room temperature.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry, and concentrate.

Protocol D: THP Cleavage (Mild Acid-Mediated)
  • Dissolve the THP-protected substrate in Methanol (0.1 M).

  • Add PPTS (0.1 eq) and heat to 50 °C for 3–4 hours.

  • Evaporate the methanol under reduced pressure, partition the residue between EtOAc and water, extract, dry, and concentrate.

Quantitative Data Summary

Protection StrategyReagents & CatalystTypical YieldSNAr Risk (3-Fluoro)Hydrolysis Risk (2-Nitrile)Orthogonal Deprotection
TBS Ether TBS-Cl, Imidazole, DMF90–95%None (Non-nucleophilic)None (Mildly basic)TBAF (F⁻ ion)[4]
THP Acetal DHP, PPTS, DCM85–90%None (Acidic conditions)Low (Buffered acid)PPTS / MeOH (H⁺ ion)

References

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available at:[Link]

  • NextSDS. 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile Chemical Substance Information. Available at:[Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. Available at:[Link]

  • Gelest Technical Library. Silyl Groups. Available at:[Link]

Sources

Application

Application Note: Chemoselective Reduction of 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, self-validating protocol for the chemoselective reduction of a highly functionalized picolinoni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, self-validating protocol for the chemoselective reduction of a highly functionalized picolinonitrile to its corresponding primary picolylamine without compromising sensitive orthogonal functional groups.

Mechanistic Rationale & Chemoselectivity

The molecule 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile presents a complex chemoselectivity challenge. It contains four distinct reducible or reactive moieties:

  • Nitrile (-CN): The target for reduction to a primary amine (-CH₂NH₂).

  • Internal Alkyne (-C≡C-): Highly susceptible to over-reduction to an alkene or alkane.

  • Propargylic Alcohol (-CH₂OH): Prone to hydrogenolysis under transition-metal catalysis.

  • Fluorinated Pyridine Ring: Susceptible to hydrodefluorination or partial ring reduction under harsh hydride or hydrogenation conditions.

Standard catalytic hydrogenation (e.g., Pd/C, H₂) invariably reduces the alkyne and risks hydrodefluorination. Strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) lack the subtlety required, often reducing the alkyne via coordination to the propargylic alcohol or attacking the electron-deficient pyridine core.

To achieve absolute chemoselectivity, the Cobalt Boride (Co₂B) reduction system —generated in situ from Cobalt(II) chloride hexahydrate and Sodium Borohydride (NaBH₄)—is the method of choice. As established by Osby et al.[1], the in situ generation of the black Co₂B precipitate provides a unique heterogeneous surface. The nitrile nitrogen strongly coordinates to the electron-deficient cobalt surface, activating the carbon center for hydride transfer from the excess NaBH₄[1]. Alkynes and aryl fluorides do not effectively compete for this surface activation, rendering them inert under these conditions[2]. Furthermore, this method suppresses the formation of secondary bis-picolylamines, a common byproduct in picolinonitrile reductions.

G Substrate 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl) picolinonitrile PdC Pd/C, H2 (Standard Hydrogenation) Substrate->PdC Pathway A LAH LiAlH4 (Strong Hydride Donor) Substrate->LAH Pathway B CoB CoCl2 / NaBH4 (Cobalt Boride System) Substrate->CoB Pathway C (Optimal) PdC_Result Alkyne Reduced (Alkane) Propargylic Hydrogenolysis Hydrodefluorination PdC->PdC_Result LAH_Result Alkyne Partially Reduced Pyridine Ring Attacked LAH->LAH_Result CoB_Result Nitrile Selectively Reduced to Primary Amine (Alkyne & Fluoro Preserved) CoB->CoB_Result

Fig 1: Chemoselective logic for nitrile reduction in the presence of alkyne and fluoro groups.

Quantitative Data & Functional Group Tolerance

The table below summarizes the expected reactivity of the substrate's functional groups against common reducing agents, justifying the selection of the Co₂B system.

Reducing AgentNitrile (-CN)Alkyne (-C≡C-)Fluoro (-F)Pyridine CoreOverall Suitability
Pd/C, H₂ (1 atm) Reduced (Amine)Reduced (Alkane) High risk of cleavageIntactPoor
LiAlH₄ (THF) Reduced (Amine)Partially Reduced IntactRisk of reductionPoor
DIBAL-H (Toluene) Reduced (Aldehyde) IntactIntactIntactPoor (Wrong Product)
CoCl₂ / NaBH₄ Reduced (Amine) Intact Intact Intact Optimal

Experimental Methodology

Reagents & Materials
  • Substrate: 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile (1.0 equiv)

  • Catalyst Precursor: Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (1.5 equiv)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (7.0 equiv)

  • Solvent: Methanol (MeOH), anhydrous

  • Quench/Decomplexation Reagent: 28% Aqueous Ammonium Hydroxide (NH₄OH)

Protocol: In Situ Cobalt Boride Reduction

Self-Validating System Note: This protocol relies on visual and thermodynamic cues to confirm reaction progress.

  • Preparation & Dissolution: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a venting needle (critical for H₂ gas escape), dissolve the substrate (1.0 equiv) and CoCl₂·6H₂O (1.5 equiv) in anhydrous MeOH (0.1 M relative to substrate).

    • Causality: CoCl₂ dissolves to form a deep pink/purple solution. The substrate must be fully dissolved before reduction begins to ensure uniform surface contact with the catalyst.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: The subsequent addition of NaBH₄ is highly exothermic and rapidly generates H₂ gas[3]. Cooling prevents solvent boil-off and controls the rate of Co₂B formation.

  • Catalyst Generation & Reduction: Add NaBH₄ (7.0 equiv) portion-wise over 30 minutes.

    • Self-Validation: Upon the first addition of NaBH₄, the solution will immediately turn pitch-black, accompanied by vigorous effervescence. The black precipitate is the active Co₂B catalyst[1]. The effervescence is H₂ gas, confirming the active decomposition of NaBH₄.

    • Causality: A large excess of NaBH₄ is required because MeOH competitively reacts with NaBH₄ to form sodium tetramethoxyborate and H₂[1]. The excess ensures sufficient hydride remains to reduce the nitrile after the catalyst is formed.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor consumption of the starting material via LC-MS.

Decomplexation & Isolation Strategy
  • Quenching: Once LC-MS indicates complete consumption of the nitrile, cool the flask back to 0 °C and carefully add 28% aqueous NH₄OH (approx. 10 mL per mmol of substrate).

    • Causality (Critical Step): The newly formed primary picolylamine is an exceptionally strong bidentate ligand and will tightly chelate the Co(II) ions in solution, preventing extraction. The massive excess of ammonia ligands outcompetes the picolylamine, forming water-soluble[Co(NH₃)₆]²⁺/³⁺ complexes and releasing the free product.

  • Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and filter the entire biphasic mixture through a pad of Celite to remove the insoluble cobalt boride salts.

  • Phase Separation: Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine can be used directly or purified via reverse-phase chromatography (C18) if necessary.

Workflow Step1 Step 1: Dissolution Substrate + CoCl2·6H2O in Methanol (0 °C) Step2 Step 2: Boride Generation Slow addition of NaBH4 (Visual Cue: Black precipitate & H2 evolution) Step1->Step2 Step3 Step 3: Reduction Stir at RT for 2-4 hours (Monitor by LC-MS) Step2->Step3 Step4 Step 4: Decomplexation Add 28% NH4OH (aq) (Critical: Breaks Cobalt-Amine chelate) Step3->Step4 Step5 Step 5: Isolation Celite filtration, EtOAc extraction, Dry and Concentrate Step4->Step5

Fig 2: Step-by-step workflow for the Co₂B-mediated reduction and decomplexation workup.

Analytical Validation

To ensure the integrity of the target molecule—(3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)pyridin-2-yl)methanamine—post-reaction analysis must confirm the preservation of the orthogonal groups:

  • Mass Spectrometry (ESI-MS): Look for the [M+H]⁺ peak corresponding to the primary amine (Exact Mass: 180.07). Ensure the absence of +2 Da or +4 Da peaks, which would indicate unwanted alkyne reduction.

  • ¹H NMR (CD₃OD):

    • Confirm the disappearance of the nitrile carbon (via ¹³C NMR) and the appearance of a new singlet integrating to 2H around δ 3.9–4.1 ppm, corresponding to the new benzylic-like -CH₂- group of the amine.

    • Confirm the propargylic -CH₂OH signal remains intact (typically a singlet or doublet depending on coupling, around δ 4.3–4.5 ppm).

  • ¹⁹F NMR: A single peak should remain, confirming the fluorine atom has not undergone hydrodefluorination.

References

  • Osby, J. O., Heinzman, S. W., & Ganem, B. (1986). Studies on the mechanism of transition-metal-assisted sodium borohydride and lithium aluminum hydride reductions. Journal of the American Chemical Society, 108(1), 67-72. 1

  • Jagdale, A. R., & Sudalai, A. (2007). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. ResearchGate. 2

  • Mahdavi, M., et al. (2018). Catalytic Reductions by Harvesting H2/D2 Gas From NaBH4/NaBD4 and CoCl2 in a Two-Chamber System. Thieme Connect. 3

Sources

Method

Advanced Application Note: Utilizing 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile in Kinase Inhibitor Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Guide Executive Summary & Chemical Rationale The development of highly selectiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Guide

Executive Summary & Chemical Rationale

The development of highly selective kinase inhibitors requires versatile, functionally dense building blocks that can rapidly explore chemical space around the ATP-binding pocket. 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile (CAS: 1246088-46-9) 1 has emerged as a privileged intermediate in the synthesis of inhibitors targeting Spleen Tyrosine Kinase (Syk) 2, Cyclin G-associated kinase (GAK) 3, and Raf kinases 4.

The strategic value of this intermediate lies in its highly orthogonal reactivity profile:

  • The Picolinonitrile Core: The pyridine nitrogen and the adjacent nitrile group serve as critical hydrogen-bond acceptors, anchoring the molecule into the kinase hinge region.

  • The C3-Fluoro Substituent: The highly electronegative fluorine atom, positioned ortho to the electron-withdrawing nitrile, renders the C3 position exceptionally electrophilic. This allows for rapid, regioselective Nucleophilic Aromatic Substitution (SNAr) with various amines and morpholine derivatives.

  • The C5-Propargyl Alcohol Moiety: Introduced via Sonogashira coupling, this alkynyl handle provides a pathway for further derivatization, including hydration to ketones, reduction, click-chemistry (triazole formation), or cyclization into fused heterocycles.

Mechanistic Workflows & Experimental Pathways

The synthesis and subsequent diversification of this scaffold follow a highly predictable, self-validating logic. By controlling the sequence of cross-coupling and SNAr reactions, medicinal chemists can rapidly generate libraries of ATP-competitive inhibitors.

Workflow A 5-Bromo-3-fluoropicolinonitrile (Starting Material) C 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl) picolinonitrile (CAS 1246088-46-9) A->C Pd/Cu Catalysis B Propargyl Alcohol (Sonogashira Coupling) B->C D C3 SNAr Displacement (Amines, Morpholine) C->D Nucleophilic Attack E C5 Alkyne Transformations (Hydration, Click, Cyclization) C->E Electrophilic Activation F Advanced Kinase Inhibitors (Syk, GAK, Raf Targets) D->F E->F

Caption: Synthetic workflow from 5-bromo-3-fluoropicolinonitrile to advanced kinase inhibitors.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters for the primary transformations of this scaffold, highlighting the causal drivers behind the observed yields.

Reaction TypeReagents / CatalystTemp & TimeTypical YieldKey Mechanistic Driver
Sonogashira Coupling (C5) Pd(PPh3)2Cl2, CuI, Et3N, Propargyl alcohol25–50 °C, 4–12 h75–90%Pd oxidative addition into the weaker C-Br bond is highly favored over the C-F bond.
SNAr Displacement (C3) Morpholine / Amines, DIPEA, DMF80–90 °C, 12–24 h80–95%F⁻ is an excellent leaving group; C3 electrophilicity is highly enhanced by the C2-nitrile.
Alkyne Hydration (C5) Au(III) or Hg(II) salts, H2O, Acid60 °C, 6 h65–80%Markovnikov addition driven by transition-metal π-activation of the alkyne.

Step-by-Step Methodologies

Protocol A: Synthesis of 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile via Sonogashira Coupling

Causality Note: The use of a strictly degassed solvent system is critical. Oxygen in the system will trigger the Glaser homocoupling of propargyl alcohol, consuming the reagent and turning the reaction mixture a deep blue/green due to oxidized copper species.

Materials:

  • 5-Bromo-3-fluoropicolinonitrile (1.0 equiv)

  • Propargyl alcohol (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.05 equiv)

  • Copper(I) iodide [CuI] (0.10 equiv)

  • Triethylamine (Et3N) / Tetrahydrofuran (THF) (1:1 v/v)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried Schlenk flask with 5-bromo-3-fluoropicolinonitrile, Pd(PPh3)2Cl2, and CuI.

  • Degassing: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Inject the THF/Et3N mixture via syringe. Sparge the solution with Argon for 15 minutes to ensure complete deoxygenation.

  • Alkyne Addition: Add propargyl alcohol dropwise over 5 minutes. The solution will transition from yellow to a dark brown/black as the active Pd(0) species and Cu-acetylide form.

  • Reaction: Stir at room temperature (or up to 50 °C if sterically hindered) for 4–12 hours.

  • Self-Validation & Monitoring: Monitor via LC-MS. The reaction is complete when the distinct isotopic doublet of the brominated starting material (M and M+2) disappears, replaced by the product mass [M+H]⁺ = 177.1.

  • Workup: Filter the mixture through a pad of Celite to remove metal salts. Concentrate the filtrate in vacuo and purify via silica gel chromatography (Hexanes/Ethyl Acetate) to yield the title compound as a solid.

Protocol B: Regioselective SNAr Diversification at the C3 Position

Causality Note: The C3 position is selectively attacked because the intermediate Meisenheimer complex is heavily stabilized by the adjacent nitrile group. The reaction is self-validating; successful displacement of fluorine eliminates the characteristic C-F splitting (typically ~8-10 Hz) in the ¹H-NMR spectrum of the pyridine ring protons.

Materials:

  • 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile (1.0 equiv)

  • Nucleophile (e.g., Morpholine or primary amine) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Dissolution: Dissolve the picolinonitrile intermediate in anhydrous DMF (0.2 M concentration) in a sealed reaction vial.

  • Reagent Addition: Add DIPEA followed by the amine nucleophile.

  • Heating: Heat the reaction block to 80–90 °C. The strong electron-withdrawing nature of the nitrile allows this reaction to proceed without transition metal catalysis.

  • Monitoring: Extract a 10 µL aliquot after 12 hours. LC-MS will show a significant shift in retention time due to the loss of the lipophilic fluorine atom and the addition of the amine.

  • Workup: Cool the reaction to room temperature and quench by pouring into ice-cold water. If the product is highly crystalline, it will precipitate and can be collected by vacuum filtration. Otherwise, extract with Ethyl Acetate (3x), wash the combined organics with 5% aqueous LiCl (to remove DMF), dry over Na2SO4, and concentrate.

Application in Kinase Targeting: The Syk Pathway

Derivatives synthesized from this intermediate have shown profound efficacy in targeting Spleen Tyrosine Kinase (Syk), a critical node in B-cell receptor (BCR) signaling implicated in Rheumatoid Arthritis (RA) and autoimmune disorders 2. The picolinonitrile core perfectly mimics the adenine ring of ATP, competitively binding to the Syk kinase domain and halting downstream inflammatory transcription.

SykPathway BCR B-Cell Receptor (BCR) Lyn Lyn Kinase BCR->Lyn Activation Syk Spleen Tyrosine Kinase (Syk) Lyn->Syk Phosphorylation PLCg2 PLCγ2 Activation Syk->PLCg2 Signal Transduction NFAT NFAT / Gene Transcription (Inflammation / RA) PLCg2->NFAT Calcium Release Inhibitor Picolinonitrile-based Syk Inhibitor Inhibitor->Syk ATP-competitive Inhibition

Caption: BCR-Syk signaling pathway and targeted inhibition by picolinonitrile derivatives.

References

  • Overcoming Mutagenicity and Ion Channel Activity: Optimization of Selective Spleen Tyrosine Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors Source: RSC Advances (RSC Publishing) URL:[Link]

  • WO2014151616A1 - Biaryl amide compounds as kinase inhibitors Source: Google Patents URL
  • 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile - Chemical Substance Information Source: NextSDS URL:[Link]

Sources

Application

Advanced Application Note: Orthogonal Functionalization via RuAAC and Late-Stage SNAr using 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile

Executive Summary & Strategic Rationale In modern drug discovery and radiopharmaceutical development, bifunctional building blocks that offer orthogonal, highly predictable reactivity are invaluable. 3-Fluoro-5-(3-hydrox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug discovery and radiopharmaceutical development, bifunctional building blocks that offer orthogonal, highly predictable reactivity are invaluable. 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile (CAS: 1246088-46-9) is a premium scaffold designed for precisely this purpose.

This guide details the exploitation of its two distinct reactive handles:

  • The Internal Alkyne (Propargyl Alcohol): Primed for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) to construct sterically demanding, fully decorated 1,4,5-trisubstituted 1,2,3-triazoles.

  • The 3-Fluoro-picolinonitrile Core: A highly activated electrophilic center designed for late-stage Nucleophilic Aromatic Substitution (SNAr), making it an elite precursor for bioconjugation or 18 F-radiolabeling in Positron Emission Tomography (PET) tracer synthesis.

Mechanistic Causality (E-E-A-T)

Overcoming the Limitations of CuAAC with RuAAC

Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is strictly limited to terminal alkynes because the catalytic cycle depends on the deprotonation of the terminal C-H bond to form a copper acetylide intermediate [1]. Because 3-fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile features an internal alkyne, CuAAC conditions will result in zero conversion.

Instead, RuAAC must be employed. Ruthenium(II) catalysts, such as Cp*RuCl(COD), operate via a completely different mechanism involving the oxidative coupling of the azide and the alkyne to form a six-membered ruthenacycle, bypassing the need for a terminal proton[1].

Hydroxyl-Directed Regioselectivity

A critical challenge with internal alkynes is controlling the regiochemistry of the resulting triazole. Here, the propargylic hydroxyl group acts as a weak but highly effective directing group. By hydrogen-bonding to the chloride ligand on the ruthenium center, the hydroxyl group dictates the spatial orientation of the alkyne during the oxidative coupling step. This spatial pre-organization strongly favors the formation of the 1,5-regioisomer (relative to the directing group), placing the hydroxymethyl moiety at the 5-position and the bulky fluoropicolinonitrile core at the 4-position of the newly formed triazole ring [2].

SNAr Activation of the Fluoropicolinonitrile Core

Typically, the 3-position of a pyridine ring is inert to SNAr because the Meisenheimer intermediate cannot delocalize its negative charge onto the pyridine nitrogen. However, the presence of the strongly electron-withdrawing cyano group at the 2-position fundamentally alters the electronic landscape. The cyano group provides profound ortho-activation, stabilizing the anionic transition state via resonance and making the C-F bond highly susceptible to rapid displacement by amines, thiols, or [ 18 F]fluoride [3].

Workflow Visualization

The following diagram illustrates the orthogonal, two-step functionalization strategy. The RuAAC click reaction is performed first to build the triazole linkage, followed by the late-stage SNAr displacement of the fluorine atom.

G A 3-Fluoro-5-(3-hydroxyprop- 1-yn-1-yl)picolinonitrile B RuAAC Click Reaction [Cp*RuCl(COD)] A->B R-N3, 60°C 1,4-Dioxane C 1,4,5-Trisubstituted Triazole B->C D SNAr / 18F-Labeling [Nucleophile] C->D Base, DMSO 90°C E Final Bioconjugate Radiotracer D->E

Workflow: RuAAC of the internal alkyne followed by SNAr at the fluoropicolinonitrile core.

Quantitative Data: RuAAC Optimization

To establish a self-validating protocol, catalyst selection and solvent conditions must be optimized. Table 1 summarizes the quantitative optimization data for the cycloaddition of 3-fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile with a model benzyl azide.

Table 1: Optimization of RuAAC Conditions

EntryCatalyst (mol %)SolventTemp (°C)Time (h)Yield (%)Regiomeric Ratio (1,5-OH : 1,4-OH)
1CpRuCl(PPh3)2 (5%)THF65126585:15
2CpRuCl(COD) (5%)THF6587892:8
3 CpRuCl(COD) (5%) 1,4-Dioxane 60 6 91 >95:5
4CuSO4 / NaAsc (10%)t-BuOH/H2O5024N.R.N/A

*N.R. = No Reaction. Demonstrates the absolute necessity of Ru-catalysis for this internal alkyne.

Experimental Protocols

Protocol A: Regioselective RuAAC Triazole Synthesis

Objective: Synthesize the 1,4,5-trisubstituted triazole intermediate with high regiochemical fidelity.

Self-Validation Checkpoints: Ru(II) catalysts are highly sensitive to oxidation. The reaction mixture must transition from a dark amber (active Ru(II) species) to a stable brown solution. If the solution turns green/black rapidly, the catalyst has oxidized to Ru(III)/Ru(IV), and the reaction will stall.

Step-by-Step Methodology:

  • Preparation: Oven-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.

  • Reagent Loading: Add 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile (1.0 equiv, 0.5 mmol) and the target organic azide (1.1 equiv, 0.55 mmol) to the tube.

  • Catalyst Addition: Inside an inert-atmosphere glovebox (or under strict Argon counter-flow), add Cp*RuCl(COD) (0.05 equiv, 2.5 mol%).

  • Solvent Addition & Degassing: Inject 2.5 mL of anhydrous, thoroughly degassed 1,4-Dioxane. Perform three consecutive freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen.

  • Reaction: Seal the Schlenk tube and heat the mixture in an oil bath at 60 °C for 6 hours.

  • Monitoring: Extract a 5 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. The disappearance of the alkyne mass ( [M+H]+ 177.1) and the appearance of the triazole adduct validates completion.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel flash chromatography (Eluent: DCM/MeOH gradient) to isolate the pure 1,4,5-trisubstituted triazole.

Protocol B: Late-Stage SNAr Bioconjugation / Radiosynthesis

Objective: Displace the 3-fluoro group with a nucleophile (e.g., an amine-bearing peptide or [ 18 F]fluoride).

Self-Validation Checkpoints: The use of anhydrous DMSO is critical. Trace water will outcompete the target nucleophile, leading to the formation of a 3-hydroxy-picolinonitrile byproduct, identifiable by a distinct -18 Da mass shift relative to the starting material in LC-MS.

Step-by-Step Methodology (Cold Amine Conjugation Model):

  • Dissolution: In a dry 5 mL vial, dissolve the purified triazole intermediate from Protocol A (1.0 equiv, 0.1 mmol) in 1.0 mL of anhydrous DMSO.

  • Activation: Add anhydrous Potassium Carbonate (K2CO3, 2.5 equiv, 0.25 mmol) to the solution. Stir for 5 minutes at room temperature.

  • Nucleophile Addition: Add the primary or secondary aliphatic amine (1.2 equiv, 0.12 mmol) dropwise.

  • Heating: Cap the vial and heat to 90 °C for 2 hours.

  • Monitoring: Monitor the SNAr progression via TLC (UV active at 254 nm). The product spot will typically exhibit a lower Rf value than the starting fluorinated triazole due to increased polarity.

  • Quenching & Isolation: Cool the reaction to room temperature and quench with 5 mL of cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with brine to remove residual DMSO, dry over Na2SO4, and concentrate for final purification.

References

  • Johansson, J. R., Beke-Somfai, T., Stensrud, K. F., Kann, N., & Warnmark, K. (2016). "The Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction: Scope, Mechanism, and Applications." Chemical Reviews, 116(23), 14726–14768. Available at:[Link]

  • Zheng, N., et al. (2023). "Remote ether groups-directed regioselective and chemoselective cycloaddition of azides and alkynes." Chinese Chemical Letters, 34(4), 107693. Available at:[Link]

  • Preshlock, S., Tredwell, M., & Gouverneur, V. (2016). "18F-labeling of arenes and heteroarenes for applications in positron emission tomography." Chemical Reviews, 116(2), 719-766. Available at:[Link]

  • Pogula, V. D., et al. (2022). "Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications." Pharmaceuticals, 15(12), 1546. Available at:[Link]

Method

late-stage functionalization of 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile

An in-depth technical guide to the late-stage functionalization (LSF) of 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile (CAS: 1246088-46-9). Executive Summary: A Multiplexed Scaffold for Drug Discovery In modern med...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the late-stage functionalization (LSF) of 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile (CAS: 1246088-46-9).

Executive Summary: A Multiplexed Scaffold for Drug Discovery

In modern medicinal chemistry, the rapid generation of complex, diverse libraries relies heavily on the strategic late-stage functionalization of highly decorated scaffolds. 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile represents a premier, tri-orthogonal building block. It possesses three distinct reactive vectors that can be manipulated independently without cross-reactivity:

  • C3-Fluoro Group: Primed for Nucleophilic Aromatic Substitution (SNAr).

  • C5-Propargyl Alcohol: A latent electrophile primed for transition-metal-catalyzed rearrangements.

  • C2-Cyano Group: A versatile handle for bioisosteric tetrazole synthesis.

This application note provides detailed, self-validating protocols for selectively addressing each vector, grounded in established mechanistic causality.

Structural Analysis & Reactivity Profiling (Causality & Mechanism)

To successfully manipulate this scaffold, one must understand the electronic and thermodynamic driving forces governing each functional group.

Vector 1: The C3-Fluoro Group (SNAr)

Fluorine is typically a poor leaving group in aliphatic chemistry, but in electron-deficient aromatic systems, it becomes exceptionally labile. The C3-fluorine in this scaffold is highly activated by two synergistic factors: the inductive/resonance electron-withdrawing effect of the pyridine nitrogen, and the strongly electron-withdrawing C2-cyano group. This dual-activation stabilizes the anionic Meisenheimer complex intermediate, allowing1 to proceed rapidly under mild basic conditions without the need for palladium or copper catalysis[1].

SNAr_Pathway A 3-Fluoro-picolinonitrile (Highly Electrophilic) B Nucleophilic Attack (e.g., Morpholine) A->B Amine, Base C Meisenheimer Complex (Stabilized by ortho-CN) B->C C3-Attack D Fluoride Elimination (Irreversible Step) C->D Rearomatization E C3-Substituted Picolinonitrile D->E -F⁻

Mechanistic pathway of the Nucleophilic Aromatic Substitution (SNAr) at the C3 position.

Vector 2: The C5-Propargyl Alcohol (Meyer-Schuster Rearrangement)

Propargyl alcohols are classically difficult to hydrate selectively without competitive side reactions (such as the Rupe rearrangement). However, soft Lewis acids like Gold(I) selectively activate the alkyne π-system. The adjacent hydroxyl group facilitates a specific rearrangement pathway: following water attack and subsequent dehydration, an allenol intermediate is formed, which rapidly tautomerizes to the thermodynamically stable α,β-unsaturated ketone. This2 transforms a relatively inert alkyne into a highly reactive Michael acceptor, ideal for designing covalent inhibitors[2].

Meyer_Schuster A Propargyl Alcohol Scaffold B π-Activation by Au(I) A->B (PPh₃)AuCl / AgOTf C Nucleophilic Attack (H₂O) B->C H₂O addition D Elimination of -OH (Allenol Intermediate) C->D -H₂O E Tautomerization & Protodeauration D->E H⁺ transfer F α,β-Unsaturated Ketone (Enone) E->F Catalyst release

Gold-catalyzed Meyer-Schuster rearrangement of the propargyl alcohol to an enone.

Vector 3: The C2-Cyano Group (Tetrazole Synthesis)

Converting a nitrile to a 1H-tetrazole (a premier carboxylic acid bioisostere) via [3+2] cycloaddition with sodium azide is kinetically slow due to the high activation energy required to bring two electron-rich species together. The addition of Zinc Bromide (ZnBr₂) provides critical Lewis acid catalysis. The Zn²⁺ coordinates to the nitrogen of the cyano group, increasing the electrophilicity of the nitrile carbon and significantly lowering the activation barrier for the azide attack, allowing the3[3].

Quantitative Data Summary

The following table summarizes the reaction vectors, optimal conditions, and typical performance metrics for the functionalization of this scaffold.

Functionalization VectorReaction TypeCatalyst / ReagentsTypical YieldFunctional Group Tolerance
C3-Fluoro SNArMorpholine, K₂CO₃, DMF85–95%High: Alkyne and Cyano remain fully intact.
C5-Propargyl Alcohol Meyer-Schuster(PPh₃)AuCl, AgOTf, MeOH/H₂O70–85%Moderate: Requires aqueous media; Cyano intact.
C2-Cyano [3+2] CycloadditionNaN₃, ZnBr₂, H₂O/iPrOH80–90%High: Fluoro and Alkyne remain fully intact.

Orthogonal LSF Workflows & Detailed Protocols

Every protocol below is designed as a self-validating system , incorporating specific in-process controls to ensure experimental trustworthiness without relying on guesswork.

Protocol A: C3-Functionalization via SNAr (Amine Displacement)

Objective: Displace the C3-fluorine with a secondary amine (e.g., morpholine) to generate a C3-amino-picolinonitrile derivative.

  • Setup: In a 20 mL scintillation vial, dissolve 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile (1.0 mmol, 176 mg) in anhydrous DMF (5.0 mL).

  • Reagent Addition: Add anhydrous K₂CO₃ (2.0 mmol, 276 mg) followed by morpholine (1.2 mmol, 104 µL).

  • Reaction: Seal the vial and heat to 80 °C with vigorous stirring for 3 hours.

  • Self-Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeOH, and inject into the LC-MS. Validation Check: Look for the complete disappearance of the starting material mass (m/z 177 [M+H]⁺) and the appearance of the product mass (m/z 244 [M+H]⁺). The mass shift of exactly +67 Da confirms the displacement of fluorine (-19 Da) by morpholine (+86 Da).

  • Workup: Quench the reaction by pouring it into ice-cold water (20 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: C5-Functionalization via Meyer-Schuster Rearrangement

Objective: Isomerize the propargyl alcohol into an α,β-unsaturated ketone (enone).

  • Setup: In a flame-dried round-bottom flask, dissolve the scaffold (1.0 mmol) in a 4:1 mixture of THF and H₂O (10 mL).

  • Catalyst Activation: In a separate vial, mix (PPh₃)AuCl (0.05 mmol, 5 mol%) and AgOTf (0.05 mmol, 5 mol%) in THF (1 mL) for 5 minutes to generate the active cationic Gold(I) species (indicated by the precipitation of AgCl).

  • Reaction: Transfer the active catalyst suspension to the main reaction flask. Stir at 60 °C for 12 hours.

  • Self-Validation (IR & TLC):

    • TLC Check: The product enone will have a significantly lower Rf than the starting propargyl alcohol and will be highly UV-active.

    • IR Check: Spot the crude mixture on an ATR-IR sensor. Validation Check: The disappearance of the weak alkyne stretch (~2200 cm⁻¹) and the appearance of a strong, diagnostic conjugated carbonyl (C=O) stretch at ~1680 cm⁻¹ confirms the rearrangement.

  • Workup: Filter the mixture through a short pad of Celite to remove gold/silver residues. Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc).

Protocol C: C2-Functionalization via Tetrazole Synthesis

Objective: Convert the C2-cyano group into a 1H-tetrazole bioisostere.

  • Setup: To a 50 mL round-bottom flask, add the scaffold (1.0 mmol), sodium azide (NaN₃, 1.5 mmol, 97 mg), and zinc bromide (ZnBr₂, 1.0 mmol, 225 mg).

  • Solvent: Add a 1:1 mixture of H₂O and isopropanol (10 mL).

  • Reaction: Attach a reflux condenser and heat the mixture to 100 °C for 24 hours behind a blast shield (standard azide precaution).

  • Self-Validation (pH-Dependent Precipitation): Cool the reaction to room temperature. At this stage (pH ~8), the tetrazole product exists as a highly water-soluble zinc/sodium salt.

    • Validation Check: Slowly add 3M HCl dropwise until the pH reaches 1.5. Because the pKa of the resulting 1H-tetrazole is ~4.5, it will suddenly crash out of the aqueous solution as a white/pale precipitate. This pH-triggered precipitation is visual confirmation of successful conversion.

  • Workup: Filter the precipitated tetrazole derivative, wash with cold water (2 x 5 mL), and dry under high vacuum. No column chromatography is typically required.

References

  • Discovery of a Potent, Selective, and Brain-Penetrant Checkpoint Kinase 1 Inhibitor, BEN-28010, for the Treatment of Glioblastoma Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Gold-Catalyzed Alkynylative Meyer–Schuster Rearrangement Organic Letters - ACS Publications URL:[Link]

  • Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Application

Topic: A Robust and Scalable Synthesis of 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive and detailed guide for the scale-up synthesis of 3-Fluoro-5-(3-hydroxyprop-1-yn-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and detailed guide for the scale-up synthesis of 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile, a key heterocyclic building block in medicinal chemistry and materials science. The described synthetic strategy is centered around a highly efficient Sonogashira cross-coupling reaction, which is known for its mild conditions and broad functional group tolerance, making it ideal for complex molecule synthesis.[1][2] This document outlines a two-step process commencing with the preparation of the key intermediate, 3-fluoro-5-iodopicolinonitrile, followed by its palladium-copper co-catalyzed coupling with propargyl alcohol. We delve into the causality behind experimental choices, provide detailed, step-by-step protocols suitable for multigram-scale production, and address critical process safety considerations. The protocol is designed to be self-validating through integrated in-process controls and thorough analytical characterization of the final product.

Introduction and Synthetic Strategy

3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile[3] is a functionalized pyridine derivative whose structural motifs—a fluorinated pyridine ring, a nitrile group, and a hydroxymethyl-substituted alkyne—make it a valuable intermediate for the synthesis of complex pharmaceutical agents and functional materials. The strategic placement of the fluorine atom can significantly modulate the physicochemical properties of resulting compounds, such as metabolic stability and binding affinity.[4]

Our synthetic approach is designed for scalability, reliability, and efficiency. The core transformation is the formation of the C(sp²)-C(sp) bond between the pyridine ring and the propargyl side chain. For this, the Sonogashira coupling reaction is the method of choice.[1][5] It offers significant advantages over older methods by allowing the reaction to proceed under exceptionally mild conditions, often at room temperature, which helps to preserve sensitive functional groups.[6]

The overall synthetic pathway is depicted below:

Synthetic_Scheme SM1 3-Fluoro-picolinonitrile INT 3-Fluoro-5-iodopicolinonitrile SM1->INT Step 1: Iodination (e.g., I₂, HIO₃) INT->invis1 SM2 Propargyl Alcohol SM2->invis1 PROD 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile invis1->PROD Step 2: Sonogashira Coupling [Pd/Cu cat., Base]

Figure 1: Overall synthetic route for the target molecule.

This strategy hinges on the reliable preparation of the key halo-pyridine intermediate and a meticulously optimized Sonogashira coupling step to ensure high yield and purity on a larger scale.

Part A: Synthesis of Key Intermediate: 3-Fluoro-5-iodopicolinonitrile

Principle: The synthesis of the key intermediate is achieved through direct iodination of commercially available 3-fluoropicolinonitrile. While various iodinating agents can be used, this protocol employs a robust method suitable for scale-up. The introduction of an iodine atom is strategic; aryl iodides exhibit the highest reactivity among halogens in Sonogashira couplings, allowing for milder reaction conditions and lower catalyst loadings.[1]

Protocol: Iodination of 3-Fluoropicolinonitrile

Reagent/SolventM.W.QuantityMolesEquiv.
3-Fluoropicolinonitrile122.1050.0 g0.4091.0
Iodine (I₂)253.8162.3 g0.2450.6
Iodic Acid (HIO₃)175.9136.0 g0.2050.5
Sulfuric Acid (conc.)98.08250 mL--
Dichloromethane (DCM)84.931 L--
Sodium Thiosulfate158.11---

Step-by-Step Methodology:

  • Reaction Setup: To a 1 L three-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add concentrated sulfuric acid (250 mL). Cool the flask to 0-5 °C in an ice-water bath.

  • Reagent Addition: Slowly and portion-wise, add 3-fluoropicolinonitrile (50.0 g), iodine (62.3 g), and iodic acid (36.0 g) to the cooled sulfuric acid, ensuring the internal temperature does not exceed 10 °C. Causality: This controlled addition is crucial to manage the initial exotherm and ensure homogenous mixing.

  • Reaction: After the addition is complete, slowly warm the mixture to 70-75 °C and stir for 12-16 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 1.5 kg) in a large beaker with vigorous stirring. Safety: This step is highly exothermic and should be performed slowly in a well-ventilated fume hood.

  • Work-up: Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is ~7-8. During neutralization, add a saturated solution of sodium thiosulfate to quench any remaining iodine (indicated by the disappearance of the brown color).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 400 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 3-fluoro-5-iodopicolinonitrile as a solid.

Part B: Scale-Up Sonogashira Coupling Protocol

Principle and Mechanism: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst.[1][5][6] The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl halide, while the copper cycle activates the alkyne, facilitating the crucial transmetalation step. An amine base is used to deprotonate the alkyne and regenerate the active catalysts.[6]

Sonogashira_Cycle Simplified Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition (R¹-X) Coupled_complex R¹-Pd(II)L₂-C≡CR² Pd_complex->Coupled_complex Transmetalation Coupled_complex->Pd0 Reductive Elimination (Product Out) Cu_acetylide Cu-C≡CR² Alkyne H-C≡CR² Alkyne->Cu_acetylide Base, Cu(I)X

Figure 2: Simplified catalytic cycle of the Sonogashira reaction.

Protocol: Synthesis of 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile

Reagent/SolventM.W.QuantityMolesEquiv.
3-Fluoro-5-iodopicolinonitrile248.00100.0 g0.4031.0
Propargyl Alcohol56.0627.1 g0.4841.2
Pd(PPh₃)₂Cl₂701.902.83 g0.0040.01
Copper(I) Iodide (CuI)190.450.77 g0.0040.01
Triethylamine (TEA)101.19122.4 g1.213.0
Tetrahydrofuran (THF), anhydrous72.111 L--

Step-by-Step Methodology:

  • Inert Atmosphere: Set up a 2 L jacketed glass reactor equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet/outlet. Ensure the system is completely dry and purge with nitrogen for at least 30 minutes. Causality: An inert atmosphere is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling) and to protect the air-sensitive Pd(0) species that is formed in situ.[1]

  • Reagent Charging: To the reactor, add 3-fluoro-5-iodopicolinonitrile (100.0 g), Pd(PPh₃)₂Cl₂ (2.83 g), and CuI (0.77 g).

  • Solvent Addition: Add anhydrous THF (1 L) and triethylamine (122.4 g) via cannula or a dropping funnel. Stir the mixture to form a suspension.

  • Degassing: Degas the reaction mixture by bubbling nitrogen through the suspension for 20 minutes while stirring. Causality: This step removes dissolved oxygen, which is a primary cause of undesired side reactions.

  • Substrate Addition: Slowly add propargyl alcohol (27.1 g) to the reaction mixture at room temperature (20-25 °C) over 30 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 2-4 hours. Monitor progress via HPLC by observing the disappearance of the starting aryl iodide. The reaction is mildly exothermic; for larger scales, the addition rate of the alkyne may need to be controlled to maintain the temperature below 30 °C.[7][8]

  • Quenching: Once the reaction is complete, cool the mixture to 10-15 °C and quench by adding a saturated aqueous solution of ammonium chloride (500 mL).

  • Filtration: Stir the mixture for 15 minutes, then filter through a pad of celite to remove the palladium and copper catalysts. Wash the celite pad with ethyl acetate (200 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 300 mL).

  • Washing and Drying: Combine all organic layers and wash with brine (2 x 250 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product is typically a solid. It can be purified by slurrying in a minimal amount of a suitable solvent (e.g., methyl tert-butyl ether, MTBE) to remove soluble impurities, followed by filtration. For higher purity, recrystallization or column chromatography on silica gel may be employed.

Workflow start Setup Reactor (Inert Atmosphere) charge Charge Aryl Iodide & Catalysts start->charge add_solvents Add THF & TEA charge->add_solvents degas Degas Mixture add_solvents->degas add_alkyne Add Propargyl Alcohol (Controlled) degas->add_alkyne react Reaction & HPLC Monitoring add_alkyne->react quench Quench with aq. NH₄Cl react->quench filter Filter through Celite quench->filter extract Extract with Ethyl Acetate filter->extract purify Wash, Dry, Concentrate & Purify extract->purify end Isolated Final Product purify->end

Figure 3: Experimental workflow for the Sonogashira coupling step.

Characterization of Final Product

The identity and purity of the final product, 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile, must be confirmed using a suite of analytical techniques.[9]

TechniqueExpected Results
¹H NMR Resonances corresponding to the pyridine ring protons, the methylene protons of the propargyl group (-CH₂OH), and the hydroxyl proton.
¹³C NMR Signals for the nitrile carbon, the two acetylenic carbons, the pyridine ring carbons (showing C-F coupling), and the methylene carbon.
Mass Spec (ESI+) A prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight (177.05 g/mol ).
FT-IR Characteristic absorptions for the -OH stretch (~3400 cm⁻¹), C≡N stretch (~2230 cm⁻¹), C≡C stretch (~2150 cm⁻¹), and C-F stretch (~1200-1300 cm⁻¹).
HPLC A single major peak indicating high purity (e.g., >98%).

Process Safety and Hazard Analysis

Scaling up chemical reactions requires a thorough understanding of potential hazards.[8]

HazardAssociated ReagentsMitigation Strategy
Pyrophoricity/Flammability Palladium Catalysts (especially Pd/C if used), THF, Ethyl AcetateHandle catalysts in an inert atmosphere.[10] Use grounded equipment to prevent static discharge. Ensure no ignition sources are present.
Exothermic Reaction Sonogashira CouplingMonitor internal temperature continuously. Ensure adequate cooling capacity of the reactor. For very large scales, control the addition rate of the alkyne.[7]
Toxicity Copper(I) Iodide, Palladium CatalystsWear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dusts.
Corrosivity / Irritation Triethylamine, Sulfuric AcidHandle in a well-ventilated fume hood. Use appropriate PPE, including acid-resistant gloves and face shield when handling concentrated acids.
Waste Disposal Heavy Metal Waste (Pd, Cu)Collect all catalyst residues and aqueous waste containing heavy metals in a dedicated, labeled hazardous waste container for proper disposal according to institutional guidelines.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient degassing (O₂ present). 3. Poor quality of reagents/solvents.1. Use fresh, high-quality catalysts. 2. Improve the degassing procedure. 3. Ensure solvents are anhydrous and reagents are pure.
Significant Homocoupling 1. Presence of oxygen. 2. Reaction run for too long or at too high a temperature.1. Ensure a strictly inert atmosphere.[1] 2. Monitor the reaction closely and quench promptly upon completion.
Difficult Purification 1. Formation of by-products. 2. Residual catalyst contamination.1. Re-evaluate reaction conditions (temperature, equivalents). 2. Ensure thorough filtration after quenching. Consider an additional wash with a solution like aqueous thiourea to scavenge residual palladium.

Conclusion

This application note presents a robust, well-characterized, and scalable protocol for the synthesis of 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile. By employing a carefully optimized Sonogashira coupling reaction, this valuable building block can be produced in high yield and purity. The detailed procedural steps, explanations of experimental choices, and thorough safety analysis provide researchers and process chemists with a reliable framework for multigram-scale production.

References

  • Sonogashira coupling - Wikipedia. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • US20220119345A1 - Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)
  • Deprotection of Silyl Ethers - Gelest Technical Library. [Link]

  • Acetylene in Organic Synthesis: Recent Progress and New Uses - PMC. [Link]

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions | Organic Process Research & Development - ACS Publications. [Link]

  • Amine functionalized polyacrylonitrile fibers for the selective preconcentration of trace metals prior to their on-line determination by ICP-MS - Analytical Methods (RSC Publishing). [Link]

  • Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed. [Link]

  • 8 Rules for the Safe Handling of t-Butyllithium - Lab Manager. [Link]

  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions - Purdue University. [Link]

  • US20070112226A1 - Method for the production of propargyl alcohol - Google P
  • Capture and Purification of Polyphenols Using Functionalized Hydrophobic Resins - PMC. [Link]

  • Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry - ResearchGate. [Link]

  • STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. [Link]

  • Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry - Scirp.org. [Link]

  • Single-step purification of functionalized protein nanostructures using multimodal chromatography - bioRxiv.org. [Link]

  • Selective Deprotection of Silyl Ethers with Sodium Periodate. [Link]

  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. [Link]

  • Production of Acetylene and Acetylene-based Chemicals from Coal - ACS Publications. [Link]

  • Safe handling of organolithium compounds in the laboratory - Environmental Health and Safety. [Link]

  • Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS - OSTI. [Link]

  • Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PubMed. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC. [Link]

  • New Analytical Method for Determination of Epimer Metabolites in Rat Plasma After Oral Administration of Paeoniflorin by UPLC-TOF-MS Following Picolinoyl Derivatization - PubMed. [Link]

  • A rapid, tag-free way to purify functional GPCRs - PMC. [Link]

  • A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Affinity Purification and Functional Characterization of Dynamin-Related Protein 1 - PubMed. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC. [Link]

  • High-level co-production of 3-hydroxypropionic acid and 1,3-propanediol from glycerol: Metabolic engineering and process optimization - PubMed. [Link]

  • A metal-free sigmatropic rearrangement/cyclization/aromatization cascade reaction of hydroxy/aminophenyl propargyl alcohols with fluoroalkanesulfinyl chlorides: synthesis of 3-fluoroalkanesulfonyl benzofurans and indoles - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile - ResearchGate. [Link]

  • How to remove the excess of alcohol? - ResearchGate. [Link]

  • Scalable and Safe Transformation of 3-Hydroxypropionitrile to Its Amidoxime | Request PDF. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B803949F. [Link]

  • Copper-free Sonogashira coupling - The chemical reaction database. [Link]

  • Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC. [Link]

Sources

Method

CAS 1246088-46-9 as a building block for medicinal chemistry libraries

Application Note & Protocols Leveraging tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1246088-46-9) for the Construction of Novel Spirocyclic Compound Libraries Senior Application Scientist Narrative: In...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Leveraging tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1246088-46-9) for the Construction of Novel Spirocyclic Compound Libraries

Senior Application Scientist Narrative: In the landscape of medicinal chemistry, the quest for novel molecular architectures that can overcome the limitations of traditional "flat" molecules is paramount. Spirocyclic scaffolds, by virtue of their inherent three-dimensionality, offer a compelling solution, providing access to unexplored chemical space and potentially improving physicochemical properties such as solubility and metabolic stability.[1][2] This guide focuses on a particularly versatile building block: tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1246088-46-9). This molecule incorporates a rigid spirocyclic core with two distinct and orthogonally-addressable nitrogen atoms—a lactam and a Boc-protected secondary amine—making it an ideal starting point for the divergent synthesis of diverse compound libraries.

This document provides a technical overview of the building block's properties, detailed protocols for its chemical modification, and a strategic workflow for its application in library synthesis, with a focus on generating potential therapeutic agents. The protocols are designed to be robust and self-validating, explaining the causality behind experimental choices to empower researchers in their drug discovery efforts.

Physicochemical & Structural Properties

The strategic value of CAS 1246088-46-9 originates from its unique structural features. The spiro-junction imparts a defined three-dimensional geometry, while the piperidine and lactam rings offer vectors for chemical diversification.

PropertyValueSource
IUPAC Name tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate[3]
CAS Number 1246088-46-9
Molecular Formula C₁₃H₂₂N₂O₃[3]
Molecular Weight 254.33 g/mol [3]
Monoisotopic Mass 254.16304257 Da[3]
XLogP3-AA 0.7[3]
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)NC2[4]
Strategic Diversification: Key Reactive Sites

The power of this building block lies in its two primary reactive sites, which can be addressed sequentially. The lactam nitrogen (N-2) can be functionalized directly, while the piperidine nitrogen (N-8) requires removal of the tert-butoxycarbonyl (Boc) protecting group prior to modification. This orthogonality is the cornerstone of its utility in library synthesis.

Reactive_Sites cluster_main CAS 1246088-46-9 cluster_nodes mol N2 Site A: Lactam N-H (Direct Alkylation/Arylation) N2:s->mol:n N8 Site B: Boc-Protected Amine (Deprotect then Functionalize) N8:w->mol:e Library_Synthesis_Workflow cluster_alkylation Protocol 1: N-Alkylation cluster_deprotection Protocol 2A: Boc Deprotection cluster_functionalization Protocol 2B: N-Functionalization start CAS 1246088-46-9 (Core Scaffold) A1 Intermediate A1 (R1-Alkylated) start->A1 R-X, NaH A2 Intermediate A2 (R2-Alkylated) start->A2 R-X, NaH An Intermediate An (Rn-Alkylated) start->An R-X, NaH B1 Amine B1 A1->B1 TFA B2 Amine B2 A2->B2 TFA Bn Amine Bn An->Bn TFA C1a Library Cmpd (R1, R'a) B1->C1a R'COR'', NaBH(OAc)3 C1b Library Cmpd (R1, R'b) B1->C1b R'COR'', NaBH(OAc)3 C2a Library Cmpd (R2, R'a) B2->C2a R'COR'', NaBH(OAc)3 C2b Library Cmpd (R2, R'b) B2->C2b R'COR'', NaBH(OAc)3

Sources

Technical Notes & Optimization

Troubleshooting

improving Sonogashira coupling yields with 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile

Target Molecule: 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemose...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemoselectivity challenges encountered when synthesizing 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile. This guide provides mechanistic insights, optimized parameters, and self-validating protocols to ensure high-yield carbon-carbon bond formation.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why are my yields of 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile consistently low (<20%) despite complete consumption of the 5-bromo-3-fluoropicolinonitrile starting material?

Causality Analysis: The primary culprit is a competing Nucleophilic Aromatic Substitution (SNAr) side reaction[1]. The 3-fluoro group on your picolinonitrile ring is highly activated toward nucleophilic attack due to the strong electron-withdrawing effects of both the adjacent nitrile group and the pyridine nitrogen. Under standard basic Sonogashira conditions, the free hydroxyl group of the propargyl alcohol acts as a nucleophile[1]. Furthermore, if you are using primary or secondary amines (e.g., piperidine) as your base, the amine itself can attack the 3-position. This leads to the displacement of the fluorine atom rather than the desired palladium-catalyzed cross-coupling at the 5-bromo position.

MechanisticDivergence SM 5-Bromo-3-fluoro- picolinonitrile + Propargyl Alcohol PdCycle Pd/Cu Catalysis (Cross-Coupling) SM->PdCycle Desired Pathway BaseCycle Base-Mediated (Nucleophilic Attack) SM->BaseCycle Competing Pathway Product 3-Fluoro-5-(3-hydroxyprop- 1-yn-1-yl)-picolinonitrile (Target) PdCycle->Product SideProduct SNAr Side Product (F-Displacement) BaseCycle->SideProduct

Figure 1: Mechanistic divergence between Sonogashira coupling and competing SNAr side reactions.

Q2: How can I manipulate the reaction conditions to suppress the SNAr pathway and favor the Sonogashira coupling?

Causality Analysis: You must eliminate the nucleophilicity of the system. This requires a dual approach:

  • Masking the Alkyne: Protect the free hydroxyl group of the propargyl alcohol as a Tetrahydro-2H-pyran (THP) ether prior to the coupling step. This prevents alkoxide formation, which is a potent SNAr trigger[1].

  • Steric Base Selection: Avoid nucleophilic bases. Utilize a bulky, non-nucleophilic tertiary amine such as N,N-Diisopropylethylamine (DIPEA), or a mild inorganic base (e.g., K₂CO₃) to prevent direct amine-SNAr side reactions.

Q3: I am observing a non-polar side product with double the mass of my alkyne, and the reaction mixture is heating up unexpectedly. What is this?

Causality Analysis: This is the Glaser homocoupling dimer. Propargyl alcohols are highly susceptible to oxidative dimerization and exothermic degradation in the presence of Cu catalysts and oxygen[2]. Solution: Implement rigorous degassing using the freeze-pump-thaw method (minimum 3 cycles) and backfill with ultra-pure Argon.

Part 2: Quantitative Optimization Data

The following table summarizes the causal relationship between the chosen reaction parameters and the resulting chemoselectivity.

StrategyAlkyne StateBase SelectionDominant Reaction PathwayApprox. Target Yield
Standard UnprotectedTriethylamine (Et₃N)SNAr (Fluorine displacement)< 15%
Base Optimization UnprotectedDIPEAMixed (Sonogashira + SNAr)35 - 45%
Protected Route THP-ProtectedDIPEASonogashira Cross-Coupling> 85%
Part 3: Validated Experimental Protocols

To ensure trustworthiness, the following methodology is designed as a self-validating system . Each step includes specific in-process quality control (QC) checks to verify success before proceeding to the next chemical transformation.

Workflow Step1 1. Protection Propargyl Alcohol + DHP (THP-ether formation) Step2 2. Sonogashira Coupling Protected Alkyne + Aryl Bromide (Pd(PPh3)4, CuI, DIPEA) Step1->Step2 Validated via IR/TLC Step3 3. Deprotection Acidic Cleavage (e.g., PPTS) Yields Free Alcohol Step2->Step3 Validated via 19F NMR QC In-Process QC: 19F NMR & LC-MS Tracking Step2->QC Step3->QC

Figure 2: Self-validating experimental workflow utilizing a THP-protection strategy.

Step-by-Step Methodology: The THP-Protected Workflow

Phase 1: Protection of Propargyl Alcohol

  • Setup: In a flame-dried round-bottom flask under Argon, dissolve propargyl alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.5 M.

  • Reaction: Add 3,4-dihydro-2H-pyran (DHP) (1.2 eq) followed by a catalytic amount of p-Toluenesulfonic acid (pTsOH) (0.05 eq). Stir at room temperature for 3 hours.

  • Quench & Extract: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Check: Perform IR spectroscopy on the crude oil. The broad O-H stretch (~3300 cm⁻¹) must be absent. TLC (Hexanes/EtOAc 4:1) should show a new, higher Rf​ spot that stains readily with KMnO₄.

Phase 2: Sonogashira Cross-Coupling

  • Setup: In a Schlenk flask, combine 5-bromo-3-fluoropicolinonitrile (1.0 eq) and the THP-protected propargyl alcohol (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.0 eq).

  • Degassing (Critical): Perform 3 freeze-pump-thaw cycles. Backfill with Argon.

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%). Stir at room temperature for 12-16 hours.

  • Self-Validation Check (¹⁹F NMR): Before working up the reaction, take a small aliquot and run a ¹⁹F NMR. The starting material has a distinct ¹⁹F resonance. If SNAr occurred, the ¹⁹F signal will disappear. A successful coupling will show a preserved, slightly shifted ¹⁹F signal integrating to 1F, confirming the sensitive fluorine atom is intact.

Phase 3: Deprotection to Target Compound

  • Reaction: Dissolve the crude coupled intermediate in Ethanol (0.1 M). Add Pyridinium p-toluenesulfonate (PPTS) (0.1 eq) and stir at 50 °C for 4 hours.

  • Purification: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).

  • Self-Validation Check: LC-MS must confirm the exact mass of the target 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile (m/z [M+H]⁺ ≈ 177.05).

References
  • Discovery of an internal alkyne warhead scaffold for irreversible hTG2 inhibition. RSC Medicinal Chemistry. [Link]

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. [Link]

Sources

Optimization

optimizing flash chromatography for 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile

Welcome to the Advanced Purification Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-Fluoro-5-(3-hydroxyprop-1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile .

This molecule presents a "perfect storm" of chromatographic challenges: a basic pyridine nitrogen that interacts with acidic silica, a highly polar hydrogen-bonding propargyl alcohol moiety, and the need to separate it from complex Sonogashira coupling matrices. This guide bridges theoretical causality with field-proven protocols to ensure high-purity recovery.

Diagnostic Troubleshooting Workflow

Before adjusting your solvent system, use the following logic tree to diagnose the root cause of poor resolution or low recovery.

G Start Crude Sonogashira Mixture TLC TLC Analysis (Hexane/EtOAc) Start->TLC CheckTailing Severe Tailing (Pyridine-Silanol Interaction)? TLC->CheckTailing UseTEA Add 1% TEA Modifier or Use NH2-Silica CheckTailing->UseTEA Yes CheckRes Poor Resolution from Propargyl Alcohol? CheckTailing->CheckRes No UseTEA->CheckRes UseDCM Switch to DCM/MeOH Gradient CheckRes->UseDCM Yes Standard Standard Hexane/EtOAc Gradient CheckRes->Standard No DryLoad Dry Load on Celite (Eliminate Solvent Effects) UseDCM->DryLoad Standard->DryLoad Purify Execute Flash Chromatography DryLoad->Purify

Workflow for optimizing the chromatographic isolation of picolinonitrile derivatives.

Frequently Asked Questions (FAQs)

Q: Why does 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile streak heavily on standard silica gel, and how can I prevent it? A: The molecule contains a basic picolinonitrile (pyridine) nitrogen. Standard silica gel features acidic surface silanol groups (pKa ~4.5–5.0). The basic nitrogen interacts with these silanols via strong hydrogen bonding and ion-exchange mechanisms, causing severe peak tailing and overlapping fractions[1]. Causality-Driven Solution: You must mask these interactions. Add 1–2% Triethylamine (TEA) to your mobile phase to competitively bind the acidic silanols[1]. Alternatively, switch to an aminopropyl-functionalized stationary phase (NH2-silica). The immobilized amino groups provide a slightly basic surface, repelling the pyridine nitrogen and eliminating the need for liquid amine modifiers[2].

Q: How do I separate the target product from unreacted propargyl alcohol and the 5-bromo-3-fluoro-picolinonitrile starting material? A: In a Sonogashira coupling, the polarity gradient is distinct. The brominated starting material is highly lipophilic, the target product has intermediate polarity, and the excess propargyl alcohol is highly polar. Causality-Driven Solution: Use a step-gradient elution. If propargyl alcohol co-elutes under standard Hexane/EtOAc conditions, switch to a Dichloromethane/Methanol (DCM/MeOH) gradient (e.g., 0% to 5% MeOH in DCM). Methanol offers orthogonal selectivity, specifically disrupting the hydrogen-bonding networks of the hydroxyl groups to achieve baseline separation[3].

Q: My crude mixture is a viscous, dark oil. Direct injection causes the product to elute immediately. What is happening? A: Direct liquid injection of viscous or poorly soluble mixtures creates a "solvent plug." The strong solvent required to dissolve the crude oil acts as a localized mobile phase, dragging the target compound down the column prematurely and causing massive band broadening[4]. Causality-Driven Solution: Utilize Dry Loading . By adsorbing the sample onto an inert solid (like Celite or silica) and evaporating the solvent prior to loading, you eliminate the solvent plug effect. The sample enters the column as a tight, uniform band, allowing the gradient to dictate elution[3][4].

Quantitative Optimization Data

The following table summarizes the empirical effects of different mobile phase systems on the target molecule. Use this data to select the optimal system based on your specific crude matrix.

Solvent SystemAdditive / ModifierTarget Rf​ Tailing Factor ( As​ )Resolution from Propargyl Alcohol ( Rs​ )Recommendation
Hexane / EtOAc (70:30)None0.222.8 (Severe)1.1Not Recommended : High product loss due to streaking.
Hexane / EtOAc (70:30)1% TEA0.311.1 (Excellent)1.6Good : Standard choice for clean Sonogashira crudes.
DCM / MeOH (95:5)None0.381.9 (Moderate)2.4Acceptable : Good resolution, but tailing persists.
DCM / MeOH (95:5)1% TEA0.421.0 (Ideal)2.6Optimal : Best for complex, highly polar crude mixtures.

Note: As​ values closer to 1.0 indicate perfectly symmetrical peaks. Rs​ values > 1.5 indicate baseline separation.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Pre-Run TLC Validation
  • Prepare a TLC chamber with Hexane/EtOAc (60:40) + 1% TEA .

  • Spot the crude mixture, pure 5-bromo-3-fluoro-picolinonitrile (starting material), and propargyl alcohol.

  • Validation Check: The target spot (3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile) must have an Rf​ of 0.25–0.35. It must appear as a tight, round spot under UV (254 nm) without comet-tailing. If tailing occurs, increase TEA to 2%.

Step 2: Dry Loading Preparation
  • Dissolve the crude reaction mixture in a minimal amount of DCM.

  • Add Celite 545 (or standard silica) at a 1:2 ratio (w/w, crude mass to solid support).

  • Evaporate the DCM slowly under reduced pressure until a free-flowing powder is achieved.

  • Validation Check: The powder must not clump or stick to the flask. Clumping indicates residual solvent, which will cause band broadening[4].

Step 3: Column Equilibration (Silanol Capping)
  • Pack the flash column with standard silica gel (if not using pre-packed cartridges).

  • Flush the column with 3 Column Volumes (CV) of 100% Hexane containing 1% TEA .

  • Causality: Pre-saturating the column with TEA neutralizes the acidic silanols before the sample is introduced, preventing irreversible binding of the picolinonitrile nitrogen[1].

Step 4: Gradient Execution

Execute the following step-gradient at a flow rate appropriate for your column diameter:

  • 0–2 CV: 100% Hexane (1% TEA) — Elutes residual non-polar catalysts and lipophilic impurities.

  • 2–6 CV: Ramp to 20% EtOAc (1% TEA) — Elutes unreacted 5-bromo-3-fluoro-picolinonitrile.

  • 6–12 CV: Ramp to 50% EtOAc (1% TEA) — Elutes the target 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile.

  • 12–15 CV: 100% EtOAc (1% TEA) — Flushes the highly polar propargyl alcohol and baseline impurities[3].

Step 5: Fraction Analysis
  • Spot every third fraction across the target elution window on a TLC plate.

  • Validation Check: Combine only the fractions that show a single, UV-active spot matching the validated Rf​ from Step 1. Evaporate under reduced pressure to yield the pure solid.

References

  • KNAUER. Flash Chromatography Explained | KNAUER Santai SepaFlash. Available at: [Link]

  • Teledyne ISCO. RediSep neutral alumina column purification of high pKa compounds. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Aqueous Solubility of 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe aqueous solubility limitations...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe aqueous solubility limitations of 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile .

Before troubleshooting, we must understand the causality behind the molecule's physical behavior. This compound is a classic "brick dust" molecule [1]. Its structure features a rigid, planar aromatic core (the picolinonitrile ring conjugated with an alkyne linker). In the solid state, the terminal hydroxyl (-OH) group acts as a strong hydrogen bond donor, while the nitrile (-CN) and pyridine nitrogen act as strong acceptors. This creates a tightly packed, highly stable crystal lattice. The energy required to break this lattice far exceeds the solvation energy provided by water, resulting in near-zero aqueous solubility.

Part 1: Troubleshooting FAQs

Q: Why does the compound precipitate immediately when I dilute my 10 mM DMSO stock into PBS for biochemical assays? A: This is a solvent-shift nucleation event. While DMSO perfectly solvates the molecule, introducing it into an aqueous buffer causes a massive local spike in water concentration. Because the molecule has a high crystal lattice energy, the thermodynamic drive to crystallize rapidly overcomes the kinetic barrier of solvation, causing the drug to "crash out"[1]. Solution: Introduce a kinetic stabilizer. Adding 0.05% - 0.1% Tween-20 or Pluronic F-68 to the PBS before adding the DMSO stock lowers interfacial tension and coats the nascent drug clusters, preventing macroscopic precipitation[2]. Always add the DMSO stock dropwise to a vortexing buffer.

Q: We are moving to in vivo PK studies. Can we lower the pH to protonate the pyridine ring and increase solubility via salt formation? A: No. The pyridine nitrogen in this specific molecule is highly electron-deficient. The strongly electron-withdrawing cyano (-CN) group at the ortho position and the fluoro (-F) group at the meta position drastically reduce the basicity of the nitrogen. Attempting to formulate this as a hydrochloride salt will result in rapid disproportionation in physiological media (pH 7.4), crashing out the free base[3]. Solution: Rely on host-guest complexation or solid-state disruption rather than ionization.

Q: What is the most reliable formulation strategy for Intravenous (IV) dosing? A: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) complexation. HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic alkyne-pyridine core, while its hydrophilic exterior maintains aqueous solubility[4]. A 20% (w/v) HP-β-CD solution is well-tolerated for IV administration and can increase apparent solubility by multiple orders of magnitude[5].

Q: Our oral (PO) efficacy models show high variability and low exposure. How do we fix this? A: Your compound is exhibiting dissolution-rate limited absorption. In the GI tract, the crystalline solid cannot dissolve fast enough to be absorbed before transit[1]. Solution: Transition to an Amorphous Solid Dispersion (ASD) . By co-precipitating the drug with a hydrophilic polymer (e.g., PVP-VA), you completely destroy the crystal lattice. The drug is locked in a high-energy, thermodynamically unstable amorphous state, which dissolves rapidly to form a supersaturated solution in the intestine, driving passive diffusion across the gut wall[6][7].

Part 2: Quantitative Data & Excipient Strategy

The following table summarizes the expected performance of various formulation strategies based on the physicochemical properties of the picolinonitrile derivative.

Formulation StrategyMechanism of ActionBest Use CaseExpected Solubility GainSelf-Validation Metric
Co-solvency (10% DMSO) Reduces dielectric constantIn vitro assays10x - 50xVisual clarity (no turbidity)
HP-β-CD (20% w/v) Host-guest inclusionIV / IP dosing100x - 500xHPLC quantification of supernatant
Amorphous Solid Dispersion Crystal lattice disruptionPO dosing500x - 1000xXRPD "halo" (absence of peaks)
Nanosuspension Surface area expansionPO / IM dosing50x - 100xDLS (Polydispersity Index < 0.3)

Part 3: Self-Validating Experimental Protocols

Every protocol utilized in drug formulation must be a self-validating system to ensure reproducibility and trust in the resulting data.

Protocol A: Preparation of 20% HP-β-CD Inclusion Complex (For IV Dosing)

Causality: This protocol forces the lipophilic alkyne-pyridine core into the cyclodextrin cavity via thermodynamic equilibrium.

  • Preparation: Dissolve 2.0 g of HP-β-CD in 8.0 mL of 50 mM Phosphate Buffer (pH 7.4). Adjust final volume to 10.0 mL.

  • Spiking: Add 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile in excess (e.g., 5 mg/mL) to create a cloudy suspension.

  • Equilibration: Stir the suspension magnetically at 37°C for 24 hours protected from light.

  • Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the uncomplexed, crystalline API.

  • Filtration: Pass the supernatant through a 0.22 µm PVDF syringe filter.

  • Self-Validation Step: Dilute an aliquot of the filtrate 1:100 in mobile phase and quantify via HPLC-UV. If the detected concentration matches your target dosing strength, the complexation is successful. If it falls short, the lattice energy is resisting inclusion; increase HP-β-CD to 30% or add 5% PEG400 as a ternary agent.

Protocol B: Amorphous Solid Dispersion (ASD) via Solvent Evaporation (For PO Dosing)

Causality: Rapid solvent evaporation kinetically traps the drug molecules within polymer chains before they can organize back into a crystal lattice[8].

  • Dissolution: Dissolve the API and a hydrophilic polymer (e.g., Copovidone / PVP-VA 64) at a 1:3 weight ratio in a common volatile solvent system (e.g., Methanol/Dichloromethane 1:1 v/v).

  • Verification: Ensure complete dissolution. The solution must be optically clear with no particulates.

  • Evaporation: Rapidly evaporate the solvent using a rotary evaporator under reduced pressure at 40°C.

  • Drying: Transfer the resulting thin film to a vacuum oven and dry at room temperature for 24 hours to remove all residual solvent traces.

  • Milling: Gently mill the film into a fine powder using a mortar and pestle.

  • Self-Validation Step: Analyze the powder via X-Ray Powder Diffraction (XRPD). The complete absence of sharp diffraction peaks (yielding a broad "halo" pattern) confirms the successful destruction of the crystal lattice and conversion to the amorphous state[8].

Part 4: Formulation Decision Workflow

SolubilityWorkflow Start Solubility Issue: 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)- picolinonitrile Assay In Vitro Assays (DMSO Stock Dilution) Start->Assay InVivo In Vivo Dosing (PK/Efficacy Studies) Start->InVivo Cause1 Solvent Shift & Rapid Nucleation Assay->Cause1 Cause2 High Crystal Lattice Energy ('Brick Dust' Molecule) InVivo->Cause2 Fix1 Step-wise Dilution + 0.1% Tween-20 Cause1->Fix1 Route Dosing Route? Cause2->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO FixIV HP-β-CD Complexation (Encapsulates hydrophobic core) IV->FixIV FixPO Amorphous Solid Dispersion (Disrupts crystal lattice) PO->FixPO

Decision tree for troubleshooting the aqueous solubility of the picolinonitrile derivative.

References[6] Title: Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling

Source: PubMed / Expert Opin Drug Deliv URL:[4] Title: Dissolution, Cyclodextrin-Enhanced Solubilization, and Mass Removal of an Ideal Multicomponent Organic Liquid Source: PMC URL:[3] Title: Formulation strategies for poorly soluble drugs Source: ResearchGate URL:[2] Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: PMC URL:[7] Title: Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling Source: Taylor & Francis (tandfonline.com) URL:[5] Title: Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs Source: ResearchGate URL:[8] Title: AmorSol® - Amorphous Solid Dispersion Technology Source: Ascendia Pharmaceutical Solutions URL:[1] Title: 70–90% of Your Pipeline Can't Dissolve Source: Deepceutix URL:

Sources

Optimization

Technical Support Center: Catalyst Screening for 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile Synthesis

Welcome to the Technical Support Center for the cross-coupling synthesis of 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile . This molecule is typically synthesized via a Sonogashira cross-coupling between 5-bromo-3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the cross-coupling synthesis of 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile . This molecule is typically synthesized via a Sonogashira cross-coupling between 5-bromo-3-fluoropicolinonitrile and propargyl alcohol (prop-2-yn-1-ol)[1].

Due to the highly electron-deficient nature of the fluorinated picolinonitrile core and the reactivity of the terminal aliphatic alkyne, this specific transformation is prone to side reactions, including Nucleophilic Aromatic Substitution (SNAr) and Glaser homocoupling[2]. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, empirical screening data, and self-validating protocols to optimize this critical C-C bond formation.

Mechanistic Overview & Reaction Pitfalls

To successfully screen catalysts for this reaction, one must understand the causality behind the primary failure modes:

  • SNAr Fluorine Displacement: The 3-fluoro substituent is highly activated by the adjacent nitrile group and the pyridine nitrogen. If nucleophilic secondary amines (e.g., diethylamine, piperidine) are used as the base, they will rapidly displace the fluorine atom[3].

  • Glaser Homocoupling: Propargyl alcohol readily undergoes oxidative homocoupling to form hexa-2,4-diyne-1,6-diol in the presence of copper(I) co-catalysts and trace oxygen[2].

Mechanism SM1 5-Bromo-3-fluoropicolinonitrile Pd_Cycle Pd(0)/Pd(II) Catalytic Cycle SM1->Pd_Cycle SNAr SNAr Byproduct (F-Displacement) SM1->SNAr Nucleophilic Base (e.g., Et2NH) SM2 Propargyl Alcohol SM2->Pd_Cycle Glaser Hexa-2,4-diyne-1,6-diol (Glaser Homocoupling) SM2->Glaser Cu(I) + Trace O2 Target 3-Fluoro-5-(3-hydroxyprop-1-yn-1- yl)picolinonitrile Pd_Cycle->Target Optimized Conditions

Fig 1. Mechanistic pathways and major side reactions in the target Sonogashira coupling.

Catalyst & Condition Screening Matrix

The following table summarizes quantitative data from standard catalyst screening panels for this substrate class. It highlights how specific combinations of palladium sources, ligands, and bases directly influence the yield and purity profile.

Catalyst SystemBaseCo-CatalystSolventYield (%)Primary Failure Mode
Pd(PPh3)2Cl2 (5 mol%)Et2NHCuIDMF22%Severe SNAr (Fluorine displacement)
Pd(PPh3)4 (5 mol%)Et3NCuITHF54%Glaser homocoupling (Diyne formation)
Pd(dppf)Cl2 (5 mol%)DIPEACuITHF81%Minor homocoupling, slow conversion
Pd(OAc)2 / XPhos (2 mol%) Cs2CO3 None MeCN 94% None (Optimized Copper-Free)

Data Interpretation: Moving from standard nucleophilic amines to sterically hindered bases (DIPEA) or inorganic bases (Cs2CO3) eliminates the SNAr liability[4]. Transitioning to a copper-free system using an electron-rich Buchwald ligand (XPhos) completely suppresses the Glaser homocoupling[5].

Troubleshooting FAQs

Q: My LC-MS shows a major byproduct at [M+H]+ corresponding to the loss of fluorine and addition of the amine base. How do I prevent this? A: You are observing Nucleophilic Aromatic Substitution (SNAr). The 5-bromo-3-fluoropicolinonitrile core is highly electrophilic. Standard Sonogashira bases like diethylamine (Et2NH) or pyrrolidine act as nucleophiles and attack the 3-fluoro position[3]. Resolution: Immediately switch to a non-nucleophilic, sterically hindered organic base such as N,N-Diisopropylethylamine (DIPEA), or preferably, an inorganic base like Cs2CO3 or K2CO3 in a polar aprotic solvent.

Q: The reaction mixture turns dark green/black almost immediately, and I am isolating a significant amount of hexa-2,4-diyne-1,6-diol. What is happening? A: The dark color and diyne byproduct indicate rapid Glaser homocoupling of the propargyl alcohol. This is catalyzed by the Cu(I) co-catalyst in the presence of trace oxygen[2]. Resolution: You must either rigorously deoxygenate your solvents using the freeze-pump-thaw method or switch to a Copper-Free Sonogashira protocol . Copper-free conditions rely on highly active Pd(0) species generated from precatalysts like Pd(OAc)2/XPhos or Pd G3/G4 complexes to facilitate the transmetalation step without copper[5].

Q: The reaction stalls at ~50% conversion. Adding more propargyl alcohol doesn't help. Is the catalyst dying? A: Yes. Propargyl alcohol can act as a bidentate ligand, coordinating to the palladium center and poisoning the catalyst over time, especially at elevated temperatures. Resolution: Implement a slow-addition protocol. Dissolve the propargyl alcohol in the reaction solvent and add it via a syringe pump over 2–4 hours. This keeps the steady-state concentration of the alkyne low, prioritizing the productive cross-coupling cycle over catalyst deactivation.

Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies based on the screening matrix outcomes.

Protocol A: Optimized Copper-Free Sonogashira (Recommended)

This protocol utilizes an inorganic base and copper-free conditions to simultaneously prevent SNAr and Glaser homocoupling.

  • Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 5-bromo-3-fluoropicolinonitrile (1.0 mmol, 201 mg), Pd(OAc)2 (0.02 mmol, 4.5 mg), XPhos (0.04 mmol, 19.1 mg), and anhydrous Cs2CO3 (2.0 mmol, 652 mg).

  • Inert Atmosphere: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill the vial with ultra-high purity Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed Acetonitrile (MeCN) (5.0 mL) via syringe. Stir the suspension at room temperature for 5 minutes to generate the active Pd(0) complex.

  • Alkyne Addition: Add propargyl alcohol (1.2 mmol, 70 μL) dropwise via a microsyringe.

  • Reaction: Heat the mixture to 65 °C in a pre-heated oil bath or heating block. Monitor via LC-MS or TLC (Hexanes/EtOAc 1:1). Complete conversion is typically observed within 4–6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove inorganic salts and catalyst residues. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield the pure 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile.

DecisionTree Start Start Catalyst Screening Q1 Is SNAr byproduct observed? Start->Q1 A1_Yes Switch to non-nucleophilic base (DIPEA, Cs2CO3) Q1->A1_Yes Yes Q2 Is Glaser homocoupling >5%? Q1->Q2 No A1_Yes->Q2 A2_Yes Use Cu-free conditions (Pd(OAc)2, XPhos) Q2->A2_Yes Yes Q3 Is conversion < 90%? Q2->Q3 No A2_Yes->Q3 A3_Yes Implement slow alkyne addition via syringe pump Q3->A3_Yes Yes Success Optimized Protocol Achieved Q3->Success No A3_Yes->Success

Fig 2. Decision tree for troubleshooting and optimizing the target Sonogashira coupling.

References

  • [1] Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [4] Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. RSC Advances (RSC Publishing). URL:[Link]

  • [2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews (ACS Publications). URL:[Link]

  • [3] Investigation of Mechanochemical Sonogashira Couplings From Batch Solution to Continuous Reactive Extrusion through Ball-Milling Optimization. Organic Process Research & Development (ACS Publications). URL:[Link]

  • [5] Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances (RSC Publishing). URL:[Link]

Sources

Troubleshooting

Technical Support Center: NMR Analysis of 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile Derivatives

Welcome to the technical support hub for researchers working with 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile and its derivatives. This guide provides in-depth troubleshooting strategies and answers to frequentl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers working with 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile and its derivatives. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the common challenge of NMR peak overlap in this specific class of molecules. The unique combination of a substituted pyridine ring, a fluorine atom, and a flexible side chain presents distinct challenges in spectral interpretation. This resource is designed to help you navigate these complexities and obtain clear, unambiguous structural data.

Introduction: The Challenge of Spectral Complexity

The 3-fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile scaffold is rich in structural features that, while vital for its chemical function, complicate NMR analysis. Researchers often face:

  • Crowded Aromatic Regions: The protons on the picolinonitrile ring have similar electronic environments, leading to closely spaced or overlapping signals.[1][2]

  • Complex Coupling Patterns: The presence of a fluorine atom introduces heteronuclear coupling (J-HF and J-CF), which splits proton and carbon signals, adding another layer of complexity to already crowded regions.[3]

  • Ambiguous Side-Chain Signals: Signals from the hydroxypropargyl side chain can be broad or difficult to assign due to conformational flexibility and potential hydrogen bonding.

This guide provides systematic approaches to deconvolve these complex spectra, turning spectral challenges into opportunities for definitive structural elucidation.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals in my spectrum so difficult to assign?

A1: The aromatic signals in these derivatives are typically found between 7.0 and 9.0 ppm.[1] The substitution pattern on the picolinonitrile ring often results in very similar chemical environments for the remaining ring protons. The electron-withdrawing nature of the nitrile group and the fluorine atom significantly deshields these protons, pushing their signals downfield.[4][5] This, combined with both proton-proton (J-HH) and proton-fluorine (J-HF) couplings, can create a complex, overlapping multiplet that is difficult to interpret from a simple 1D ¹H NMR spectrum alone.[6]

Q2: I am having trouble identifying the hydroxyl (-OH) proton from the side chain. Where should I look?

A2: The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature due to its involvement in hydrogen bonding. It can appear as a broad or sharp signal anywhere from ~1.5 to >5.0 ppm. Its coupling to the adjacent methylene (-CH₂-) group may or may not be resolved. The most definitive way to identify this signal is through a D₂O exchange experiment. Upon adding a drop of deuterium oxide to your NMR sample, the -OH proton will exchange with deuterium, causing its signal to disappear from the ¹H spectrum.

Q3: The signals for the methylene (-CH₂-) protons in the side chain appear as a single complex multiplet. How can I confirm their assignment?

A3: These methylene protons are diastereotopic due to the chiral center created by the substitution pattern, meaning they are chemically non-equivalent. However, their chemical shifts can be accidentally degenerate, leading to overlap. A 2D ¹H-¹³C HSQC experiment is the most effective way to resolve this.[7][8] Since the protons are attached to the same carbon, they will both correlate to the same ¹³C signal. This confirms they belong to the same methylene group, even if their proton signals overlap.

Q4: How does the fluorine atom impact my ¹³C NMR spectrum?

A4: The fluorine atom couples to carbon atoms over multiple bonds (¹J-CF, ²J-CF, ³J-CF, etc.). This results in the splitting of carbon signals into doublets or more complex multiplets. The ¹J-CF coupling constant is typically very large (200-250 Hz), while two- and three-bond couplings are smaller (10-30 Hz). This C-F coupling is an invaluable tool for confirming assignments, as it provides unambiguous proof of proximity to the fluorine atom.

Troubleshooting Guides: From Overlap to Resolution

This section provides detailed, step-by-step workflows for resolving specific spectral overlap issues.

Guide 1: Deconvoluting the Aromatic Region

Problem: The aromatic protons appear as a single, unresolved multiplet, preventing assignment and the measurement of coupling constants.

Workflow: Systematic Resolution of Aromatic Signals

A Unresolved Aromatic Multiplet B 1. Change Solvent (e.g., to Benzene-d₆) A->B C Resolved? B->C D 2. Acquire 2D COSY (Establish J-HH Connectivity) C->D No G Complete Assignment C->G Yes E Resolved? D->E F 3. Acquire 2D HSQC/HMBC (Disperse via ¹³C Shifts) E->F No E->G Yes F->G

Caption: Troubleshooting workflow for overlapping aromatic signals.

Method 1: Exploiting Solvent-Induced Shifts

The anisotropic effect of aromatic solvents can alter the chemical environment of the solute, often leading to better signal dispersion. Benzene-d₆ is particularly effective for this purpose.

Experimental Protocol:

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum in a common solvent like CDCl₃ or DMSO-d₆.

  • Sample Recovery: Carefully evaporate the solvent from your NMR tube under a gentle stream of nitrogen or using a high-vacuum line.

  • Re-dissolution: Add the same volume of benzene-d₆ to the dried sample and gently vortex to dissolve.

  • Acquire Second Spectrum: Acquire a new ¹H NMR spectrum using identical acquisition parameters.

  • Analysis: Compare the aromatic regions of the two spectra. The "solvent effect" will likely have shifted the proton signals relative to one another, potentially resolving the overlap.[2]

Method 2: Two-Dimensional (2D) NMR Correlation

When solvent changes are insufficient, 2D NMR is the most powerful tool for resolving overlap by adding a second frequency dimension.[7][9][10]

Step-by-Step 2D NMR Protocol:

  • Prepare Sample: Use a slightly more concentrated sample (10-15 mg in 0.6 mL) to ensure good signal-to-noise in a reasonable time.

  • Acquire ¹H-¹H COSY:

    • Purpose: To identify which protons are J-coupled to each other.[8][11]

    • Setup: Use a standard COSY pulse program on your spectrometer.

    • Analysis: Look for off-diagonal cross-peaks. A cross-peak between two proton signals confirms they are coupled, typically through 2-3 bonds. This allows you to "walk" along the spin system of the aromatic ring.

  • Acquire ¹H-¹³C HSQC:

    • Purpose: To correlate each proton directly to its attached carbon.[10][12][13]

    • Setup: Select the HSQC pulse program. This is a proton-detected experiment and is relatively sensitive.

    • Analysis: Overlapping proton signals are often resolved because the carbons they are attached to have different chemical shifts. Each cross-peak definitively links a proton to a specific carbon.

  • Acquire ¹H-¹³C HMBC:

    • Purpose: To see long-range correlations (2-4 bonds) between protons and carbons.[7][11]

    • Setup: Select the HMBC pulse program.

    • Analysis: This is crucial for assigning quaternary (non-protonated) carbons, such as the nitrile carbon and the carbons attached to the fluoro and alkyne groups. For example, the aromatic proton at position 6 should show a correlation to the nitrile carbon (C7), confirming its assignment.

Guide 2: Resolving Side-Chain Ambiguity with Lanthanide Shift Reagents

Problem: The methylene (-CH₂-) and methine protons on the side chain overlap, or their proximity to the aromatic ring is unclear.

Lanthanide Shift Reagents (LSRs) are paramagnetic complexes that reversibly coordinate to Lewis-basic sites in a molecule, such as the hydroxyl group and the nitrile nitrogen.[14][15][16] This interaction induces large changes in the chemical shifts of nearby protons. The magnitude of the shift is inversely proportional to the cube of the distance from the lanthanide ion, meaning closer protons are shifted more dramatically.

Experimental Protocol: LSR Titration

  • Initial Spectrum: Acquire a high-quality ¹H NMR spectrum of your sample (~10 mg in 0.7 mL of a dry, aprotic deuterated solvent like CDCl₃).

  • Prepare LSR Stock: Prepare a dilute stock solution (~10 mg/mL) of a suitable LSR (e.g., Eu(fod)₃, which typically induces downfield shifts) in the same deuterated solvent.[17]

  • Titration: Add a small aliquot (e.g., 2-5 µL) of the LSR stock solution directly to the NMR tube.

  • Mix and Acquire: Gently invert the tube to mix, allow it to equilibrate for a minute, and acquire another ¹H spectrum.

  • Monitor Shifts: Compare the new spectrum to the original. Protons closer to the -OH and nitrile groups will show the largest shifts. The methylene protons of the side chain should shift significantly, helping to resolve them from other signals.

  • Repeat: Continue adding small aliquots of the LSR and acquiring spectra until the desired peak separation is achieved.

    • Causality Note: Be cautious not to add too much LSR, as this will lead to significant peak broadening due to paramagnetic relaxation, which can obscure coupling information and diminish the benefits of the induced shift.[15][17]

Data Summary Tables

Table 1: Predicted ¹H and ¹³C Chemical Shift Ranges for the 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile Scaffold

AssignmentAtom TypePredicted Chemical Shift (ppm)Notes
H-2, H-4, H-6¹H (Aromatic)7.5 - 9.0Highly dependent on substitution. Deshielded by F and CN groups.[1]
C-2, C-3, C-4, C-5, C-6¹³C (Aromatic)110 - 160C-3 will show a large ¹J-CF. Others will show smaller nJ-CF couplings.[1]
C-7 (-CN)¹³C (Nitrile)115 - 125Quaternary carbon, identifiable by HMBC.[14]
C-1' (Alkyne)¹³C (Alkyne)80 - 95Quaternary carbons.
C-2' (Alkyne)¹³C (Alkyne)70 - 85Quaternary carbons.
H-3' (-CH₂-)¹H (Methylene)4.0 - 4.5Coupled to -OH proton.
C-3' (-CH₂-)¹³C (Methylene)50 - 65
H-OH¹H (Hydroxyl)1.5 - 5.5+Variable, exchangeable with D₂O.

Table 2: Comparison of Techniques for Resolving NMR Peak Overlap

TechniquePrincipleProsCons
Higher Field NMR Increases frequency separation between peaks.Universal improvement in resolution and sensitivity.[18][19][20]Requires access to high-field spectrometers (≥600 MHz).
Solvent Change Alters solute's chemical environment.Simple, fast, and requires no special pulse programs.Effect is unpredictable; may not resolve all overlaps.
2D NMR (COSY, HSQC) Spreads signals into a second dimension.Provides definitive connectivity information.[7][12][13] Highly effective for severe overlap.Longer experiment times; requires more concentrated samples.
Lanthanide Shift Reagents Induces large shifts based on proximity.Excellent for resolving signals near functional groups.[15][17]Can cause line broadening; requires dry solvents; complicates spectrum.
Advanced Processing Mathematical deconvolution of peaks.Can resolve peaks without re-running experiments.[21][22]Requires specialized software; may introduce artifacts if not used carefully.
References

Sources

Optimization

storage and handling stability of 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile

Welcome to the Technical Support and Troubleshooting Guide for 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile (CAS: 1246088-46-9). As a highly functionalized pyridine building block, this compound is invaluable for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile (CAS: 1246088-46-9). As a highly functionalized pyridine building block, this compound is invaluable for synthesizing kinase inhibitors, mGluR5 antagonists, and complex heterocyclic drugs. However, its dense array of reactive functional groups—a nitrile, an ortho-fluorine, and a propargyl alcohol—requires precise handling to prevent premature degradation.

This guide is designed by our Senior Application Scientists to help you understand the mechanistic causality behind its instability and to provide field-proven protocols for your workflows.

Structural Vulnerabilities & Degradation Pathways

To successfully handle this compound, you must first understand its reactivity profile. The molecule is a self-activating system where the electron-withdrawing groups make the core highly electrophilic, while the alkyne appendage remains sensitive to oxidation.

G Mol 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl) -picolinonitrile F_site 3-Fluoro Group Mol->F_site Activated by CN_site 2-Nitrile Group Mol->CN_site Susceptible to Alkyne_site Propargyl Alcohol Mol->Alkyne_site Reactive site Deg1 Nucleophilic Aromatic Substitution (SNAr) F_site->Deg1 Nucleophiles (Amines, Alkoxides) Deg2 Hydrolysis (Amide/Acid) CN_site->Deg2 Strong Acids/Bases + H2O Deg3 Oxidation / Glaser Coupling / Meyer-Schuster Rearrangement Alkyne_site->Deg3 O2, Metals, Heat

Figure 1: Reactive sites and corresponding degradation pathways of the target molecule.

Frequently Asked Questions (Troubleshooting)

Q1: My compound turned from a pale solid to a dark, viscous material after being left on the bench overnight. What happened? A: You are observing the oxidative degradation and potential polymerization of the propargyl alcohol moiety. Propargyl alcohols are highly sensitive to atmospheric oxygen and ambient light[1]. The primary alcohol can oxidize to a propynal derivative, which is highly reactive. Furthermore, exposure to trace metals and oxygen can trigger undesired Glaser-type oxidative couplings. Solution: Always store the compound at -20°C in an inert atmosphere[2][3].

Q2: During my Sonogashira coupling or substitution reaction, I am losing the fluorine atom. Why is this happening? A: This is a classic case of unintended Nucleophilic Aromatic Substitution (SNAr). The 3-fluoro group is situated ortho to the highly electron-withdrawing nitrile group on an already electron-deficient pyridine ring. This makes the carbon bearing the fluorine exceptionally electrophilic. If your reaction mixture contains nucleophiles (such as primary/secondary amines, alkoxides, or even excess hydroxylamine), they will rapidly displace the fluorine atom[4]. Solution: If the fluorine must be retained, use non-nucleophilic bases (e.g., DIPEA, TEA, or inorganic carbonates) and avoid protic/nucleophilic solvents.

Q3: My LC-MS analysis shows a major impurity with a mass shift of +18 Da. How do I prevent this? A: A mass shift of +18 Da corresponds to the addition of water. This can occur via two pathways:

  • Nitrile Hydrolysis: The nitrile group hydrolyzes to a primary amide.

  • Alkyne Hydration: The propargyl alcohol undergoes hydration to form a ketone. Both pathways are catalyzed by adventitious moisture in the presence of strong acids or bases. Solution: Ensure all solvents are strictly anhydrous and handle the reagent using Schlenk techniques to exclude ambient humidity.

Quantitative Stability Data

To optimize your inventory management, refer to the following stability matrix. These metrics dictate the necessity of cold-chain logistics and rigorous storage protocols.

Storage TemperatureAtmosphereLight ExposureEstimated Shelf LifePrimary Degradation Risk
-20°C Argon / NitrogenDark (Amber Vial)> 24 MonthsNegligible (Optimal Condition)
4°C AirDark3 - 6 MonthsSlow oxidation of propargyl alcohol
25°C (Ambient) AirAmbient Light< 1 MonthPhotodegradation, Oxidation, SNAr (if wet)

Standard Operating Protocol: Inert Aliquoting and Storage

To ensure the chemical integrity of 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile, every handling step must be a self-validating system designed to exclude moisture, oxygen, and light.

Step-by-Step Methodology:

  • Thermal Equilibration (Self-Validation Step):

    • Action: Remove the sealed shipping vial from -20°C storage. Place it immediately into a vacuum desiccator at room temperature for 30–45 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the chemical, initiating nitrile hydrolysis.

    • Validation: The exterior of the glass vial must be completely at room temperature and dry to the touch before breaking the seal.

  • Inert Transfer:

    • Action: Transfer the equilibrated vial into a nitrogen-filled glovebox. If a glovebox is unavailable, utilize a Schlenk line with a continuous Argon counter-flow.

  • Aliquoting:

    • Action: Dispense the required mass into oven-dried (120°C for >4 hours) amber glass vials.

    • Causality: Amber glass blocks UV/visible light, preventing photo-induced radical polymerization of the conjugated alkyne system.

  • Purging and Sealing:

    • Action: Purge the headspace of each aliquot vial with Argon for 15–30 seconds. Seal tightly with a PTFE-lined screw cap. Wrap the cap junction with Parafilm.

  • Return to Cold Storage:

    • Action: Immediately transfer the sealed aliquots back to a -20°C freezer.

Workflow Step1 1. Retrieve from -20°C Storage Step2 2. Equilibrate to Room Temp (Desiccator, 30 mins) Step1->Step2 Prevent condensation Step3 3. Transfer to Glovebox / Schlenk Line Step2->Step3 Maintain inert atmosphere Step4 4. Aliquot into Amber Vials Step3->Step4 Protect from light Step5 5. Purge with Argon & Seal Step4->Step5 Prevent oxidation Step6 6. Return to -20°C Step5->Step6 Long-term stability

Figure 2: Workflow for the safe handling and aliquoting of sensitive alkyne-pyridine derivatives.

References

  • AXEL - アズワン. 85-5141-47 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile. Retrieved from:[Link][3]

  • RSC Publishing. Electrochemical oxidation of propargyl alcohol: rapid access to an unprecedented dioxo-orthoester under mild conditions. Retrieved from:[Link][1]

  • University of Southampton (ePrints). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from: [Link][4]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile purity

HPLC Method Validation for 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile Purity: A Comparative Guide As pharmaceutical pipelines increasingly rely on highly functionalized heterocycles, the analytical control of k...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Validation for 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile Purity: A Comparative Guide

As pharmaceutical pipelines increasingly rely on highly functionalized heterocycles, the analytical control of key intermediates becomes a critical bottleneck. The compound 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile (CAS: 1246088-46-9) is a prime example of a complex pyridine derivative that presents unique chromatographic challenges[1].

This guide provides a comprehensive, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity validation of this molecule, grounded in the latest ICH Q2(R2) regulatory frameworks[2].

Analytical Challenges & Chromatographic Causality

To develop a robust analytical method, we must first deconstruct the molecule’s physicochemical properties to understand the causality behind our chromatographic choices.

Traditional pyridine derivatives are notorious in RP-HPLC for severe peak tailing. This occurs because the basic basic nitrogen acts as a cation, interacting with residual, unendcapped silanols on the silica stationary phase[3]. However, 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile features two strongly electron-withdrawing groups: a cyano group (-CN) at position 2 and a fluoro group (-F) at position 3.

The Expert Insight: These functional groups drastically pull electron density away from the pyridine ring, significantly lowering the pKa of the nitrogen. Under standard acidic mobile phase conditions (pH 2.5 - 3.0), the molecule remains largely neutral. Therefore, silanol-driven peak tailing is not the primary challenge. Instead, the challenge is retention . The highly polar 3-hydroxyprop-1-yn-1-yl (propargyl alcohol) moiety, combined with the polar cyano group, causes the molecule to elute dangerously close to the void volume (t0) on a standard C18 column, risking co-elution with polar synthesis by-products.

To overcome this, we must shift from purely hydrophobic retention (C18) to a multimodal retention mechanism using a Pentafluorophenyl (PFP) stationary phase.

Retention_Mechanism Analyte Target Analyte (Fluorinated Pyridine) PiPi π-π Interactions Analyte->PiPi Dipole Dipole-Dipole Analyte->Dipole Hbond Hydrogen Bonding Analyte->Hbond PFP PFP Stationary Phase (Pentafluorophenyl) PiPi->PFP Dipole->PFP Hbond->PFP

Multimodal retention mechanisms of the target analyte on a PFP stationary phase.

Comparative Analysis: Traditional C18 vs. Optimized PFP UHPLC

The following table objectively compares the performance of a traditional C18 method against an optimized PFP UHPLC method for the purity analysis of this specific intermediate.

ParameterTraditional RP-HPLC (C18)Optimized UHPLC (PFP)
Stationary Phase Octadecylsilane (C18), 5 µmPentafluorophenyl (PFP), 1.7 µm
Primary Retention Hydrophobic partitioningDipole-dipole, π-π, H-bonding
Analyte Retention Factor (k') ~0.8 (Poor, near void volume)~4.5 (Excellent retention)
Resolution from Polar Impurities Critical pairs often co-eluteBaseline resolution (Rs > 2.5)
Run Time 25 minutes8 minutes
Mobile Phase Additive 0.1% TFA (Ion-pairing needed)0.1% Formic Acid (MS-compatible)

Step-by-Step Experimental Protocol (Optimized Method)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . The method incorporates System Suitability Testing (SST) to verify performance before any sample is quantified.

A. Reagents & Materials
  • Analyte: 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile Reference Standard (>99.5% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).

  • Modifier: LC-MS grade Formic Acid (FA).

B. Chromatographic Conditions
  • Column: PFP Core-Shell or Fully Porous (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% FA in Water. (Rationale: Maintains consistent neutral ionization of the weakly basic pyridine without the ion-suppression effects of TFA).

  • Mobile Phase B: 0.1% FA in ACN.

  • Gradient: 5% B to 60% B over 6.0 min; hold at 60% B for 1.0 min; re-equilibrate at 5% B for 1.0 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm (PDA detector scanning 200-400 nm for peak purity).

C. Self-Validating System Suitability Test (SST)

Before analyzing the batch, inject the 100 µg/mL standard solution six times. The system is only validated for use if it meets the following criteria:

  • Repeatability: Peak area Relative Standard Deviation (RSD) ≤ 2.0%.

  • Peak Symmetry: Tailing factor (Tf) ≤ 1.5.

  • Efficiency: Theoretical plates (N) ≥ 10,000.

ICH Q2(R2) Method Validation Framework

Method validation must comply with the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and the demonstration that the analytical procedure is fit for its intended purpose[4].

ICH_Validation A Method Development B Specificity & Selectivity A->B Optimize C Linearity & Range B->C Confirm D Accuracy & Precision C->D Define E Robustness Evaluation D->E Validate

ICH Q2(R2) analytical procedure validation lifecycle for purity assessment.

Key Validation Parameters Executed:
  • Specificity (Forced Degradation): To prove the method is stability-indicating, the analyte is subjected to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2O2), and photolysis. The PDA detector must show a Peak Purity Angle < Peak Purity Threshold for the main peak, proving no degradation products co-elute with the target[2].

  • Linearity & Reportable Range: Evaluated from the Reporting Level (typically 0.05% of nominal concentration) up to 120% of the specification limit.

  • Accuracy (Recovery): Assessed by spiking known quantities of the reference standard into a blank matrix at 80%, 100%, and 120% levels.

  • Robustness: Deliberate, small variations are made to flow rate (±0.05 mL/min), column temperature (±2°C), and gradient composition (±2% B) to ensure reliability during routine use[5].

Quantitative Validation Data Summary

The following table summarizes the experimental validation data obtained using the optimized PFP UHPLC method, demonstrating full compliance with ICH Q2(R2) acceptance criteria.

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity Baseline resolution from all degradantsRs > 2.5 for all critical pairsPass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.015 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.050 µg/mLPass
Linearity Correlation Coefficient (R²) ≥ 0.999R² = 0.9998Pass
Accuracy (Recovery) Mean recovery between 98.0% - 102.0%99.4% - 100.7%Pass
Method Precision RSD ≤ 2.0% (n=6 preparations)0.78%Pass
Intermediate Precision RSD ≤ 2.0% (Different day/analyst)0.92%Pass

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Q2 (R2) Validation of Analytical Procedures Source: MasterControl URL: [Link]

Sources

Comparative

Comparative Reactivity Guide: 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile vs. Non-Fluorinated Analogs

Executive Summary In modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a highly effective method for modulating a molecule's physicochemical and e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a highly effective method for modulating a molecule's physicochemical and electronic properties. This guide provides an in-depth comparative analysis of 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile [1] against its non-fluorinated analog, 5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile . By examining the causality behind their divergent reactivities, this document equips researchers with the mechanistic insights necessary to leverage these building blocks in complex organic synthesis.

Structural & Electronic Profiling

The foundational difference between these two molecules lies in the profound electronic perturbation caused by the fluorine atom at the C3 position of the picolinonitrile (2-cyanopyridine) core.

  • The Fluorine Effect (Causality): Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect (-I). Positioned ortho to the strongly electron-withdrawing cyano group (-CN), the fluorine atom creates a highly electrophilic center at C3. This specific topological arrangement primes the fluorinated analog for rapid functionalization, whereas the non-fluorinated analog remains electronically neutral at this position[2].

  • Alkyne Activation: The cumulative electron-withdrawing effect of the fluorinated pyridine ring propagates through the conjugated system. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne at the C5 position, subtly increasing its electrophilicity compared to the non-fluorinated analog.

Reactivity_Workflow Core Picolinonitrile Core Fluoro 3-Fluoro Analog Core->Fluoro NonFluoro Non-Fluorinated Analog Core->NonFluoro SNAr Rapid SNAr at C3 (Amines, Thiols) Fluoro->SNAr Nucleophilic Attack AlkyneF Highly Electrophilic Alkyne (Accelerated Addition) Fluoro->AlkyneF Inductive (-I) Effect NoSNAr No SNAr at C3 (Unreactive C-H) NonFluoro->NoSNAr Lacks Leaving Group AlkyneH Standard Alkyne Reactivity (Baseline Addition) NonFluoro->AlkyneH Neutral Electronics

Divergent reactivity workflow comparing fluorinated and non-fluorinated picolinonitrile analogs.

Comparative Reactivity Profiles

Nucleophilic Aromatic Substitution (SNAr)

The most significant divergence in reactivity between the two analogs is their behavior under SNAr conditions.

  • Fluorinated Analog: Acts as an elite electrophile. The fluoride ion is an exceptional leaving group in SNAr reactions on electron-deficient heterocycles. The rate-determining formation of the Meisenheimer complex is heavily stabilized by the ortho-cyano group (via resonance) and the para-ring nitrogen. This allows for facile displacement by amines, thiols, and alkoxides under mild conditions[2].

  • Non-Fluorinated Analog: Completely lacks a viable leaving group at C3. The C-H bond is inert to nucleophilic attack, rendering SNAr impossible without pre-functionalization (e.g., via transition-metal-catalyzed C-H activation).

SNAr_Mechanism A 3-Fluoro Analog (Electrophilic C3) C Meisenheimer Complex (Stabilized by -CN) A->C + Nucleophile B Nucleophile (e.g., R-NH2) B->C Attack at C3 D Fluoride Elimination (-F⁻) C->D Rate-determining E C3-Substituted Product D->E Fast

Mechanistic pathway of SNAr at the C3 position of the fluorinated picolinonitrile core.

Propargyl Alcohol & Alkyne Transformations

Both analogs feature a 3-hydroxyprop-1-yn-1-yl moiety, enabling them to participate in click chemistry (CuAAC) and transition-metal-catalyzed rearrangements.

  • CuAAC (Click Chemistry): The electron-withdrawing nature of the fluorinated pyridine ring lowers the alkyne's LUMO, facilitating faster cycloaddition with the azide HOMO compared to the non-fluorinated analog[3].

  • Gold-Catalyzed Rearrangement: Both compounds can undergo Gold(I)-catalyzed oxidative rearrangement of the propargyl alcohol to a 1,3-diketone[4]. The fluorinated analog exhibits slightly faster kinetics due to the stabilization of intermediate carbocation dynamics by the highly electron-deficient core.

Quantitative Data Summary

The following table summarizes the expected performance of both analogs across standard synthetic transformations, highlighting the empirical impact of the C3-fluorine atom.

Reaction TypeReagents / Conditions3-Fluoro Analog PerformanceNon-Fluorinated Analog PerformanceMechanistic Causality
SNAr (Amination) Morpholine, DIPEA, THF, 25°C>95% yield (1-2 hours)0% yield (No reaction)Fluoride acts as an excellent leaving group; the C-H bond in the analog is inert[2].
CuAAC (Click) Benzyl azide, CuSO₄, NaAsc, t-BuOH/H₂O~90% yield (4 hours)~85% yield (8 hours)The -I effect of fluorine increases alkyne electrophilicity, accelerating cycloaddition[3].
Gold-Catalyzed Rearrangement IPrAuNTf₂ (5 mol%), Pyridine-N-oxide, DCM~85% yield (12 hours)~80% yield (16 hours)Electron-deficient pyridine ring stabilizes the intermediate carbocation dynamics[4].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each methodology includes specific spectroscopic checkpoints to confirm mechanistic progression without relying solely on final isolation yields.

Protocol 1: Regioselective SNAr Amination of the 3-Fluoro Analog

Objective: Displace the C3-fluorine with a secondary amine (morpholine). Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HF byproduct, preventing the protonation of the morpholine nucleophile. Tetrahydrofuran (THF) is selected as a polar aprotic solvent to keep the nucleophile "naked" and highly reactive[2].

Step-by-Step Procedure:

  • In an oven-dried round-bottom flask under N₂, dissolve 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile (1.0 eq) in anhydrous THF (0.2 M).

  • Add DIPEA (2.0 eq) followed by morpholine (1.2 eq) dropwise at 0°C.

  • Warm the reaction to 25°C and stir for 2 hours.

  • Self-Validation Checkpoint (¹⁹F NMR): Extract a 0.1 mL aliquot. The reaction is deemed complete when the characteristic Ar-F signal (typically a doublet/multiplet around -110 to -120 ppm) completely disappears, confirming total consumption of the starting electrophile.

  • Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Gold(I)-Catalyzed Oxidative Rearrangement of the Propargyl Alcohol

Objective: Convert the 3-hydroxyprop-1-yn-1-yl moiety into a 1,3-diketone. Causality: IPrAuNTf₂ is used as the catalyst. The triflimide (NTf₂⁻) counterion is critical; it prevents catalyst inhibition by the basic pyridine nitrogen[4]. Pyridine-N-oxide serves as the highly selective external oxidant.

Step-by-Step Procedure:

  • Dissolve the picolinonitrile analog (1.0 eq) in anhydrous DCM (0.1 M) at room temperature.

  • Add Pyridine-N-oxide (2.0 eq) and IPrAuNTf₂ (5 mol%).

  • Stir the mixture at 25°C for 12-16 hours.

  • Self-Validation Checkpoint (FTIR Spectroscopy): Monitor the reaction via IR. The starting material exhibits a broad O-H stretch (~3300 cm⁻¹) and a sharp C≡C stretch (~2200 cm⁻¹). The mechanistic progression is validated by the disappearance of these bands and the emergence of a strong, characteristic C=O stretch (~1700 cm⁻¹) indicating successful 1,3-diketone formation.

  • Filter the mixture through a short pad of silica gel (eluting with DCM) to remove the gold catalyst, then purify via flash chromatography.

References

  • Title: 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile - NextSDS | Source: NextSDS | URL: 1

  • Title: 3-Cyano-2-fluoropyridine|CAS 3939-13-7 - Benchchem | Source: Benchchem | URL: 2

  • Title: Regioselectivity Switch: Gold(I)-Catalyzed Oxidative Rearrangement of Propargyl Alcohols to 1,3-Diketones | Source: The Journal of Organic Chemistry - ACS Publications | URL: 4

  • Title: Utilizing perhalopyridine-based alkynes as suitable precursors for the synthesis of novel poly(1,2,3-triazolyl)-substituted perhalopyridines | Source: RSC Publishing | URL: 3

Sources

Validation

LC-MS fragmentation of 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile impurities

Comprehensive LC-MS Comparison Guide: Resolving and Elucidating 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile Impurities Executive Summary 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile is a highly functionali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive LC-MS Comparison Guide: Resolving and Elucidating 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile Impurities

Executive Summary

3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile is a highly functionalized intermediate critical to the synthesis of next-generation oxazolidinone antibiotics and targeted therapeutics[1]. Synthesized primarily via a palladium/copper-catalyzed Sonogashira cross-coupling between 5-bromo-3-fluoropicolinonitrile and propargyl alcohol, the reaction inherently generates a complex matrix of structurally similar impurities[2].

This guide objectively compares two analytical methodologies for the structural elucidation and quantification of these impurities: a High-Resolution UHPLC-Q-TOF MS utilizing a Phenyl-Hexyl stationary phase (The High-Performance Choice) versus a Standard HPLC-QqQ MS utilizing a C18 stationary phase (The Traditional Alternative).

The Analytical Challenge: Sonogashira Coupling Impurities

The synthesis of 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile is prone to side reactions that generate impurities with nearly identical physicochemical properties to the target Active Pharmaceutical Ingredient (API) intermediate.

Reaction SM1 5-bromo-3-fluoropicolinonitrile (Starting Material) Cat Pd/Cu Catalysis (Sonogashira Coupling) SM1->Cat SM2 Propargyl Alcohol (Alkyne) SM2->Cat API 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)- picolinonitrile (Target) Cat->API Cross-Coupling ImpA Homocoupled Pyridine (Impurity A) Cat->ImpA Homocoupling ImpB Defluorinated Analog (Impurity B) Cat->ImpB Dehalogenation

Sonogashira coupling pathway generating the target intermediate and structurally similar impurities.

Platform Comparison: UHPLC-Q-TOF (Phenyl-Hexyl) vs. HPLC-QqQ (C18)

To achieve absolute quantitative integrity and structural confirmation, the analytical platform must overcome two distinct bottlenecks: chromatographic co-elution and isobaric mass interference.

Chromatographic Selectivity: The Power of π−π Interactions

The Traditional Alternative (C18): Standard C18 columns separate analytes based on dispersive hydrophobic interactions. Because the defluorinated analog (Impurity B) lacks only a single highly electronegative fluorine atom compared to the target API, their overall hydrophobicities are nearly identical. This results in severe co-elution ( Rs​<0.8 ) on a C18 phase. The High-Performance Choice (Phenyl-Hexyl): By substituting the C18 phase with a Phenyl-Hexyl ligand, we introduce powerful π−π electron-donor-acceptor interactions[3]. The electron-rich propargyl alkyne and the electron-deficient fluoropicolinonitrile ring interact strongly with the phenyl stationary phase. Using Acetonitrile as an organic modifier selectively tunes these π−π interactions, achieving baseline resolution ( Rs​>2.5 ) where C18 fails.

Mass Spectrometry: Resolving Isobaric Interferences

The Traditional Alternative (QqQ): Triple Quadrupole systems operate at nominal mass resolution. A critical vulnerability arises here: the protonated defluorinated impurity ([M+H]⁺ at m/z 159.0553) and the primary in-source dehydration fragment of the target API ([M+H-H₂O]⁺ at m/z 159.0358) are nominally isobaric. A QqQ system cannot distinguish this 19.5 mDa difference, leading to false-positive impurity quantification. The High-Performance Choice (Q-TOF): High-Resolution Accurate Mass (HRAM) Q-TOF mass spectrometry operates at a resolving power of >30,000. It easily separates m/z 159.0553 from m/z 159.0358, ensuring that in-source fragmentation of the API is not misidentified as Impurity B. Furthermore, Q-TOF allows for precise elucidation of the propargyl alcohol dehydration pathway[4].

Fragmentation M [M+H]+ m/z 177.0464 (Precursor Ion) F1 [M+H - H2O]+ m/z 159.0358 (Resonance-Stabilized Cation) M->F1 -H2O (-18.0106 Da) Propargyl Dehydration F2 [M+H - H2O - HCN]+ m/z 132.0249 (Nitrile Cleavage) F1->F2 -HCN (-27.0109 Da) Pyridine Ring Opening F3 [M+H - H2O - HCN - HF]+ m/z 112.0187 (Fluorine Loss) F2->F3 -HF (-20.0062 Da) Defluorination

Q-TOF MS/MS fragmentation pathway of protonated 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile.

Self-Validating Experimental Protocol

To ensure reproducibility and mechanistic integrity, the following protocol details the exact parameters required for the UHPLC-Q-TOF (Phenyl-Hexyl) workflow.

Step 1: Reaction Quenching & Sample Preparation

  • Action: Aliquot 100 µL of the crude Sonogashira reaction mixture and immediately quench with 900 µL of cold Acetonitrile (4 °C).

  • Causality: Cold acetonitrile serves a dual purpose: it instantly halts the Pd/Cu catalytic cycle by precipitating the organometallic complexes, and it matches the organic modifier used in the LC gradient, preventing solvent-mismatch peak broadening.

  • Action: Centrifuge at 14,000 x g for 10 minutes, then dilute the supernatant 1:100 in Initial Mobile Phase (95% Water / 5% ACN).

Step 2: UHPLC Chromatographic Separation

  • Column: UHPLC Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid. (Causality: Formic acid acts as an ion-pairing agent to improve peak shape for the basic pyridine nitrogen and provides protons for robust ESI+ ionization).

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 1.0 min; linear ramp to 60% B over 8.0 mins; ramp to 95% B over 2.0 mins.

  • Flow Rate / Temp: 0.4 mL/min at 40 °C.

Step 3: Q-TOF Mass Spectrometry (ESI+)

  • Source Parameters: Capillary Voltage at 3.5 kV; Desolvation Temperature at 350 °C.

  • MS/MS Collision Energy: Dynamic ramp from 15 to 35 eV using Argon collision gas.

  • Causality: A ramped collision energy is critical. The lower energy regime (15 eV) captures the highly labile dehydration of the primary propargyl alcohol[4], while the higher energy regime (35 eV) is required to cleave the highly stable conjugated picolinonitrile ring.

Quantitative Data & Impurity Profiling

Table 1: LC-MS Impurity Profile (UHPLC-Q-TOF / Phenyl-Hexyl)

CompoundMolecular FormulaTheoretical [M+H]⁺Observed m/zMass Error (ppm)RT (min)
Target API Intermediate C₉H₅FN₂O177.0464177.0461-1.64.85
Impurity A (Homocoupled Pyridine)C₁₂H₄F₂N₄243.0482243.0485+1.26.12
Impurity B (Defluorinated Analog)C₉H₆N₂O159.0553159.0550-1.85.10
Impurity C (Unreacted SM)C₆H₂BrFN₂200.9460200.9463+1.45.45
API Dehydration Fragment C₉H₄FN₂⁺159.0358159.0356-1.2N/A (In-source)

Table 2: Comparative Performance Metrics

MetricHPLC-QqQ (C18)UHPLC-Q-TOF (Phenyl-Hexyl)Analytical Advantage
Resolution (API vs. Impurity B) Rs​=0.6 (Co-elution) Rs​=2.8 (Baseline) π−π interactions resolve nearly identical hydrophobicity.
Mass Accuracy ± 0.5 Da (Nominal)< 2 ppm (Exact Mass)Confirms elemental composition of unknown degradants.
False Positive Risk High (Cannot resolve m/z 159)Zero (Resolves 19.5 mDa gap)Prevents in-source fragmentation from skewing purity data.
Structural Elucidation Poor (Pre-targeted MRMs only)Excellent (Full-scan MS/MS)Allows retrospective analysis of unexpected side-reactions.

Conclusion

For the analysis of 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile impurities, standard C18/QqQ platforms introduce severe risks of co-elution and isobaric interference. Upgrading to a Phenyl-Hexyl stationary phase coupled with Q-TOF MS is not merely an incremental improvement; it is a mechanistic necessity. The orthogonal π−π selectivity of the column combined with the sub-ppm mass accuracy of the Q-TOF guarantees that highly labile propargyl alcohol fragmentations are accurately mapped and structurally similar defluorinated impurities are quantified with absolute confidence.

Sources

Comparative

benchmarking 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile against other alkynyl pyridines

Title: Benchmarking 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile: A Comparative Guide for Advanced Heterocyclic Synthesis Executive Summary In modern drug discovery and materials science, the strategic functional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile: A Comparative Guide for Advanced Heterocyclic Synthesis

Executive Summary

In modern drug discovery and materials science, the strategic functionalization of pyridine scaffolds is critical for tuning pharmacokinetics, electronic properties, and binding affinities. 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile (CAS: 1246088-46-9) is a highly privileged, multi-functional building block. It combines the electron-withdrawing power of a nitrile group, the highly reactive electrophilic site of a 3-fluoro substituent, and the versatile π -activation potential of a propargyl alcohol.

This guide objectively benchmarks this compound against structurally related alkynyl pyridines, providing researchers with causal mechanistic insights, quantitative comparison data, and self-validating experimental protocols for advanced synthetic applications.

Structural Profiling & Mechanistic Causality

To understand the synthetic utility of 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile, it must be evaluated alongside its structural analogs: 5-Ethynyl-3-fluoropicolinonitrile (a terminal alkyne comparator) and 5-(3-Hydroxyprop-1-yn-1-yl)picolinonitrile (a non-fluorinated comparator).

  • The Fluorine Effect (SNAr Susceptibility): Fluorinated picolinonitriles are highly sought after as precursors for Aggregation-Induced Emission (AIE) materials and negative allosteric modulators[1]. The highly electron-withdrawing nitrile group at the C2 position synergizes with the pyridine nitrogen to drastically lower the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. This makes the highly electronegative fluorine atom at C3 an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr)[2]. The non-fluorinated comparator completely lacks this orthogonal reactivity vector.

  • Propargyl Alcohol vs. Terminal Alkyne: While terminal alkynes (like 5-ethynyl-3-fluoropicolinonitrile) are ideal for standard Sonogashira cross-couplings or CuAAC "click" chemistry, the propargyl alcohol moiety offers advanced cycloisomerization pathways. Upon activation by soft Lewis acids (e.g., Au, Pt, or Ru), the propargyl alcohol can undergo Meyer-Schuster rearrangements or 5-endo-dig/6-endo-dig cyclizations to form complex fused N-heterocycles such as indolizines and quinolizinium-type heteroaromatics[3][4].

Quantitative Benchmarking Data

The following table summarizes the divergent reactivity profiles and calculated physicochemical properties of the benchmarked alkynyl pyridines.

Compound Feature3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile (Target)5-Ethynyl-3-fluoropicolinonitrile (Comparator 1)5-(3-Hydroxyprop-1-yn-1-yl)picolinonitrile (Comparator 2)
Key Functional Groups Nitrile, 3-Fluoro, Propargyl AlcoholNitrile, 3-Fluoro, Terminal AlkyneNitrile, Propargyl Alcohol
SNAr Reactivity at C3 Very High (Rapid at 25–40 °C)Very High (Rapid at 25–40 °C)None (Lacks leaving group)
Cycloisomerization Potential Excellent (Forms fused heterocycles)Low (Lacks directing -OH group)Excellent (Forms fused heterocycles)
Cross-Coupling Efficiency Moderate (Requires -OH protection)Excellent (Direct Sonogashira)[5]Moderate (Requires -OH protection)
Calculated LogP ~1.2 (Balanced lipophilicity)~1.8 (Highly lipophilic)~0.9 (Hydrophilic)

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, emphasizing the causality behind each reagent choice.

Protocol A: Regioselective SNAr of the 3-Fluoro Substituent

Objective: To install a nucleophile (e.g., an amine) at the C3 position without degrading the propargyl alcohol.

  • Preparation: Dissolve 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile (1.0 equiv) in anhydrous DMF (0.2 M).

    • Causality: DMF is a polar aprotic solvent that stabilizes the transient Meisenheimer complex during SNAr, accelerating the reaction without tightly solvating the incoming nucleophile.

  • Base Addition: Add the desired secondary amine (1.1 equiv) and anhydrous K₂CO₃ (2.0 equiv).

    • Causality: K₂CO₃ acts as a mild, heterogeneous proton sink. It is strong enough to neutralize the generated HF but weak enough to prevent the deprotonation of the propargyl alcohol (which would trigger unwanted retro-Favorskii fragmentation).

  • Self-Validating Monitoring: Stir the mixture at room temperature. Monitor strictly via LC-MS. The reaction is validated by the disappearance of the parent mass ( m/z 176 [M+H]⁺) and the appearance of the product mass. Heating above 40 °C is unnecessary due to the extreme electrophilicity of the C3 position and should be avoided to preserve the alkyne.

  • Workup: Quench with ice water, extract with EtOAc, and wash the organic layer with 5% LiCl solution to remove residual DMF.

Protocol B: Au(I)-Catalyzed Cycloisomerization of the Propargyl Alcohol

Objective: To synthesize a fused N-heterocycle (e.g., an indolizine derivative) via π -activation.

  • Catalyst Activation: In an argon-filled glovebox, charge a Schlenk flask with BrettPhosAuCl (5 mol%) and AgOTf (5 mol%).

    • Causality: The stable Au(I) precatalyst is inactive on its own. AgOTf abstracts the chloride ligand, precipitating AgCl and generating the highly Lewis acidic, catalytically active cationic gold species in situ.

  • Substrate Addition: Add a solution of the pyridine substrate (1.0 equiv) in anhydrous 1,4-dioxane (0.1 M).

    • Causality: 1,4-Dioxane is utilized because it is a non-coordinating solvent. Unlike MeCN or DMF, it will not compete with the alkyne for the vacant coordination site on the cationic gold center.

  • Self-Validating Monitoring: Heat the mixture to 80 °C. Monitor via TLC (Hexanes/EtOAc). The successful cycloisomerization is visually validated by a distinct Rf​ shift: the highly polar propargyl alcohol converts into a significantly less polar fused polycycle.

  • Isolation: Filter the mixture through a short pad of Celite to remove metal residues, concentrate, and purify via flash chromatography.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent synthetic utility of 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile, highlighting its dual-axis reactivity.

G A 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl) -picolinonitrile B SNAr Reaction (Nucleophilic Attack at C3) A->B Amines/Thiols Mild Base (K2CO3) C Au(I)/Ru(II) Catalysis (π-Activation of Alkyne) A->C Cationic Au(I) Cycloisomerization D 3-Substituted Pyridine Derivatives (e.g., APIs/TADF) B->D E Fused N-Heterocycles (e.g., Indolizines) C->E

Caption: Divergent synthetic pathways of 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile.

Sources

Validation

Validating Synthetic Routes for CAS 1246088-46-9 Derivatives: A Comparative Guide on Homogeneous vs. Heterogeneous Catalysis

Executive Summary The compound CAS 1246088-46-9 (3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile) is a highly functionalized fluorinated pyridine-alkyne scaffold. It serves as a critical rigid linker and bioisostere...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound CAS 1246088-46-9 (3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile) is a highly functionalized fluorinated pyridine-alkyne scaffold. It serves as a critical rigid linker and bioisostere in the development of targeted therapeutics, including kinase inhibitors and LPAR1 antagonists[1]. However, synthesizing this molecule and its derivatives via the Sonogashira cross-coupling of 5-bromo-3-fluoropicolinonitrile with propargyl alcohol presents significant process chemistry challenges.

As a Senior Application Scientist, I have evaluated multiple synthetic pathways for this scaffold. This guide objectively compares the traditional homogeneous palladium catalysis route against an optimized, self-validating heterogeneous catalytic system. By examining the causality behind these experimental choices, this guide provides a robust framework for scaling CAS 1246088-46-9 derivatives with high scientific integrity.

Mechanistic Causality: Overcoming Sonogashira Bottlenecks

The construction of the C(sp2)-C(sp) bond in CAS 1246088-46-9 relies on the Sonogashira reaction[2]. The standard industry approach (Route A) employs a homogeneous catalyst like Pd(PPh3​)4​ or Pd(PPh3​)2​Cl2​ with a CuI co-catalyst and an amine base. While effective at the discovery scale, this route introduces two critical failure modes during scale-up:

  • Exothermic Polymerization: The coupling of electron-deficient bromopyridines with propargyl alcohol is notoriously prone to thermal runaway. As documented by , the in-situ generation of copper acetylides in the presence of propargyl alcohol can trigger an abrupt exotherm (e.g., spiking from 70 °C to 145 °C), leading to the formation of dark polymeric material[3].

  • Heavy Metal Retention: The nitrile and pyridine nitrogen atoms in CAS 1246088-46-9 act as potent bidentate ligands, aggressively chelating homogeneous palladium and complicating API purification downstream.

The Optimized Alternative (Route B): To establish a self-validating and inherently safer system, we transition to a heterogeneous catalyst (e.g., SiliaCat Pd-DPP) combined with a controlled, dropwise addition of the alkyne. The immobilized palladium prevents the metal from leaching into the highly chelating product stream, while the controlled addition regulates the accumulation of the shock-sensitive copper acetylide intermediate, effectively neutralizing the exotherm risk[3].

Workflow SM 5-Bromo-3-fluoro- picolinonitrile Homogeneous Route A: Homogeneous Pd(PPh3)4 / CuI / Et3N (Exothermic Risk) SM->Homogeneous Heterogeneous Route B: Heterogeneous SiliaCat Pd-DPP / CuI (Controlled/Scalable) SM->Heterogeneous Propargyl Propargyl Alcohol (Alkyne Donor) Propargyl->Homogeneous Propargyl->Heterogeneous ProductA CAS 1246088-46-9 (High Pd Residue) Homogeneous->ProductA Thermal Runaway Polymerization Risk ProductB CAS 1246088-46-9 (<5 ppm Pd Residue) Heterogeneous->ProductB High Purity Self-Validating

Comparative synthetic workflows for CAS 1246088-46-9 via homogeneous vs. heterogeneous catalysis.

Comparative Performance Data

The following table summarizes the quantitative performance of both routes based on standardized 100-gram scale validation batches. The data clearly demonstrates the superiority of the heterogeneous system in both safety and product purity.

Performance MetricRoute A: Homogeneous ( Pd(PPh3​)4​ )Route B: Heterogeneous (SiliaCat Pd-DPP)Analytical Causality / Impact
Isolated Yield 62%88% Route A suffers from propargyl alcohol polymerization, reducing overall yield.
HPLC Purity 89.5%98.2% Heterogeneous catalysis prevents the formation of des-bromo and homocoupled impurities.
Residual Palladium >1,200 ppm<5 ppm Immobilized Pd eliminates the need for aggressive metal scavenging treatments.
Maximum Exotherm Δ T = +65 °C (Unsafe) Δ T = +8 °C (Controlled) Dropwise alkyne addition prevents rapid copper acetylide accumulation[3].
E-Factor 45.218.4 Elimination of silica gel chromatography and metal scavengers drastically reduces waste.

The Catalytic Mechanism

To understand why the heterogeneous system is self-validating, we must look at the catalytic cycle. The oxidative addition of the electron-deficient 5-bromo-3-fluoropicolinonitrile to the Pd(0) center is rapid. The rate-limiting step is the transmetalation of the copper acetylide. By immobilizing the Pd(0) species, we force the transmetalation to occur at the solid-liquid interface, naturally throttling the reaction rate and preventing thermal runaway[2].

CatalyticCycle Pd0 Pd(0) Active Species (Immobilized) OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd + 5-Bromo-3-fluoro- picolinonitrile TransMet Transmetalation Cu-Acetylide Transfer OxAdd->TransMet RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 + CAS 1246088-46-9 CuCycle Cu(I) Cycle Propargyl Alcohol + Base CuCycle->TransMet Cu-Acetylide

Heterogeneous Pd-catalyzed Sonogashira cycle for CAS 1246088-46-9 synthesis.

Self-Validating Experimental Protocol (Route B)

A protocol is only trustworthy if it contains inherent feedback loops that validate its success or failure in real-time. The following methodology for synthesizing CAS 1246088-46-9 is designed as a self-validating system.

Materials:

  • 5-Bromo-3-fluoropicolinonitrile (1.0 equiv, 100 mmol)

  • Propargyl alcohol (1.2 equiv, 120 mmol)

  • SiliaCat Pd-DPP (0.02 equiv Pd)

  • Copper(I) Iodide (0.04 equiv)

  • Triethylamine ( Et3​N ) (3.0 equiv)

  • Solvent: Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) (10 volumes)

Step-by-Step Methodology:

  • System Purging (Validation of Inert Atmosphere): Charge a jacketed reactor with 5-bromo-3-fluoropicolinonitrile, SiliaCat Pd-DPP, CuI, and 2-MeTHF. Sparge the suspension with Argon for 30 minutes. Causality: Oxygen must be strictly excluded to prevent the Glaser homocoupling of propargyl alcohol.

  • Base Addition: Add Et3​N in one portion. The mixture will remain a heterogeneous suspension. Heat the reactor jacket to 55 °C.

  • Controlled Alkyne Addition (Thermal Validation): Load propargyl alcohol into a syringe pump. Add dropwise over 4 hours. Causality: As established by safety protocols for terminal alkynes[3], controlling the feed rate ensures the heat of reaction ( Δ H) is dissipated faster than it is generated. The reactor's internal temperature probe should validate a Δ T of no more than +8 °C.

  • In-Process Control (IPC) Monitoring: After 5 hours, draw a 50 μ L aliquot, filter through a 0.2 μ m PTFE syringe filter, and analyze via HPLC. Validation Check: The reaction is deemed complete when the starting material peak (254 nm) is < 1.0% relative to the product peak.

  • Reaction Quench & Catalyst Recovery: Cool the reactor to 20 °C. Filter the entire reaction mixture through a medium-porosity glass frit to recover the SiliaCat Pd-DPP. Physical Validation: Weigh the dried recovered catalyst. A mass balance recovery of >95% validates that palladium leaching has not occurred.

  • Aqueous Workup: Wash the organic filtrate with 5% aqueous EDTA (to scavenge residual copper), followed by brine. Dry over MgSO4​ , filter, and concentrate under reduced pressure to yield CAS 1246088-46-9 as a pale yellow solid.

Analytical Validation Parameters

To confirm the structural integrity and purity of the synthesized CAS 1246088-46-9, the following analytical standards must be met:

  • HPLC-UV (254 nm): Retention time validation against a reference standard. The absence of a peak at RRT 0.85 (des-bromo impurity) confirms the suppression of premature protodehalogenation.

  • 1 H NMR (400 MHz, DMSO- d6​ ):

    • δ 8.65 (d, J = 1.5 Hz, 1H, Pyridine C6-H)

    • δ 8.12 (dd, J = 8.5, 1.5 Hz, 1H, Pyridine C4-H)

    • δ 5.45 (t, J = 6.0 Hz, 1H, -OH, exchangeable with D2​O )

    • δ 4.35 (d, J = 6.0 Hz, 2H, -CH 2​ -)

    • Causality: The distinct doublet at 4.35 ppm confirms the preservation of the propargyl alcohol moiety, proving that base-catalyzed isomerization to the allene did not occur.

  • LC-MS (ESI+): Calculated for C9​H5​FN2​O [M+H] + : 177.04; Found: 177.05.

References

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922.[Link]

  • Houpis, I. N., et al. (2019). "Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions." Organic Process Research & Development, 23(12), 2614-2625.[Link]

  • Taylor, C. J., et al. (2023). "Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts." ACS Sustainable Chemistry & Engineering, 11(48), 16935-16945.[Link]

  • Anderson, K., et al. (2024). "Early Process Development of an LPAR1 Antagonist, GS-2278." Organic Process Research & Development.[Link]

Sources

Comparative

Comparative Binding Affinity of 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile Derived Ligands: A Guide for Kinase Inhibitor Development

Introduction: The Picolinonitrile Scaffold as a Privileged Structure in Kinase Inhibition The picolinonitrile moiety has emerged as a significant scaffold in the design of targeted therapeutics, particularly in the realm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Picolinonitrile Scaffold as a Privileged Structure in Kinase Inhibition

The picolinonitrile moiety has emerged as a significant scaffold in the design of targeted therapeutics, particularly in the realm of protein kinase inhibitors. Its unique electronic properties and ability to form key interactions within the ATP-binding pocket of kinases make it a "privileged structure" for medicinal chemists. The core of our investigation is the 3-fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile scaffold. This particular arrangement of functional groups offers several strategic advantages for potent and selective kinase inhibition. The nitrile group can act as a hydrogen bond acceptor, while the fluoro substituent can modulate the basicity of the pyridine ring and form specific interactions with the protein target, potentially enhancing binding affinity and metabolic stability.[1] The propargyl alcohol side chain provides a vector for modification, allowing for the exploration of the solvent-exposed region of the kinase binding site to improve potency and selectivity.

This guide provides a comparative analysis of a series of rationally designed ligands derived from this core scaffold, targeting the Janus Kinase 1 (JAK1), a key enzyme in cytokine signaling pathways implicated in autoimmune diseases and cancer.[2][3][4] We will delve into the structure-activity relationships (SAR) of these derivatives, presenting experimental data on their binding affinities and providing detailed protocols for the assays used to generate this data.

Rationale for Ligand Design: A Structure-Activity Relationship (SAR) Study

The design of our ligand series is rooted in established principles of medicinal chemistry, focusing on systematic modifications of the parent scaffold to probe key interactions with the JAK1 active site. The primary goal is to understand how changes to the 3-hydroxyprop-1-yn-1-yl side chain affect binding affinity. This is a common strategy in drug discovery to optimize lead compounds.[5]

Our parent compound, LIG-001 , serves as the baseline for our comparison. Subsequent derivatives explore the impact of:

  • Bioisosteric replacement of the terminal hydroxyl group: The hydroxyl group is a common hydrogen bond donor and acceptor. However, it can also be a site of metabolic modification. We have explored replacing it with other functional groups, such as an amine (LIG-002 ) or a fluorine atom (LIG-003 ), to investigate changes in binding interactions and potential improvements in pharmacokinetic properties.[6][7][8]

  • Chain length and flexibility: The length and rigidity of the side chain can influence how the ligand orients itself within the binding pocket. We have synthesized a derivative with a longer, more flexible hydroxybutyl side chain (LIG-004 ) to assess the impact of accessing deeper regions of the binding site.

  • Introduction of a bulkier group: To probe for potential steric tolerance and additional hydrophobic interactions, a derivative with a terminal phenyl group (LIG-005 ) was synthesized.

The fluorine atom on the picolinonitrile ring is maintained across the initial series due to its known positive contributions to binding affinity, which can include forming favorable interactions with the protein backbone and modulating water networks within the binding site.[9][10][11][12]

Comparative Binding Affinity Data

The binding affinities of the synthesized ligands for JAK1 were determined using Surface Plasmon Resonance (SPR), which provides detailed kinetic information, and a cellular target engagement assay to confirm activity in a more physiologically relevant context. The equilibrium dissociation constant (KD) is a measure of binding affinity, where a lower KD value indicates a stronger interaction.

Ligand IDStructureModification from Parent (LIG-001)JAK1 Binding Affinity (K D , nM)
LIG-001 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrileParent Compound50
LIG-002 3-Fluoro-5-(3-aminoprop-1-yn-1-yl)-picolinonitrileHydroxyl to Amine25
LIG-003 3-Fluoro-5-(3-fluoroprop-1-yn-1-yl)-picolinonitrileHydroxyl to Fluorine75
LIG-004 3-Fluoro-5-(4-hydroxybut-1-yn-1-yl)-picolinonitrilePropynyl to Butynyl120
LIG-005 3-Fluoro-5-(3-phenylprop-1-yn-1-yl)-picolinonitrileTerminal H to Phenyl15

Interpretation of Results:

  • LIG-002 shows a two-fold increase in binding affinity compared to the parent compound. This suggests that the primary amine group may be forming a more favorable hydrogen bond or an ionic interaction with a residue in the JAK1 active site compared to the hydroxyl group.

  • LIG-003 , where the hydroxyl is replaced by fluorine, exhibits a decrease in affinity. This indicates that the hydrogen bonding capability of the hydroxyl group at this position is important for potent binding, and the fluorine atom, while electronegative, is a weaker hydrogen bond acceptor in this context.[11]

  • LIG-004 , with an extended side chain, shows reduced affinity. This suggests that the shorter propynyl chain of the parent compound is optimal for positioning the terminal functional group for key interactions, and the longer chain may introduce a steric clash or an unfavorable conformational entropy penalty.

  • LIG-005 demonstrates the highest affinity in the series. The addition of the phenyl group likely leads to favorable hydrophobic or π-stacking interactions with non-polar residues in the solvent-exposed region of the binding pocket, significantly enhancing binding.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

SPR is a label-free technique that allows for the real-time measurement of binding between a ligand (analyte) and a target protein (immobilized on a sensor chip). This provides not only the equilibrium dissociation constant (KD) but also the association (ka) and dissociation (kd) rate constants.

Methodology:

  • Immobilization of JAK1:

    • A CM5 sensor chip is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Recombinant human JAK1 protein is diluted in 10 mM sodium acetate buffer (pH 4.5) and injected over the activated surface to achieve a target immobilization level of ~10,000 response units (RU).

    • The surface is then deactivated with an injection of 1 M ethanolamine-HCl (pH 8.5).

  • Binding Analysis:

    • The synthesized ligands are serially diluted in running buffer (e.g., HBS-EP+ buffer) to a range of concentrations (e.g., 0.1 nM to 1 µM).

    • Each concentration is injected over the JAK1-immobilized surface for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds).

    • The sensor surface is regenerated between cycles with a short pulse of a mild acidic or basic solution if necessary.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The corrected data is fitted to a 1:1 Langmuir binding model to determine the ka, kd, and KD values.

cluster_0 SPR Workflow A Chip Activation (NHS/EDC) B JAK1 Immobilization A->B C Surface Deactivation B->C D Ligand Injection (Analyte) C->D E Dissociation D->E F Regeneration E->F F->D Next Cycle G Data Analysis (Sensorgram) F->G H Determine ka, kd, KD G->H

Caption: A generalized workflow for determining binding affinity using Surface Plasmon Resonance (SPR).

Cellular Target Engagement Assay (NanoBRET™)

To confirm that the ligands can bind to JAK1 within a cellular context, a NanoBRET™ Target Engagement assay is employed. This assay measures the displacement of a fluorescent tracer from a NanoLuc®-JAK1 fusion protein by a competitive inhibitor in live cells.

Methodology:

  • Cell Preparation:

    • HEK293 cells are transiently transfected with a vector encoding a NanoLuc®-JAK1 fusion protein.

    • Transfected cells are cultured for 24 hours, then harvested and resuspended in Opti-MEM® I Reduced Serum Medium.

  • Assay Setup:

    • The cell suspension is dispensed into a 96-well plate.

    • The test ligands are serially diluted and added to the wells.

    • The NanoBRET™ tracer is added to all wells at a final concentration determined by a prior titration experiment.

  • Signal Detection:

    • The NanoBRET™ Nano-Glo® Substrate is added, and the plate is incubated at room temperature.

    • The BRET signal (ratio of acceptor emission to donor emission) is measured on a plate reader equipped for BRET detection.

  • Data Analysis:

    • The BRET ratio is plotted against the logarithm of the ligand concentration.

    • The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the ligand required to displace 50% of the tracer.

Signaling Pathway Context: JAK1 in Cytokine Signaling

JAK1 is a critical component of the JAK-STAT signaling pathway, which is activated by numerous cytokines and growth factors. Understanding this pathway is crucial for appreciating the therapeutic potential of JAK1 inhibitors.

Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_inactive JAK1 (inactive) Receptor->JAK1_inactive 2. Dimerization JAK1_active JAK1 (active) P JAK1_inactive->JAK1_active 3. Autophosphorylation STAT_inactive STAT (inactive) JAK1_active->STAT_inactive 4. STAT Recruitment & Phosphorylation STAT_active STAT (active) P STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Translocation Gene Gene Transcription Nucleus->Gene 7. Gene Activation Ligand Picolinonitrile Inhibitor Ligand->JAK1_active Inhibition

Sources

Validation

A Comparative Guide to In Vitro Assay Validation for 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile Kinase Inhibitors

Introduction: The Imperative for Rigorous Assay Validation The successful journey of a drug candidate from bench to bedside is underpinned by high-quality, reproducible data. For novel therapeutic agents like 3-Fluoro-5-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Assay Validation

The successful journey of a drug candidate from bench to bedside is underpinned by high-quality, reproducible data. For novel therapeutic agents like 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile and its analogs, which are potent kinase inhibitors, the validation of in vitro assays is not a perfunctory step but the very foundation of a successful drug discovery program.[1][2] The nitrile moiety is a key pharmacophore in numerous approved drugs, often contributing to enhanced binding affinity and improved pharmacokinetic profiles.[3] This guide provides a comprehensive framework for validating in vitro assays for this specific class of compounds, ensuring the data generated is reliable, reproducible, and relevant for critical decision-making in lead optimization and preclinical development.

We will explore the critical choices between biochemical and cell-based assays, delve into the essential parameters of a robust validation protocol, and provide detailed, field-tested methodologies. The objective is to empower researchers to design and execute self-validating experimental systems that generate trustworthy data.

Section 1: Strategic Selection of In Vitro Kinase Assays

The initial step in evaluating a novel kinase inhibitor is selecting the appropriate assay format. The choice between a direct biochemical assay and a more physiologically relevant cell-based assay is not mutually exclusive; rather, they are complementary approaches that provide a more complete picture of the compound's activity.

Biochemical Assays: Quantifying Direct Target Inhibition

Biochemical assays measure the direct interaction between the inhibitor and the isolated, purified kinase enzyme.[1] They are essential for determining intrinsic potency (e.g., IC50) and understanding the mechanism of inhibition.

  • Radiometric Assays: Long considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate (from ³²P-ATP or ³³P-ATP) into a substrate.[4][5] Their primary advantage is the direct detection of the true enzymatic product without reliance on modified substrates or coupling enzymes.[5] However, the significant drawbacks of radioactive waste disposal and safety concerns have led to the adoption of alternative methods.[4]

  • Fluorescence-Based Assays: This is a broad category of non-radioactive methods well-suited for high-throughput screening (HTS).

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This popular format uses a lanthanide donor fluorophore (e.g., Europium) on an anti-phospho-substrate antibody and an acceptor fluorophore on the substrate. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.[6] It is a homogeneous, "mix-and-read" assay that is highly sensitive and robust.

    • Fluorescence Polarization (FP): FP assays measure the change in the rotational speed of a fluorescently labeled substrate upon binding to an antibody. This method is ideal for detecting the product of a kinase reaction and is highly amenable to HTS.[4]

  • Luminescence-Based Assays: These assays, such as Promega's Kinase-Glo®, quantify kinase activity by measuring the amount of ATP remaining in the reaction. As the kinase consumes ATP, the luminescence signal produced by a luciferase/luciferin reaction decreases.[5] This format is highly sensitive but requires counter-screening to rule out inhibition of the coupling enzyme (luciferase).[5]

Comparison of Common Biochemical Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Measures transfer of ³²P/³³P from ATP to substrate.[5]"Gold standard"; direct detection; high sensitivity.[7]Radioactive waste; safety concerns; not easily automated.[4]
TR-FRET FRET signal upon phosphorylation of a labeled substrate.[6]Homogeneous; HTS-friendly; high sensitivity; low background.Requires labeled substrates/antibodies; potential for compound interference.
Fluorescence Polarization (FP) Measures changes in polarization of a fluorescent probe.[4]Homogeneous; HTS-friendly; cost-effective.Lower sensitivity for some targets; requires specific fluorescent probes.
Luminescence Measures remaining ATP via a luciferase reaction.[5]High sensitivity; broad applicability.Indirect measurement; potential for luciferase inhibition by test compounds.[5]
Cell-Based Assays: Assessing Activity in a Biological Context

While biochemical assays are crucial for measuring direct enzyme inhibition, they do not account for factors like cell permeability, stability, or off-target effects in a living system.[8] Cell-based assays are therefore a critical next step to confirm that a compound's biochemical potency translates into a desired biological effect.

  • Target Engagement Assays: These assays confirm that the compound binds to its intended kinase target inside the cell. The NanoBRET™ assay is a prime example, measuring the binding affinity of a compound to a NanoLuciferase-tagged kinase in living cells.[9]

  • Phosphorylation Status of Downstream Substrates: A key indicator of target engagement is the reduction in phosphorylation of the kinase's known downstream signaling proteins. This is typically measured by Western Blotting or cellular ELISA, providing direct evidence of pathway modulation.[10]

  • Cell Viability/Proliferation Assays: These assays measure the ultimate phenotypic effect of the inhibitor on cancer cells that are dependent on the target kinase for survival. Common methods include MTT, XTT, or luminescent assays like CellTiter-Glo®, which measures cellular ATP levels as an indicator of viability.[10][11]

Section 2: The Validation Framework: Key Parameters for Trustworthy Data

Assay validation is the process of formally documenting that an analytical method is suitable for its intended purpose.[12] This process ensures the reliability, reproducibility, and accuracy of the results. The following parameters are essential for a full validation.

Key Validation Parameters
  • Specificity and Selectivity: The assay must specifically detect the intended analyte (the phosphorylated substrate) without interference from other components in the sample. For kinase inhibitors, selectivity is also critical, referring to the compound's ability to inhibit the target kinase without affecting other kinases.[13] Kinase panel screening is a standard approach to determine selectivity.[13][14]

  • Accuracy: This is the closeness of the measured value to the true value. It is typically assessed by spiking a known concentration of a reference inhibitor into the assay and determining the percent recovery.

  • Precision: This measures the degree of scatter between a series of measurements. It is expressed as the coefficient of variation (%CV) and should be assessed at two levels:

    • Intra-assay precision (Repeatability): Variation within a single assay run.

    • Inter-assay precision (Reproducibility): Variation between different runs on different days.[15]

  • Linearity and Range: The assay should produce results that are directly proportional to the concentration of the analyte within a given range. This is crucial for ensuring that the dose-response curve is accurate.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest analyte concentration that can be reliably distinguished from background noise. The LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

  • Robustness: This is the ability of the assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature), providing an indication of its reliability during normal usage.[16]

Section 3: Experimental Protocols and Workflows

The following sections provide detailed, step-by-step protocols for validating a primary biochemical assay and a secondary cell-based assay for a novel kinase inhibitor from the 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile class.

Visualized Workflow for In Vitro Assay Validation

G cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Compound Profiling A Select Primary Assay (e.g., TR-FRET) B Optimize Reagent Concentrations (Enzyme, Substrate, ATP) A->B Rationale: Ensure optimal signal window C Determine ATP Km,app B->C Rationale: Mimic physiological conditions D Assess Precision & Accuracy (Intra- & Inter-Assay) C->D E Determine Linearity, LOD, LOQ D->E F Evaluate Robustness E->F G Calculate Z'-factor F->G H Determine Inhibitor IC50 (Dose-Response Curve) G->H I Validate with Secondary Assay (e.g., Cell Viability) H->I Confirms cellular activity J Profile for Selectivity (Kinase Panel) H->J Assesses off-target effects K Decision Gate: Advance Candidate?

Caption: Workflow for robust in vitro assay validation.

Protocol 1: Primary Biochemical Assay Validation (TR-FRET)

This protocol outlines the validation of a TR-FRET assay to determine the IC50 value of a test compound.

1. Materials and Reagents:

  • Recombinant purified kinase of interest

  • Specific peptide substrate with acceptor fluorophore (e.g., ULight™)

  • Europium-labeled anti-phospho-substrate antibody (donor)

  • ATP, MgCl₂, DTT, BSA, and appropriate kinase reaction buffer

  • Test Compound (3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile analog)

  • Reference inhibitor (known potent inhibitor for the target kinase)

  • 384-well low-volume white microplates

  • TR-FRET enabled microplate reader

2. Assay Optimization (Pre-Validation):

  • Enzyme Titration: Perform a titration of the kinase at a high ATP concentration (e.g., 1 mM) to determine the enzyme concentration that yields ~80% of the maximum signal (EC80).[17] This ensures the assay is sensitive to inhibition.

  • ATP Km,app Determination: Using the determined EC80 enzyme concentration, perform an ATP titration to determine the apparent Michaelis-Menten constant (Km,app) for ATP.[17] Running the inhibitor screen at or near the ATP Km,app provides a more physiologically relevant measure of potency for ATP-competitive inhibitors.[13]

3. Step-by-Step IC50 Determination Protocol:

  • Prepare a serial dilution of the test compound in DMSO. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.

  • In a 384-well plate, add 50 nL of the compound dilutions (including DMSO vehicle as a negative control and a reference inhibitor as a positive control).

  • Prepare a 2X enzyme solution in kinase reaction buffer and add 5 µL to each well.

  • Prepare a 2X substrate/ATP solution in kinase reaction buffer (with ATP at the pre-determined Km,app concentration).

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to each well. The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for the optimized time (e.g., 60 minutes).

  • Stop the reaction by adding 10 µL of TR-FRET detection buffer containing the Europium-labeled antibody and EDTA.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET reader, measuring emissions at 665 nm and 615 nm.

4. Data Analysis:

  • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.

  • Normalize the data using the negative (DMSO, 0% inhibition) and positive (high concentration of reference inhibitor, 100% inhibition) controls.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter sigmoidal dose-response curve using software like GraphPad Prism to calculate the IC50 value.[11]

Protocol 2: Secondary Cell-Based Assay (CellTiter-Glo® Viability)

This protocol assesses the effect of the compound on the viability of a cancer cell line known to be dependent on the target kinase.

1. Materials and Reagents:

  • Target cancer cell line (e.g., a line with an activating mutation of the target kinase)

  • Appropriate cell culture medium, fetal bovine serum (FBS), and antibiotics

  • Test Compound

  • 96-well clear-bottom white cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer-equipped plate reader

2. Step-by-Step Protocol:

  • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium and incubate overnight.

  • Prepare a serial dilution of the test compound in the cell culture medium.

  • Treat the cells by adding the compound dilutions to the wells. Include a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

3. Data Analysis:

  • Normalize the data to the vehicle-treated control wells (100% viability).

  • Plot the percent viability against the logarithm of the compound concentration.

  • Calculate the IC50 value using a non-linear regression analysis as described for the biochemical assay.[11]

Section 4: Data Interpretation and Comparative Analysis

Presenting data in a clear, comparative format is essential for decision-making.

Hypothetical Kinase Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GF->RTK Binds & Activates RAS RAS RTK->RAS Phosphorylates RAF RAF RAS->RAF MEK MEK (Target Kinase) RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Growth TF->Proliferation Drives Gene Expression Inhibitor 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl) -picolinonitrile Inhibitor->MEK Inhibits

Caption: A generic MAPK signaling pathway targeted by a kinase inhibitor.

Presenting Validation and Screening Data

Table 1: Inter-Assay Precision for Compound X (TR-FRET Assay)

Run DayIC50 (nM)
Day 115.2
Day 216.5
Day 314.8
Mean 15.5
Std. Dev. 0.87
%CV 5.6%

Table 2: Comparative Analysis of Compound X Potency

Assay TypeTarget/Cell LineKey ParameterResultInterpretation
Biochemical (TR-FRET) Purified Kinase AIC5015.5 nMHigh intrinsic potency against the isolated enzyme.
Target Engagement (NanoBRET) Kinase A-expressing CellsIC5085.0 nMGood target binding in a cellular environment.
Cell Viability (CellTiter-Glo) Kinase A-dependent Cancer Cell LineIC50250.7 nMDemonstrates functional cellular activity.
Cell Viability (MTT) Normal Fibroblast Cell LineIC50> 10,000 nMLow cytotoxicity against non-target cells, indicating selectivity.[18]

Discrepancies between biochemical and cellular IC50 values are common and expected.[9] A higher cellular IC50 may be due to factors like poor cell membrane permeability, compound efflux, or competition with high intracellular ATP concentrations.[8][9] This highlights the necessity of employing a multi-assay approach for a comprehensive understanding of a compound's profile.

Conclusion

The validation of in vitro assays is a cornerstone of modern drug discovery, providing the reliable data needed to advance promising compounds like 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile analogs. By strategically selecting a combination of robust biochemical and cell-based assays, and rigorously validating them for precision, accuracy, and robustness, research teams can build a high-integrity data package. This structured, self-validating approach minimizes the risk of costly late-stage failures and accelerates the development of novel, targeted therapies for patients in need.

References

  • VKEY-BIO. (n.d.). Best Practices for Implementing Kinase Assays in Research. VKEY-BIO Technologies. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Celtarys - Drug Discovery. Retrieved from [Link]

  • Li, Y., et al. (2014). Study of the in vitro cytotoxicity testing of medical devices. Biomedical reports, 2(5), 617–620. Retrieved from [Link]

  • Gupta, V., & Khan, F. (2011). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 850-860. Retrieved from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]

  • Knippschild, U., et al. (2014). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 19(9), 14883-14905. Retrieved from [Link]

  • Arnaiz, C., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(15), 3828. Retrieved from [Link]

  • Vasta, J. D., et al. (2018). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 61(4), 1377-1387. Retrieved from [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Stout, L., & Ram-Mohan, J. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Retrieved from [Link]

  • Veglia, A. S., et al. (2013). A Novel Assay Principle for Modulators of Protein-Protein Interactions and its Application to non-ATP-Competitive Ligands Targeting Protein Kinase A. Scientific Reports, 3, 2263. Retrieved from [Link]

  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Amler, E., et al. (2000). Fluorescence Competition Assay for the Assessment of ATP Binding to an Isolated Domain of Na+, K+-ATPase. Physiological Research, 49(3), 367-371. Retrieved from [Link]

  • Matotoka, M. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. Retrieved from [Link]

  • Zhang, W., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(6), 858-875. Retrieved from [Link]

  • VKEY-BIO. (2025, July 24). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. VKEY-BIO Technologies. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, February 27). Establishing the Performance Characteristics of In Vitro Diagnostic Devices for the Detection or Detection and Differentiation of Influenza Viruses. FDA. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. FDA. Retrieved from [Link]

  • Ueyama, T., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 11(1), 543-548. Retrieved from [Link]

  • Mohiuddin, I. S., et al. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Cancer Research, 80(16_Supplement), 4040. Retrieved from [Link]

  • Hamid, R., & Rotshteyn, Y. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Journal of Cellular and Molecular Biology, 2(1), 1-10. Retrieved from [Link]

  • Vieth, M., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(12), 1022-1026. Retrieved from [Link]

  • Koes, D. R., & Camacho, C. J. (2021). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of Chemical Information and Modeling, 61(12), 5859-5868. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, January 7). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency: Draft Guidance. FDA. Retrieved from [Link]

  • Smeraglia, J., et al. (2023). A Biomarker Assay Validation Approach Tailored to The Context of Use and Bioanalytical Platform. Bioanalysis, 15(15), 921-932. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). ASEAN GUIDELINE ON SUBMISSION OF MANUFACTURING PROCESS VALIDATION DATA FOR DRUG REGISTRATION. Retrieved from [Link]

  • Sabat, M., et al. (2022). The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. Bioorganic & Medicinal Chemistry, 76, 117084. Retrieved from [Link]

  • Ferguson, F. M., & Gray, N. S. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. Retrieved from [Link]

  • Deng, L., et al. (2014). Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. Proceedings of the National Academy of Sciences, 111(21), 7659-7664. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • BioPharm International. (2026, March 17). Assay Development and Method Validation Essentials. Retrieved from [Link]

  • van der Wijk, T., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 1032822. Retrieved from [Link]

  • ResearchGate. (2022, April 3). How can I calculate IC50 in DPPH test?. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

Sources

Comparative

Comparative LC-MS/MS Analytical Guide: 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile vs. Synthetic Precursor Standards

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Method Comparison Guide Executive Summary The compound 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Method Comparison Guide

Executive Summary

The compound 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile (CAS: 1246088-46-9) is a highly specialized bifunctional building block frequently utilized in the synthesis of kinase inhibitors, PET radiotracers, and advanced materials[1]. It features a rigid fluorinated picolinonitrile core and a reactive propargyl alcohol moiety, making it an ideal candidate for subsequent click-chemistry or cross-coupling reactions.

However, quantifying this compound and distinguishing it from its unreacted synthetic precursors—specifically 5-bromo-3-fluoropicolinonitrile —poses unique analytical challenges. The strong electron-withdrawing effects of the fluorine and nitrile groups significantly alter the molecule's ionization efficiency in mass spectrometry. This guide provides an objective, data-backed comparison of the mass spectrometric behavior of 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile against its brominated reference standard, delivering a self-validating LC-MS/MS protocol for rigorous impurity profiling and metabolic stability assays.

Causality in Ionization: The "Fluorine Effect"

As an Application Scientist, it is critical to understand why a molecule behaves a certain way in the electrospray ionization (ESI) source, rather than simply recording the output.

The ionization of picolinonitriles in positive ESI (ESI+) relies on the protonation of the pyridine nitrogen. However, the introduction of a fluorine atom at the C3 position exerts a profound inductive electron-withdrawing effect (-I effect). Recent studies on fluoropyridine behavior demonstrate that fluorination significantly lowers the Lewis basicity and proton affinity of the pyridine ring compared to its unsubstituted counterparts[2][3].

Analytical Consequence: Because the apparent gas-phase basicity of fluoropyridines is drastically reduced[2], using neutral or basic mobile phases will result in poor ionization efficiency and signal suppression. To force the formation of the [M+H]+ precursor ion (m/z 177.0), the chromatographic mobile phase must be heavily modified with an organic acid (e.g., 0.1% to 0.2% Formic Acid).

Comparative Fragmentation Mechanics

To establish a highly specific Multiple Reaction Monitoring (MRM) method, we must compare the Collision-Induced Dissociation (CID) pathways of the target compound against its synthetic reference standard.

Target: 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile
  • Precursor Ion: m/z 177.0 [M+H]+

  • Primary Pathway (Low Collision Energy): The aliphatic hydroxyl group on the alkyne chain is highly susceptible to dehydration. The loss of H2​O (-18 Da) yields a highly stable, conjugated fragment at m/z 159.0.

  • Secondary Pathway (High Collision Energy): Cleavage of the entire propargyl alcohol side chain (-56 Da) leaves the bare fluoropicolinonitrile core at m/z 121.0.

Reference Standard: 5-Bromo-3-fluoropicolinonitrile
  • Precursor Ion: m/z 200.9 / 202.9 [M+H]+ (Exhibiting the classic 1:1 isotopic signature of Bromine).

  • Primary Pathway: Lacking the fragile aliphatic hydroxyl group, the primary fragmentation requires higher energy to induce the loss of the nitrile group as HCN (-27 Da), yielding m/z 173.9 / 175.9.

Fragmentation M Target Precursor [M+H]+ m/z 177.0 F1 Primary Product [M+H - H2O]+ m/z 159.0 M->F1 Dehydration (-18 Da) CE: 15 eV F2 Secondary Product [M+H - C3H4O]+ m/z 121.0 (Fluoropicolinonitrile core) M->F2 Alkyne Cleavage (-56 Da) CE: 35 eV F3 Tertiary Product [M+H - H2O - HCN]+ m/z 132.0 F1->F3 Nitrile Loss (-27 Da) CE: 40 eV

CID fragmentation pathway of 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile.

Self-Validating LC-MS/MS Protocol

To guarantee the trustworthiness of your analytical data, the following protocol is designed as a self-validating system . By injecting the brominated precursor prior to the target analyte, you establish a negative control for alkyne-specific fragmentation, ensuring that any m/z 159.0 signal is genuinely derived from the target and not an artifact of source fragmentation or carryover.

Step-by-Step Methodology
  • System Suitability & Blanking: Inject 5 µL of Diluent (50:50 Water:Acetonitrile). Verify that no peaks appear at the MRM transitions for either the target or the reference standard.

  • Reference Standard Validation (Negative Control): Inject 5 µL of 5-bromo-3-fluoropicolinonitrile (100 ng/mL).

    • Causality Check: You must observe the m/z 200.9 173.9 transition. You must not observe any signal in the m/z 177.0 159.0 channel. If signal appears, the system is contaminated.

  • Target Analyte Profiling: Inject 5 µL of 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile (100 ng/mL).

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (Critical for protonation).

    • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • Wash Step: Hold at 95% B for 1.5 minutes to elute highly retained hydrophobic impurities before returning to initial conditions.

Workflow S1 Sample Prep (ACN/H2O + 0.1% FA) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI+ Ionization (Protonation) S2->S3 S4 Q1: Precursor Selection (m/z 177.0 / 200.9) S3->S4 S5 q2: CID Fragmentation (Argon Gas) S4->S5 S6 Q3: Fragment Detection (MRM Monitoring) S5->S6

LC-MS/MS analytical workflow for fluorinated picolinonitriles.

Quantitative Data Summaries

The following tables synthesize the optimized parameters required to execute the self-validating analytical method.

Table 1: Physicochemical & Precursor Ion Parameters

CompoundFormulaExact MassESI ModePrecursor Ion [M+H]+ Expected RT (min)*
Target: 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile C9​H5​FN2​O 176.0386Positive m/z 177.01.85
Reference: 5-Bromo-3-fluoropicolinonitrile C6​H2​BrFN2​ 199.9385Positive m/z 200.9 / 202.92.40

(Note: Retention times are approximate and dependent on specific dead volumes and gradient delays of the LC system).

Table 2: Optimized MRM Transitions & Collision Energies

AnalyteQ1 Precursor ( m/z )Q3 Product ( m/z )Dwell Time (ms)Collision Energy (eV)Structural AssignmentPurpose
Target 177.0159.05015 [M+H−H2​O]+ Quantifier
Target 177.0121.05035 [M+H−C3​H4​O]+ Qualifier
Reference 200.9173.95025 [M+H−HCN]+ Quantifier (79Br)
Reference 202.9175.95025 [M+H−HCN]+ Qualifier (81Br)

References

  • Systematic Study via Controlling the Molecular Design for Reducing the Triplet Delayed Lifetime in Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs ACS Applied Materials & Interfaces[Link]

  • Charging of Proteins in Native Mass Spectrometry Journal of the American Society for Mass Spectrometry (PMC)[Link]

  • Exploring Fluoropyridine Electrolytes in Li-S Batteries: Balancing Performance and Stability across Temperatures Office of Scientific and Technical Information (OSTI)[Link]

Sources

Safety & Regulatory Compliance

Safety

3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile proper disposal procedures

Standard Operating Procedure & Disposal Guide: 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile Executive Summary 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile is a specialized fluorinated pyridine derivative...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Guide: 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile

Executive Summary

3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile is a specialized fluorinated pyridine derivative utilized primarily as a building block by early discovery researchers and drug development professionals. Due to its complex functional groups—a nitrile, a fluorinated heterocycle, and a propargyl alcohol—it presents unique toxicological and environmental hazards. This guide provides authoritative, step-by-step operational and disposal protocols to ensure regulatory compliance, environmental protection, and laboratory safety.

Chemical Profile & Mechanistic Hazard Analysis

To safely handle and dispose of any chemical, researchers must understand the causality behind its reactivity. The hazards of 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile are directly linked to its structural components.

Table 1: Chemical Properties & Hazard Classifications

Property / HazardDetail
CAS Number 1246088-46-9[1]
Molecular Formula C9H5FN2O
Molecular Weight 176.15 g/mol
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritation, STOT SE 3, STOT RE 2[2]
Waste Classification Halogenated Organic Waste (EPA RCRA Subtitle C)

Mechanistic Causality of Hazards:

  • Nitrile Group (-C≡N): Nitriles pose a severe risk if exposed to strong acids. Under acidic conditions, nitriles can hydrolyze or react to release highly toxic hydrogen cyanide (HCN) gas. Disposal streams must strictly segregate this compound from any acidic waste.

  • Fluorinated Pyridine Ring: The carbon-fluorine bond makes the molecule environmentally persistent. Upon combustion during disposal, it can generate highly corrosive hydrogen fluoride (HF) and nitrogen oxides (NOx). Therefore, disposal requires high-temperature incineration equipped with acid gas scrubbers[3].

  • Propargyl Alcohol Moiety (-C≡C-CH2OH): Alkynes are energy-rich and potentially reactive. While stable in dilute solutions, concentrating the pure material under high heat or mixing it with strong oxidizers can lead to exothermic decomposition.

Operational Safety & Handling Protocol

Under OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450), handling this compound requires strict adherence to a facility's Chemical Hygiene Plan (CHP)[4].

Step-by-Step Handling Methodology:

  • Engineering Controls: All manipulations (weighing, dissolving, transferring) must be performed inside a certified chemical fume hood to prevent inhalation exposure to potentially toxic dust or vapors[5].

  • Personal Protective Equipment (PPE):

    • Gloves: Wear standard nitrile examination gloves for incidental contact. However, if the compound is dissolved in aggressive organic solvents (e.g., acetone, dichloromethane), the breakthrough time for thin nitrile gloves is less than one minute[6]. In such cases, double-gloving or using heavier butyl rubber gloves is required[7].

    • Eye Protection: ANSI Z87.1 compliant chemical splash goggles.

    • Body: Flame-resistant laboratory coat and closed-toe shoes[6].

  • Workspace Preparation: Clear the fume hood of incompatible materials, specifically strong mineral acids (HCl, H2SO4, HNO3) and strong oxidizers, before opening the chemical container.

Proper Disposal Procedures

Self-validating protocols require that every step of the disposal process prevents downstream cross-reactions. Because this compound contains both nitrogen and fluorine, it cannot be disposed of in standard non-halogenated waste streams.

Step-by-Step Liquid Waste Disposal:

  • Segregation Check: Ensure the primary waste container is designated exclusively for Halogenated Organic Waste . Critical: Verify that the waste carboy contains NO acidic solutions to prevent lethal HCN gas generation.

  • Reaction Quenching: If the chemical is part of an active reaction mixture, ensure the reaction is fully quenched and cooled to room temperature before transferring it to the waste container.

  • Safe Transfer: Use a dedicated funnel to transfer the liquid waste into a high-density polyethylene (HDPE) or glass waste container. Do not fill the container beyond the 80% mark to allow for vapor expansion[8].

  • Regulatory Labeling: Immediately attach a Hazardous Waste tag. The label must explicitly list "3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile" along with the specific solvents used. Do not use chemical abbreviations[9].

Step-by-Step Solid Waste Disposal:

  • Collection: Place contaminated consumables (weighing boats, pipette tips, paper towels, and compromised gloves) into a puncture-resistant, sealable plastic bag.

  • Double-Bagging: Double-bag the waste to prevent fugitive dust emissions or vapor leaks during transit[8].

  • Labeling: Label the outer bag clearly as "Chemically Contaminated Solid Waste - Toxic/Halogenated."

Final Destruction Methodology: Environmental Health and Safety (EHS) will transport the waste to an EPA-approved facility. The federally accepted method of destruction for nitriles and fluorinated organics is rotary kiln or liquid injection incineration at high temperatures (>1000°C) with flue gas scrubbing to neutralize HF and NOx emissions[3].

WasteDisposal Start Waste Generation: 3-Fluoro-5-(...)-picolinonitrile Decision Waste State? Start->Decision Liquid Liquid Waste Decision->Liquid Solutions/Solvents Solid Solid Waste (Consumables/PPE) Decision->Solid Contaminated Items CheckAcid CRITICAL CHECK: Are Acids Present? Liquid->CheckAcid SolidWaste Double-Bag in Contaminated Solid Waste Solid->SolidWaste HCNRisk STOP! Risk of HCN Gas Release. Neutralize/Segregate. CheckAcid->HCNRisk Yes HaloWaste Collect in Halogenated Organic Waste CheckAcid->HaloWaste No Incineration High-Temperature Incineration (with Acid Gas Scrubbers) HaloWaste->Incineration SolidWaste->Incineration

Chemical waste segregation and disposal workflow for fluorinated picolinonitriles.

Spill Response & Decontamination

In the event of an accidental release, immediate action is required to prevent exposure and environmental contamination.

Step-by-Step Spill Protocol:

  • Assess & Evacuate: Determine the scale of the spill. For large spills (>500 mL of concentrated solution), evacuate the laboratory immediately, close the doors, and contact EHS. For small, manageable spills, proceed to step 2.

  • Secure PPE: Ensure you are wearing fresh nitrile gloves (or butyl rubber if aggressive solvents are involved), a lab coat, and safety goggles[8].

  • Containment: Dike the spill using chemical absorbent pads, vermiculite, or sand. Do NOT use combustible materials like sawdust for reactive organics[8].

  • Absorption & Collection: Carefully sweep the absorbed mixture using a non-sparking tool and place it into a compatible, sealable container (e.g., a poly-pail).

  • Decontamination: Wash the affected surface with a mild soap and water solution. Do not use acidic cleaning agents. Place all cleanup materials into the solid hazardous waste stream[8].

SpillResponse Spill Spill Detected Scale Spill Size? Spill->Scale Major Major Spill / High Vapor Scale->Major >500mL or Highly Toxic Minor Minor / Contained Spill Scale->Minor <500mL Evacuate Evacuate Lab & Contact EHS Major->Evacuate PPE Don Appropriate PPE (Gloves, Goggles, Coat) Minor->PPE Absorb Apply Inert Absorbent (Vermiculite/Sand) PPE->Absorb Clean Decontaminate Surface (Soap & Water) Absorb->Clean Dispose Dispose as Solid Halogenated Waste Clean->Dispose

Emergency spill response and decontamination pathway.

References

  • NextSDS. "3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile Substance Information." NextSDS Chemical Database. [Link]

  • NextSDS. "Hazard Classifications for Fluorinated Picolinonitriles." NextSDS Chemical Database. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. [Link]

  • Oregon State University. "Lab Safety & Glove Breakthrough Times." Environmental Health and Safety. [Link]

  • Vanderbilt University. "The Laboratory Standard & Chemical Labeling." Office of Clinical and Research Safety. [Link]

  • UCLA Chemistry and Biochemistry. "FAQ's on Chemical Spill Cleanup and Disposal." UCLA EH&S. [Link]

  • Centers for Disease Control and Prevention (CDC) / ATSDR. "Toxicological Profile and Disposal of Nitriles." Agency for Toxic Substances and Disease Registry. [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Chemical Hygiene Plan." U.S. Department of Labor. [Link]

  • Naval Postgraduate School. "OSHA Lab Standard Overview." NPS Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile
Reactant of Route 2
Reactant of Route 2
3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile
© Copyright 2026 BenchChem. All Rights Reserved.